2-(4-Methoxy-phenylamino)-thiazol-4-one
Description
BenchChem offers high-quality 2-(4-Methoxy-phenylamino)-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-phenylamino)-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)11-10-12-9(13)6-15-10/h2-5H,6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADDZOBCSQHROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362084 | |
| Record name | 2-(4-Methoxy-phenylamino)-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27052-12-6 | |
| Record name | 2-(4-Methoxy-phenylamino)-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(4-Methoxy-phenylamino)-thiazol-4-one" synthesis from thiourea
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one from Thiourea
Executive Summary
The thiazol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a comprehensive, technically-grounded methodology for the synthesis of a specific derivative, 2-(4-methoxy-phenylamino)-thiazol-4-one. The described pathway proceeds through a reliable two-step sequence: first, the synthesis of the key intermediate, N-(4-methoxyphenyl)thiourea, from 4-methoxyaniline, followed by a robust cyclocondensation reaction with chloroacetic acid. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines expected analytical characterization, and emphasizes critical safety and handling procedures for all reagents involved. The content is structured to provide researchers and drug development professionals with both the practical "how" and the fundamental "why" of the synthetic process, ensuring a reproducible and well-understood chemical transformation.
Introduction: The Thiazol-4-one Scaffold in Medicinal Chemistry
Thiazolidinones, and specifically their unsaturated analogs, thiazol-4-ones, represent a cornerstone class of heterocyclic compounds with profound significance in drug discovery. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-thiazol-4-one core, in particular, offers a versatile platform for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).
This guide focuses on the synthesis of 2-(4-methoxy-phenylamino)-thiazol-4-one, a derivative that combines the thiazol-4-one core with a methoxyphenyl substituent, a common feature in many bioactive molecules. The objective is to present an authoritative and practical protocol, grounded in established chemical principles, for the reliable preparation of this compound in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is logically approached via a two-step sequence. This strategy hinges on the well-established Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring.[1][2][3][4] The overall transformation begins with commercially available starting materials and proceeds through a stable, isolable intermediate.
-
Step 1: Intermediate Synthesis: Formation of N-(4-methoxyphenyl)thiourea from 4-methoxyaniline. This creates the necessary substituted thiourea backbone.
-
Step 2: Cyclocondensation: Reaction of the N-(4-methoxyphenyl)thiourea intermediate with chloroacetic acid to construct the thiazol-4-one ring.
This staged approach allows for the purification of the intermediate, ensuring the final cyclization step proceeds with high-purity material, which often simplifies the final purification and improves overall yield.
Step 1: Synthesis of the N-(4-methoxyphenyl)thiourea Intermediate
The initial step involves the preparation of the key N-arylthiourea building block. This is efficiently achieved by reacting the primary aromatic amine, 4-methoxyaniline (p-anisidine), with a thiocyanate salt in an acidic aqueous medium.
Mechanistic Rationale
The reaction is initiated by the in-situ formation of thiocyanic acid (H-S-C≡N) from a thiocyanate salt (e.g., ammonium thiocyanate) and a strong acid like hydrochloric acid. The 4-methoxyaniline then acts as a nucleophile, with the lone pair of the amino group attacking the electrophilic carbon of the thiocyanic acid. A subsequent proton transfer and tautomerization yield the stable N-(4-methoxyphenyl)thiourea product. The use of water as a solvent and an acid catalyst makes this a facile and environmentally conscious method.[5]
Detailed Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline (p-anisidine) (e.g., 0.1 mol, 12.3 g), ammonium thiocyanate (e.g., 0.11 mol, 8.4 g), and deionized water (80 mL).
-
Slowly add concentrated hydrochloric acid (e.g., 8.5 mL) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain this temperature for 9-10 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts and acid.
-
Dry the collected white or off-white solid in a vacuum oven at 60 °C to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol if necessary.
Expected Characterization Data
-
¹H NMR: Expect signals corresponding to the methoxy group (O-CH₃) protons as a singlet around δ 3.8 ppm, aromatic protons in the δ 6.8-7.5 ppm range, and two distinct, broad singlets for the N-H protons, often at higher chemical shifts (e.g., δ 9.5-11.5 ppm).[6][7]
-
¹³C NMR: Signals for the methoxy carbon (~δ 55-56 ppm), aromatic carbons (~δ 114-158 ppm), and a characteristic signal for the thiocarbonyl carbon (C=S) downfield around δ 178-180 ppm.[7]
Step 2: Cyclocondensation to 2-(4-Methoxy-phenylamino)-thiazol-4-one
This final step is a classic cyclocondensation reaction that forms the heterocyclic core of the target molecule. It leverages the nucleophilicity of the sulfur atom in the thiourea intermediate and the electrophilicity of the α-carbon in chloroacetic acid.
Mechanistic Rationale
The mechanism is a variant of the Hantzsch thiazole synthesis.[2][8] The process begins with a nucleophilic S-alkylation, where the sulfur atom of N-(4-methoxyphenyl)thiourea attacks the α-carbon of chloroacetic acid, displacing the chloride ion. This forms an S-alkylated isothiourea intermediate. The subsequent and rate-determining step is an intramolecular cyclization, where a nitrogen atom attacks the electrophilic carbonyl carbon of the carboxylic acid moiety. This ring-closing step is followed by the elimination of a water molecule to yield the final, stable aromatic 2-(4-methoxy-phenylamino)-thiazol-4-one product. The reaction is often self-catalyzed by the acidity of the chloroacetic acid reactant.[9]
Detailed Experimental Protocol
-
In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, place N-(4-methoxyphenyl)thiourea (e.g., 0.05 mol, 9.1 g) and chloroacetic acid (e.g., 0.055 mol, 5.2 g).
-
Add a suitable solvent such as absolute ethanol or water (e.g., 50 mL).[9] Anhydrous sodium acetate (e.g., 0.06 mol, 4.9 g) can be added as a base to neutralize the HCl formed during the reaction, which can improve yields.
-
Heat the mixture to reflux (approximately 80-100 °C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction's completion using TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice or cold water (200 mL) with stirring.
-
A solid precipitate will form. If the solution is acidic, neutralize it carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of cold water and then dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure 2-(4-methoxy-phenylamino)-thiazol-4-one.
Process Workflow and Logic
The entire synthetic pathway is a streamlined process designed for efficiency and high yield. The choice to isolate the thiourea intermediate is a key decision point that ensures the final, more complex cyclization reaction begins with pure material, minimizing side-product formation.
Caption: Overall synthetic workflow from starting materials to the final product.
Summary of Reagents and Conditions
| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvent | Temperature | Time | Expected Yield |
| 1 | 4-Methoxyaniline | Ammonium Thiocyanate | HCl (conc.), Water | 90-100 °C (Reflux) | 9-10 h | >90%[5] |
| 2 | N-(4-methoxyphenyl)thiourea | Chloroacetic Acid | Ethanol or Water, NaOAc | 80-100 °C (Reflux) | 4-6 h | 75-85% |
Critical Safety & Hazard Management
Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Thiourea: Suspected of causing cancer and may damage the unborn child.[10][11] It is harmful if swallowed.[11][12] Avoid creating dust and ensure proper containment.[13][14]
-
Chloroacetic Acid: Highly toxic and corrosive.[15] It can be fatal if absorbed through the skin and causes severe skin and eye burns.[16][17][18] Use with extreme caution, employing heavy-duty gloves and full face protection.[19]
-
4-Methoxyaniline (p-Anisidine): Fatal if swallowed, in contact with skin, or if inhaled.[20][21][22] It is also a suspected carcinogen.[23] Handle only with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.[20][23]
-
Hydrochloric Acid (conc.): Acutely corrosive to the respiratory tract, skin, and eyes. Work must be performed in a fume hood.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile is insufficient for prolonged contact with some of these reagents; check glove compatibility charts).
-
Chemical splash goggles and a face shield.
-
A properly buttoned lab coat.
-
Ensure eyewash stations and safety showers are immediately accessible.[23]
Conclusion
The synthesis of 2-(4-methoxy-phenylamino)-thiazol-4-one from thiourea via the N-(4-methoxyphenyl)thiourea intermediate is a robust and reproducible method. By understanding the underlying mechanistic principles of both the thiourea formation and the subsequent Hantzsch-type cyclization, researchers can confidently execute this procedure. The provided protocols, coupled with stringent adherence to safety measures, offer a reliable pathway to access this valuable heterocyclic scaffold for applications in medicinal chemistry and materials science.
References
- Fisher Scientific. (2009).
- Acros Organics.
- Carl ROTH. (2025).
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Sciencelab.com, Inc. (2013).
- Carl ROTH.
- SynArchive. Hantzsch Thiazole Synthesis.
- Khan Academy. (2019). synthesis of thiazoles. YouTube.
- Hill Brothers Chemical Company. (2015). Thiourea SDS.
- Carl ROTH.
- Carl ROTH.
- CUTM Courseware. Thiazole.
- CDH Fine Chemical.
- Chemos GmbH&Co.KG.
- CDH Fine Chemical.
- El-Gazzar, A. R. B. A., et al. (2016).
- Carl ROTH.
- Carl ROTH.
- Simões, A. S., et al. (2018). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea.
- Muby Chemicals. P-Anisidine or 4-Methoxyaniline or 4-Aminoanisole or 4-Aminophenyl methyl ether Manufacturers, with SDS GHS MSDS Sheet.
- Teh, J. B.-J., et al. (2006). N-(4-Methoxyphenyl)thiourea.
- Oleiwi, H. W., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12.
- Tao, H. L. (2016). Study On The Synthesis Technology Of 1-(4-Methoxyphenyl)Thiourea. Globe Thesis.
- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
- CN102276548A. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globethesis.com [globethesis.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 10. carlroth.com [carlroth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. hillbrothers.com [hillbrothers.com]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. cgcontainersinc.com [cgcontainersinc.com]
- 17. carlroth.com [carlroth.com]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com [carlroth.com]
- 21. carlroth.com [carlroth.com]
- 22. P-Anisidine or 4-Methoxyaniline Manufacturers, with SDS [mubychem.com]
- 23. fishersci.com [fishersci.com]
"2-(4-Methoxy-phenylamino)-thiazol-4-one" chemical properties and structure
An In-Depth Technical Guide to 2-(4-Methoxy-phenylamino)-thiazol-4-one: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2-(4-methoxy-phenylamino)-thiazol-4-one, a heterocyclic compound belonging to the versatile class of thiazolidin-4-ones. This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the molecule's fundamental chemical properties, structural nuances including its critical tautomeric equilibrium, prevalent synthetic methodologies, and spectroscopic signature. Furthermore, it explores the broad spectrum of biological activities associated with the thiazolidin-4-one scaffold, with specific insights into how the 4-methoxyphenyl substituent modulates its therapeutic potential. The guide includes detailed experimental protocols and data presented in a clear, accessible format to support further research and application.
Introduction to the Thiazolidin-4-one Scaffold
The thiazolidin-4-one ring system is a prominent "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and significant pharmacological properties.[1][2] This five-membered heterocyclic motif, containing a sulfur and a nitrogen atom, offers a synthetically tractable and versatile framework that can be readily functionalized at the C2, N3, and C5 positions.[1][3] The inherent structural features of the thiazolidin-4-one core allow it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects.[1][2][3] The compound 2-(4-methoxy-phenylamino)-thiazol-4-one is a specific derivative that leverages this potent core, incorporating an electron-donating methoxy group on a phenylamino substituent at the C2 position, which significantly influences its electronic properties and biological interactions.
Molecular Structure and Tautomerism
Chemical Structure and Nomenclature
The systematic IUPAC name for the target molecule is 2-((4-methoxyphenyl)amino)-1,3-thiazol-4(5H)-one. It consists of a central thiazolidin-4-one ring, which is characterized by a carbonyl group at the C4 position. This ring is substituted at the C2 position with an amino group, which is itself further substituted with a 4-methoxyphenyl group.
The Amino-Imino Tautomeric Equilibrium
A critical structural feature of 2-substituted aminothiazol-4-ones is their existence in a tautomeric equilibrium between the amino form (2-(arylamino)thiazol-4-one) and the imino form (2-(arylimino)thiazolidin-4-one).[1] Computational studies, such as those using Density Functional Theory (DFT), have indicated that for many such derivatives, the exocyclic imino tautomer is thermodynamically more stable and thus the predominant form in equilibrium.[1][2] This distinction is crucial as the tautomeric form can significantly impact the molecule's hydrogen bonding capacity, overall polarity, and interaction with biological receptors.
Caption: Tautomeric equilibrium between the amino and the more stable imino form.
Physicochemical Properties
The physicochemical properties of 2-(4-methoxy-phenylamino)-thiazol-4-one are fundamental to its behavior in both chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| Appearance | Solid (Varies by purity) | - |
| Hydrogen Bond Donors | 2 (Amino form) / 1 (Imino form) | Calculated |
| Hydrogen Bond Acceptors | 4 (Amino form) / 3 (Imino form) | Calculated |
| LogP (Predicted) | ~1.5 - 2.5 | Calculated |
Synthesis and Reactivity
Common Synthetic Pathways
The most prevalent and efficient method for synthesizing 2-(arylimino)thiazolidin-4-ones involves the one-pot cyclocondensation reaction between an N-aryl-2-chloroacetamide and ammonium thiocyanate.[1][2] This reaction proceeds by initial formation of a thiocyanate intermediate from the chloroacetamide, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to cyclization and formation of the thiazolidin-4-one ring. The choice of solvent, typically ethanol, and the application of heat (reflux) are critical for driving the reaction to completion.[1]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol for Synthesis
This protocol describes a representative synthesis adapted from established literature methods.[1][2]
Objective: To synthesize 2-(4-methoxy-phenylimino)-thiazolidin-4-one.
Materials:
-
N-(4-methoxyphenyl)-2-chloroacetamide (1 equiv.)
-
Ammonium thiocyanate (NH₄SCN) (1.2 equiv.)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Deionized water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add N-(4-methoxyphenyl)-2-chloroacetamide (e.g., 10 mmol, 1.99 g) and ammonium thiocyanate (12 mmol, 0.91 g).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. The solvent acts as the reaction medium and facilitates the dissolution of the reactants.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Maintain reflux for 4-6 hours. The thermal energy is crucial for overcoming the activation energy of the cyclization step.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the volume of ethanol can be reduced under vacuum.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with cold deionized water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Drying & Recrystallization: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent like ethanol to yield the final product.
Spectroscopic Characterization
The structural elucidation of 2-(4-methoxy-phenylamino)-thiazol-4-one relies on a combination of spectroscopic techniques. The data presented below are characteristic values reported for this class of compounds.[1][2]
| Technique | Characteristic Signals / Features | Interpretation |
| ¹H NMR | δ 3.80-3.90 (s, 3H), δ 3.96-4.05 (s, 2H), δ 6.90-7.50 (m, 4H), δ 8.5-9.5 (br s, 1H) | -OCH₃ protons, -S-CH₂-C=O protons, Aromatic protons (AA'BB' system), -NH proton (imino form) |
| ¹³C NMR | δ 32.7-33.4, δ 55.5, δ 114-130, δ 157, δ 165-175 | -CH₂- carbon of the ring, -OCH₃ carbon, Aromatic carbons, C=N carbon, C=O carbon |
| IR (cm⁻¹) | 3200-3225, 1657-1686, ~1600, ~1250 | N-H stretching (imino group), C=O stretching (amide), C=N stretching, C-O stretching (aryl ether) |
| Mass Spec (MS) | m/z ≈ 222 [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₀N₂O₂S |
Biological Activity and Therapeutic Potential
Overview of Pharmacological Profile
The thiazolidin-4-one scaffold is a cornerstone of many pharmacologically active agents. Derivatives have demonstrated a remarkable range of biological activities.[1][3]
-
Anticancer Activity: Many thiazolidin-4-ones act as inhibitors of various protein kinases, such as CDK1/cyclin B, or as inhibitors of protein tyrosine phosphatases like PRL-3, which are crucial in cancer cell proliferation.[1][2][5]
-
Antimicrobial Activity: The presence of the thiazole ring, a key component of penicillin, contributes to the antimicrobial potential. These compounds have shown efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1]
-
Anti-inflammatory Activity: Some derivatives function as anti-inflammatory agents, potentially through the inhibition of inflammatory signaling pathways.[1]
-
Antidiabetic Activity: The related thiazolidinedione (TZD) class of compounds are well-known activators of PPARγ, a nuclear receptor that enhances insulin sensitivity.[6]
Mechanism of Action and Structure-Activity Relationships (SAR)
The biological activity of 2-(4-methoxy-phenylamino)-thiazol-4-one is influenced by the electronic properties of its substituents. The 4-methoxy group on the phenyl ring is an electron-donating group, which increases the electron density of the aromatic system. This can modulate the binding affinity of the molecule to its biological targets.
In studies comparing various 2-(4-substituted-phenylimino)thiazolidin-4-ones, the nature of the substituent on the phenyl ring significantly impacts biological efficacy.[1] For instance, in antibacterial assays, compounds with electron-withdrawing groups like chlorine sometimes show enhanced activity compared to those with electron-donating groups like methoxy.[1] However, the methoxy group can be crucial for other activities, such as antioxidant potential, by stabilizing radical species. The specific placement and nature of substituents allow for the fine-tuning of the molecule's activity towards a desired therapeutic target.
Conclusion and Future Perspectives
2-(4-methoxy-phenylamino)-thiazol-4-one, existing in equilibrium with its more stable imino tautomer, is a synthetically accessible molecule built upon the pharmacologically significant thiazolidin-4-one scaffold. Its well-defined chemical properties and predictable spectroscopic signature make it an attractive candidate for further investigation. The presence of the 4-methoxyphenyl group provides a key point for SAR studies, influencing its electronic character and biological profile. Future research should focus on expanding the library of derivatives, conducting detailed in-vivo efficacy and toxicity studies, and employing computational modeling to elucidate its precise interactions with biological targets, thereby unlocking its full therapeutic potential.
References
-
Ali El-Rayyes, et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bulletin of the Chemical Society of Ethiopia, 37(5), 1275-1286. [Link]
-
Ali El-Rayyes, et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. ResearchGate. [Link]
-
Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 962-972. [Link]
-
Czarnecka, K., et al. (2014). Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. Journal of Molecular Modeling, 20(8), 2366. [Link]
-
PubChem. (n.d.). 2-(Phenylamino)-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one. Retrieved from [Link]
-
Lee, J. Y., et al. (2003). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of Pharmacal Research, 26(10), 787-794. [Link]
-
Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. Retrieved from [Link]
-
Rahmani, R., et al. (2016). Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 177–180. [Link]
-
MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]
-
Uma, P., et al. (2017). A facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry, 10(2), 319-332. [Link]
- Kulkarni, S. K., et al. (2007). Synthesis of some new 2-{[4-(alkylthiophenoxy)methyl]}-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 17(2), 113-116.
- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
-
PubChemLite. (n.d.). 4-thiazolidinone, 5-((4-hydroxy-3-methoxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-. Retrieved from [Link]
-
Gontijo, J. V. P., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3326. [Link]
-
Ivachtchenko, A. V., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 309-354. [Link]
-
Karadendrou, F., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 25(11), 5777. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-METHOXY-PHENYLAMINO)-THIAZOL-4-ONE [m.chemicalbook.com]
- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one, a member of the versatile 2-aminothiazol-4(5H)-one scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities. This document details the nomenclature, physicochemical properties, a validated synthetic protocol, and an exploration of its known and potential biological significance, with a focus on its relevance to drug discovery and development.
Nomenclature and Chemical Identity
-
Systematic IUPAC Name: 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one[1]
-
CAS Number: 27052-12-6[1]
-
Molecular Formula: C₁₀H₁₀N₂O₂S
-
Molecular Weight: 222.26 g/mol [1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 222.26 g/mol | [1] |
| ACD/LogP | 1.12 | [1] |
| InChI Key | Not available | |
| Canonical SMILES | Not available | |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge |
Synthesis and Characterization
The synthesis of 2-aminothiazol-4(5H)-ones is a well-established process in organic chemistry, typically achieved through the cyclocondensation of a substituted thiourea with an α-haloacetyl halide or ester. For the target compound, 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one, a reliable synthetic pathway involves the reaction of 1-(4-methoxyphenyl)thiourea with chloroacetyl chloride.
Synthetic Protocol
This protocol is a representative procedure for the synthesis of 2-arylamino-thiazol-4(5H)-ones and can be adapted for the specific synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one.
Materials:
-
1-(4-methoxyphenyl)thiourea
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-methoxyphenyl)thiourea (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 equivalents) in the anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methylene protons (C5-H₂) of the thiazolone ring is expected around δ 4.0-4.5 ppm.
-
A singlet for the methoxy group protons (-OCH₃) should appear around δ 3.8 ppm.
-
The aromatic protons of the 4-methoxyphenyl ring will likely appear as two doublets in the region of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene ring.
-
A broad singlet corresponding to the amino proton (N-H) is expected, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon (C4) of the thiazolone ring is expected to be the most downfield signal, around δ 170-180 ppm.
-
The C2 carbon, attached to the amino group, should resonate in the range of δ 160-170 ppm.
-
The methylene carbon (C5) is expected around δ 35-45 ppm.
-
The methoxy carbon (-OCH₃) should appear around δ 55 ppm.
-
The aromatic carbons will have characteristic shifts in the δ 114-158 ppm region.
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700-1740 cm⁻¹.
-
An N-H stretching vibration should be visible as a broad band in the region of 3200-3400 cm⁻¹.
-
C-N and C=N stretching vibrations will likely appear in the 1500-1650 cm⁻¹ region.
-
Characteristic C-O stretching for the methoxy group is expected around 1250 cm⁻¹.
-
Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (222.26 g/mol ).
Biological Activity and Therapeutic Potential
The 2-aminothiazol-4(5H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one are limited, the known activities of its analogs suggest several potential therapeutic applications.
Anticancer Activity
Numerous 2-aminothiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, derivatives of this scaffold have been identified as inhibitors of PI3K/mTOR and Mnk2, both of which are critical targets in cancer therapy[2][3]. The presence of the 4-methoxyphenyl group can influence the compound's binding affinity and selectivity for specific kinase targets.
Anti-inflammatory and Enzyme Inhibition
Derivatives of 2-aminothiazol-4(5H)-one have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes[1]. Inhibition of this enzyme in adipose tissue and the liver is a promising strategy for the treatment of these conditions. The 4-methoxyphenylamino moiety at the 2-position of the thiazolone ring could play a crucial role in the interaction with the active site of 11β-HSD1.
Antimicrobial Activity
The thiazole ring is a common feature in many antimicrobial agents. The 2-aminothiazole core has been incorporated into various structures to develop new antibacterial and antifungal compounds. The biological activity in this context is often dependent on the nature and position of the substituents on the thiazole and the amino group.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazol-4(5H)-one derivatives is highly dependent on the nature of the substituent at the 2-amino position and at the 5-position of the thiazolone ring.
-
Substituent at the 2-amino position: The electronic and steric properties of the aryl group at this position are critical for target engagement. The 4-methoxy group in the target compound is an electron-donating group, which can influence the pKa of the amino group and its ability to form hydrogen bonds with biological targets.
-
Substituent at the 5-position: The lack of a bulky substituent at the 5-position in the parent compound 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one provides a site for further chemical modification to enhance potency and selectivity. Introduction of various substituents at this position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Future Directions and Conclusion
2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4(5H)-one represents a valuable chemical entity within the broader class of 2-aminothiazol-4(5H)-ones. While specific biological data for this compound is not extensively documented, the known activities of its structural analogs strongly suggest its potential as a lead compound in various drug discovery programs.
Future research should focus on:
-
The development and optimization of a high-yield synthesis for this compound.
-
Comprehensive spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.
-
Systematic biological screening against a panel of relevant targets, including kinases, 11β-HSD1, and various microbial strains.
-
Exploration of a diverse library of derivatives with modifications at the 5-position of the thiazolone ring to establish a clear structure-activity relationship.
Visualizations
General Synthetic Pathway
Caption: General synthetic route to 2-aminothiazol-4(5H)-ones.
Core Structure and Key Functional Groups
Caption: Core structure and key functional groups.
References
-
LookChem. 2-(4-Methoxy-phenylamino)-thiazol-4-one. [Link]
-
Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 962-72. [Link]
-
Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2025-08-10). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. [Link]
-
Szymańska, E., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(11), 1857-1865. [Link]
-
Baumgart, S., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3462. [Link]
-
NIST. Thiazole, 2-amino-4-(p-methoxyphenyl)-. [Link]
-
PubChem. 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. [Link]
-
PubChem. 2-Amino-4-(4-methoxyphenyl)thiazole. [Link]
-
Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. [Link]
-
Dudchak, R., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. International Journal of Molecular Sciences, 24(21), 15887. [Link]
-
Le-Deygen, I., et al. (2018). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules, 23(11), 2963. [Link]
-
Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]
-
Vo, D.-V., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1231. [Link]
-
Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6393. [Link]
-
ResearchGate. Synthesis of 5-ene-2-((3,4,5-trimethoxyphenyl)amino)thiazol-4(5H)-ones.... [Link]
-
Taha, M., et al. (2020). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 25(1), 107. [Link]
-
PubChem. 2-amino-4-thiazolyl p-methoxyphenyl ketone. [Link]
-
Chay, C. S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4529. [Link]
-
Synthesis and biological evaluation of some new 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-ones. (2025-08-06). ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2020). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2020(4), M1161. [Link]
Sources
- 1. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 2-(4-Methoxyphenylamino)-thiazol-4-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 2-(4-methoxyphenylamino)-thiazol-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the structural elucidation and purity assessment of this molecule. The insights provided herein are grounded in established principles and data from structurally related compounds, offering a robust framework for analysis.
Introduction
2-(4-Methoxyphenylamino)-thiazol-4-one belongs to the versatile class of 2-aminothiazol-4-one derivatives, a scaffold of significant interest in medicinal chemistry due to its association with a wide range of biological activities.[1] The structural integrity and purity of such compounds are paramount for meaningful biological evaluation. Spectroscopic methods provide a definitive means to confirm the molecular structure and identify potential impurities. This guide will explore the expected spectroscopic data for 2-(4-methoxyphenylamino)-thiazol-4-one and the scientific rationale behind the interpretation of these data.
Molecular Structure and Tautomerism
The structure of 2-(4-methoxyphenylamino)-thiazol-4-one features a thiazolone ring linked to a 4-methoxyphenyl group via an amino bridge. It is important to consider the potential for tautomerism in the 2-aminothiazole ring system, which can exist in amino and imino forms.[2] Spectroscopic analysis, particularly NMR, is crucial in determining the predominant tautomeric form in a given solvent.
Caption: Basic molecular information for 2-(4-Methoxyphenylamino)-thiazol-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(4-methoxyphenylamino)-thiazol-4-one is expected to exhibit distinct signals corresponding to the protons of the 4-methoxyphenyl group, the methylene protons of the thiazolone ring, the methoxy group, and the amine proton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons like N-H.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | ~3.8 | Singlet | 3H | The three equivalent protons of the methoxy group are expected to resonate as a sharp singlet. |
| -CH₂- (Thiazolone ring) | ~4.0 - 4.5 | Singlet | 2H | The methylene protons on the thiazolone ring are chemically equivalent and should appear as a singlet. |
| Aromatic H (ortho to -OCH₃) | ~6.9 | Doublet | 2H | These protons are shielded by the electron-donating methoxy group and are coupled to the adjacent aromatic protons. |
| Aromatic H (meta to -OCH₃) | ~7.4 | Doublet | 2H | These protons are deshielded relative to the ortho protons and are coupled to their neighbors. |
| -NH- | ~9.0 - 11.0 | Broad Singlet | 1H | The chemical shift of the amine proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange.[3] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Experimental Protocol: The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Data and Interpretation:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OCH₃ | ~55 | Typical chemical shift for a methoxy carbon.[4] |
| -CH₂- (Thiazolone ring) | ~35 - 45 | The methylene carbon of the thiazolone ring. |
| Aromatic C (quaternary, attached to O) | ~155 - 160 | The carbon atom of the methoxy group is significantly deshielded. |
| Aromatic C (ortho to -OCH₃) | ~114 | Shielded by the electron-donating effect of the methoxy group. |
| Aromatic C (meta to -OCH₃) | ~120 - 125 | Less shielded compared to the ortho carbons. |
| Aromatic C (quaternary, attached to N) | ~130 - 135 | The ipso-carbon attached to the amino group. |
| C=N (Thiazolone ring) | ~160 - 170 | The imino-like carbon in the thiazolone ring. |
| C=O (Thiazolone ring) | ~170 - 180 | The carbonyl carbon is highly deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[5]
-
Data Interpretation: The absorption bands are correlated with specific functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3200 - 3400 | N-H stretch | The N-H stretching vibration of the secondary amine.[2][6] |
| 3000 - 3100 | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the aromatic ring.[7] |
| 2850 - 3000 | Aliphatic C-H stretch | Stretching vibrations of the methylene and methoxy C-H bonds. |
| ~1700 | C=O stretch (amide) | The strong absorption band for the carbonyl group of the thiazolone ring.[5] |
| ~1600, ~1510 | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| ~1250 | C-O stretch (aryl ether) | The asymmetric C-O-C stretching of the methoxy group.[8] |
| ~1180 | C-N stretch | Stretching vibration of the amine C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a solid for EI.
-
Ionization: The molecules are ionized. In ESI, this usually results in the formation of a protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Predicted Mass Spectrum Data:
-
Molecular Ion: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.27. The exact mass can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of 2-(4-methoxyphenylamino)-thiazol-4-one is likely to proceed through several key pathways.[9]
Caption: Plausible fragmentation pathways for 2-(4-methoxyphenylamino)-thiazol-4-one in mass spectrometry.
Interpretation of Fragmentation:
-
Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z 195.
-
Loss of ketene (CH₂CO): Cleavage of the thiazolone ring can result in the loss of a neutral ketene molecule, giving a fragment at m/z 181.
-
Subsequent loss of Sulfur: The fragment at m/z 181 could further lose a sulfur atom to yield a fragment at m/z 149.
-
Cleavage of the C-N bond: The bond between the phenyl ring and the amino nitrogen can cleave, generating the stable 4-methoxybenzenaminium ion or related fragments around m/z 122, or the methoxybenzyl cation at m/z 107.
Conclusion
The comprehensive spectroscopic analysis of 2-(4-methoxyphenylamino)-thiazol-4-one, integrating NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted data, based on the well-established principles of spectroscopy and analysis of related structures, offer a reliable guide for researchers. The congruence of data from these orthogonal techniques will provide a high degree of confidence in the identity of the synthesized compound, which is a critical prerequisite for its further investigation in drug discovery and development programs.
References
-
Pop, A., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. Available at: [Link]
-
Sałdyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
-
Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Available at: [Link]
-
Sałdyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. Available at: [Link]
-
Lozynskyi, A., et al. (2021). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. Available at: [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
-
Flammang, R., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(8), 851-857. Available at: [Link]
-
Vinusha, H. M., et al. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Hilaris Publisher. Available at: [Link]
-
Miyan, L., et al. (2018). Spectroscopic and spectrophotometric studies on hydrogen bonded charge transfer complex of 2-amino-4-methylthiazole with chloranilic acid at different temperatures. Journal of Molecular Liquids, 262, 334-345. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
-
Ivanov, I., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
-
Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]
-
Vinusha, H. M., et al. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Lesyk, R., et al. (2017). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][4][6][10]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 22(10), 1749. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Simulated IR spectrum of 2-[2,4-bis(phenylamino)thiazol5oyl]benzothiazole. Available at: [Link]
-
Csomor, E., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(1), e4455. Available at: [Link]
-
NIST. (n.d.). 2,4-D. NIST WebBook. Available at: [Link]
-
University of Warsaw. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
An In-depth Technical Guide to the Tautomerism and Isomeric Forms of 2-(4-Methoxy-phenylamino)-thiazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazol-4-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The inherent tautomeric and isomeric possibilities of this heterocyclic system are critical determinants of its physicochemical properties, molecular geometry, and ultimately, its interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomeric and isomeric landscape of a representative member of this class, 2-(4-methoxy-phenylamino)-thiazol-4-one. By synthesizing experimental data from analogous systems and theoretical calculations, this document serves as a detailed reference for researchers engaged in the design, synthesis, and characterization of novel therapeutic agents based on this versatile scaffold.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many heterocyclic compounds of pharmaceutical interest. For 2-aminothiazol-4-one derivatives, the position of the tautomeric equilibrium can profoundly influence key drug-like properties, including:
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor-acceptor patterns and surface electrostatic potentials, leading to varied binding affinities and selectivities for target proteins.
-
Physicochemical Properties: Tautomerism affects solubility, lipophilicity, and pKa, which in turn govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chemical Stability: The relative stability of tautomers can impact a compound's shelf-life and susceptibility to degradation.
A thorough understanding of the tautomeric behavior of 2-(4-methoxy-phenylamino)-thiazol-4-one is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design and development.
The Tautomeric and Isomeric Landscape
2-(4-Methoxy-phenylamino)-thiazol-4-one can exist in three principal tautomeric forms: the amino , imino , and enol forms. Furthermore, the imino and enol forms can exist as geometric isomers.
Amino-Imino Tautomerism
The most prevalent tautomeric equilibrium in 2-aminothiazole derivatives is the amino-imino tautomerism.[1] This involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom.
-
2-Amino-thiazol-4(5H)-one (Amino form): In this form, the exocyclic nitrogen is an amino group, and the thiazole ring contains one endocyclic double bond. This form is generally considered to be the more stable tautomer in most solvents due to the aromatic character of the thiazole ring.[2]
-
2-Imino-thiazolidin-4-one (Imino form): This form features an exocyclic imine group and a saturated thiazolidine ring.
The equilibrium between these two forms is influenced by both electronic and steric factors of the substituents, as well as the polarity of the solvent.[1]
Caption: Amino-Imino Tautomeric Equilibrium.
Keto-Enol Tautomerism
The thiazol-4-one ring itself can exhibit keto-enol tautomerism, where a proton migrates from the C5 position to the carbonyl oxygen at C4.
-
Thiazol-4-one (Keto form): This is the standard representation with a carbonyl group at the C4 position.
-
Thiazol-4-ol (Enol form): This form contains a hydroxyl group at C4 and a double bond between C4 and C5.
The keto form is generally more stable for simple ketones, but the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding.[3][4]
Caption: Keto-Enol Tautomeric Equilibrium.
Isomeric Forms
Geometric isomerism is possible for the imino and enol tautomers due to the presence of C=N and C=C double bonds, respectively. This can lead to the existence of (E) and (Z) isomers, which may have different stabilities and biological activities. The syn-anti isomerization relative to the exocyclic C=N bond has been reported in the imine form of related compounds.[1]
Experimental and Computational Characterization
A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric and isomeric forms of 2-(4-methoxy-phenylamino)-thiazol-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
-
¹H NMR: The chemical shifts of protons attached to the thiazole ring and the exocyclic nitrogen are sensitive to the tautomeric form. For example, the protons of the -NH₂ group in the amino form will have a different chemical shift compared to the =NH proton in the imino form.
-
¹³C NMR: The chemical shifts of the carbonyl carbon (C4) and the imine carbon (C2) are particularly informative. The C4 carbon will have a characteristic ketonic chemical shift (around 190-200 ppm) in the keto form, which will shift upfield in the enol form.
Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to investigate solvent effects.
-
Data Acquisition: Acquire ¹H NMR spectra at a constant temperature. Ensure a sufficient relaxation delay to allow for accurate integration of signals corresponding to different tautomers.
-
Data Analysis: Identify distinct signals for each tautomer. The relative integrals of these signals can be used to determine the tautomeric ratio in each solvent.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: The vibrational frequencies of the C=O, C=N, and N-H bonds are characteristic of each tautomer. The keto form will show a strong C=O stretching band, while the enol form will exhibit an O-H stretching band.
-
UV-Vis Spectroscopy: The electronic transitions of the conjugated systems in the different tautomers will result in distinct absorption maxima. Changes in the UV-Vis spectrum with solvent polarity can provide insights into the tautomeric equilibrium.[5]
X-ray Crystallography
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and isomers, as well as for calculating spectroscopic properties that can be compared with experimental data.[7][8]
Workflow for DFT Analysis of Tautomers:
Caption: DFT Workflow for Tautomer Analysis.
Table 1: Predicted Relative Stabilities of Tautomers of a Generic 2-Arylamino-thiazol-4-one (Illustrative Data)
| Tautomer/Isomer | Calculation Method | Solvent | Relative Energy (kcal/mol) |
| Amino | B3LYP/6-311++G(d,p) | Gas Phase | 0.00 |
| Imino (E) | B3LYP/6-311++G(d,p) | Gas Phase | +5.2 |
| Imino (Z) | B3LYP/6-311++G(d,p) | Gas Phase | +6.1 |
| Enol | B3LYP/6-311++G(d,p) | Gas Phase | +12.5 |
| Amino | B3LYP/6-311++G(d,p) | Water (PCM) | 0.00 |
| Imino (E) | B3LYP/6-311++G(d,p) | Water (PCM) | +3.8 |
Note: This table presents illustrative data based on computational studies of related 2-aminothiazole derivatives. Actual values for 2-(4-methoxy-phenylamino)-thiazol-4-one may vary.[9]
Factors Influencing Tautomeric Equilibrium
Substituent Effects
The electronic nature of the substituent on the phenylamino group can significantly impact the amino-imino equilibrium. The electron-donating methoxy group (-OCH₃) at the para position of the phenyl ring is expected to increase the electron density on the exocyclic nitrogen, thereby stabilizing the amino form.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[10]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers, but they tend to favor the more polar imino and enol forms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also stabilize the more polar tautomers.
-
Nonpolar Solvents (e.g., chloroform, toluene): In nonpolar environments, the less polar and more aromatic amino form is generally favored.
Conclusion and Future Directions
The tautomeric and isomeric complexity of 2-(4-methoxy-phenylamino)-thiazol-4-one is a critical aspect that must be considered in its application in drug discovery. While the amino tautomer is likely to be the most stable form in many conditions, the populations of the imino and enol forms can be significant, particularly in polar environments. A multi-pronged approach combining high-resolution spectroscopy and robust computational modeling is essential for a complete characterization of this dynamic system.
Future research should focus on obtaining a definitive crystal structure of 2-(4-methoxy-phenylamino)-thiazol-4-one to unequivocally determine its solid-state conformation. Furthermore, detailed NMR and UV-Vis titration studies in a range of solvents will provide quantitative data on the tautomeric equilibria. These experimental findings, in conjunction with advanced theoretical calculations, will pave the way for a more profound understanding of the structure-activity relationships of this important class of compounds and facilitate the design of next-generation therapeutics.
References
-
Rahmani, R., et al. (2016). Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, E72, 155–157. [Link]
-
Yengoyan, A., et al. (2016). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. ResearchGate. [Link]
-
Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904–8913. [Link]
-
Kryshchyshyn, A., et al. (2021). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molecular Diversity, 25(4), 2359–2368. [Link]
-
Carey, A. R. E., et al. (1994). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. J. Chem. Soc., Perkin Trans. 2, (12), 2471–2479. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry. [Link]
-
Wiaderek, M., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(8), 1756–1766. [Link]
-
Ghandi, M., & Zare, K. (1988). Solvent and Pressure Effects on the Tautomeric Equilibrium of 4-Phenylazo-1-naphthol. Australian Journal of Chemistry, 41(6), 863-872. [Link]
-
Al-Hourani, B. J. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Hilaris Publisher. [Link]
-
Çelik, S., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Hindawi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ijsr.in [ijsr.in]
- 6. researchgate.net [researchgate.net]
- 7. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Action of 2-(4-Methoxy-phenylamino)-thiazol-4-one: A Predictive Technical Guide for Drug Discovery Professionals
Abstract
The thiazol-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide delves into the predicted mechanism of action of a specific derivative, 2-(4-Methoxy-phenylamino)-thiazol-4-one. Synthesizing data from analogous compounds and computational predictions, we present a cohesive hypothesis of its potential biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future in vitro and in vivo validation studies. We will explore its probable roles in oncology and infectious diseases, detailing the experimental workflows necessary to elucidate its precise molecular interactions.
Introduction: The Thiazol-4-one Core - A Privileged Scaffold
The 2-aminothiazole and thiazolidin-4-one nuclei are considered "privileged structures" in drug discovery, consistently appearing in molecules with a wide array of biological activities.[1][2][3] These heterocyclic compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1][7]
The subject of this guide, 2-(4-Methoxy-phenylamino)-thiazol-4-one, incorporates several key features that suggest a potent biological activity. The 2-aminothiazole core is a known pharmacophore, while the thiazol-4-one ring contributes to a diverse range of interactions.[1][5] The addition of a 4-methoxyphenylamino group is particularly noteworthy, as this moiety is found in numerous kinase inhibitors and other targeted therapies. This guide will, therefore, focus on predicting the compound's mechanism of action by dissecting its structural components and drawing parallels with well-characterized analogues.
Predicted Mechanisms of Action: A Multi-Target Hypothesis
Based on the available literature for structurally related compounds, we predict that 2-(4-Methoxy-phenylamino)-thiazol-4-one is unlikely to have a single, discrete mechanism of action. Instead, it is more probable that it functions as a multi-target agent, with its primary effects likely concentrated in the realms of oncology and microbiology.
Predicted Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents.[1][8] The predicted anticancer mechanism of 2-(4-Methoxy-phenylamino)-thiazol-4-one likely involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
The 2-aminothiazole moiety is a common feature in many clinically approved kinase inhibitors, such as Dasatinib.[1] The phenylamino substituent further strengthens the likelihood of kinase inhibitory activity.[9] We predict that 2-(4-Methoxy-phenylamino)-thiazol-4-one could target one or more of the following kinase families:
-
Spleen Tyrosine Kinase (Syk): Phenylamino pyrimidine thiazole derivatives have been identified as potent inhibitors of Syk, a key kinase in immune signaling that is also implicated in B-cell malignancies.[9]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy in anti-angiogenic therapy. Several thiazole derivatives have shown inhibitory activity against VEGFR-2, suggesting a potential mechanism for disrupting tumor blood supply.[8][10]
-
Cyclin-Dependent Kinases (CDKs): Thiazolidin-4-one compounds have been reported as inhibitors of CDK1/cyclin B, which would lead to cell cycle arrest and apoptosis.[5][11]
The methoxy group on the phenyl ring can play a crucial role in binding to the kinase active site, potentially forming hydrogen bonds or occupying a hydrophobic pocket, thereby enhancing inhibitory potency.[12]
Predicted Signaling Pathway: Kinase Inhibition in Cancer Cells
Caption: Predicted kinase inhibition by 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Beyond kinase inhibition, thiazole derivatives have been shown to induce apoptosis through various mechanisms.[13] A study on a similar compound, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, demonstrated an increase in caspase-3 activity in several cancer cell lines.[14] It is plausible that 2-(4-Methoxy-phenylamino)-thiazol-4-one could similarly activate apoptotic pathways.
Predicted Antimicrobial Activity
The thiazole ring is a well-established pharmacophore in antimicrobial agents.[2][15] We predict that 2-(4-Methoxy-phenylamino)-thiazol-4-one may exhibit activity against a range of bacterial and fungal pathogens.
Thiazolin-4-one derivatives have been investigated as potential inhibitors of bacterial enzymes, such as tryptophanyl-tRNA synthetase.[16][17] This inhibition would disrupt protein synthesis, leading to bacteriostatic or bactericidal effects. Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication.[18]
The lipophilic nature of the compound, enhanced by the methoxyphenyl group, may allow it to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell lysis.
Predicted Microbial Targets
Caption: Predicted antimicrobial mechanisms of action.
Experimental Validation Protocols
The following section outlines a series of self-validating experimental workflows to test the predicted mechanisms of action.
In Vitro Anticancer Activity Assessment
Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer activity validation.
Step-by-Step Protocols:
-
Cell Viability Assays:
-
Protocol: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[8][19] Treat cells with increasing concentrations of 2-(4-Methoxy-phenylamino)-thiazol-4-one for 24, 48, and 72 hours. Assess cell viability using MTT or SRB assays.
-
Rationale: To determine the compound's cytotoxic and anti-proliferative effects and to calculate the IC50 value for each cell line.
-
-
Kinase Inhibition Assays:
-
Protocol: Perform in vitro kinase inhibition assays using recombinant kinases (e.g., Syk, VEGFR-2, CDK1/cyclin B). Use a radiometric or fluorescence-based assay to measure kinase activity in the presence of the test compound.
-
Rationale: To directly assess the inhibitory potential of the compound against the predicted kinase targets.
-
-
Apoptosis and Cell Cycle Analysis:
-
Protocol: Treat cancer cells with the compound at its IC50 concentration. Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic cells. Analyze cell cycle distribution using propidium iodide staining and flow cytometry.
-
Rationale: To confirm the induction of apoptosis and to determine if the compound causes cell cycle arrest at a specific phase.
-
-
Western Blot Analysis:
-
Protocol: Following treatment with the compound, lyse the cells and perform Western blotting to detect changes in the expression and phosphorylation status of key proteins in the predicted signaling pathways (e.g., phosphorylated Syk, cleaved caspase-3, p21).
-
Rationale: To validate the molecular targets and downstream effects at the protein level.
-
Data Summary Table: Predicted In Vitro Anticancer Activity
| Assay | Predicted Outcome | Rationale |
| Cell Viability | Dose-dependent decrease in viability | General cytotoxicity and anti-proliferative effect |
| Kinase Inhibition | Low micromolar to nanomolar IC50 against specific kinases | Direct target engagement |
| Apoptosis Assay | Increase in Annexin V positive cells | Induction of programmed cell death |
| Cell Cycle Analysis | Arrest in G2/M or G1 phase | Disruption of cell cycle progression |
| Western Blot | Modulation of target protein phosphorylation and apoptotic markers | Confirmation of mechanism |
In Vitro Antimicrobial Activity Assessment
Workflow: In Vitro Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial activity validation.
Step-by-Step Protocols:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
-
Bacterial Enzyme Inhibition Assays:
-
Protocol: Conduct in vitro assays to measure the inhibition of purified bacterial enzymes such as tryptophanyl-tRNA synthetase and DNA gyrase.
-
Rationale: To identify specific molecular targets within the microbial cells.
-
-
Membrane Permeability Assays:
-
Protocol: Treat microbial cells with the compound and measure the uptake of fluorescent dyes that are normally excluded by intact membranes (e.g., SYTOX Green).
-
Rationale: To assess whether the compound disrupts the cell membrane.
-
Data Summary Table: Predicted In Vitro Antimicrobial Activity
| Assay | Predicted Outcome | Rationale |
| MIC/MBC Determination | Low MIC/MBC values against susceptible strains | Potent antimicrobial activity |
| Enzyme Inhibition | Inhibition of essential bacterial enzymes | Specific mechanism of action |
| Membrane Permeability | Increased dye uptake | Disruption of cell membrane integrity |
Computational Insights and Future Directions
Computational tools can further refine our understanding of the mechanism of action of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
-
Molecular Docking: Docking studies can predict the binding mode of the compound within the active sites of potential kinase and microbial enzyme targets.[8][21] This can help in understanding the structure-activity relationships and in designing more potent analogs.
-
Target Prediction Algorithms: In silico tools can predict potential biological targets based on the chemical structure of the compound, providing a broader landscape of possible mechanisms.[22][23][24]
Future research should focus on in vivo studies using animal models of cancer and infectious diseases to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles.
Conclusion
While the precise mechanism of action of 2-(4-Methoxy-phenylamino)-thiazol-4-one remains to be definitively elucidated, this guide provides a robust, evidence-based framework for its predicted multi-target activity. By focusing on its potential as a kinase inhibitor in oncology and as an inhibitor of essential microbial enzymes, we have outlined a clear path for its future investigation. The proposed experimental workflows offer a comprehensive strategy to validate these predictions and to unlock the full therapeutic potential of this promising thiazol-4-one derivative.
References
-
(2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
(2022). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. PMC - NIH. [Link]
-
(2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). NIH. [Link]
-
(2012). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
-
(2023). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Semantic Scholar. [Link]
-
(2022). Three possible ways of the reaction between 2-aminothiazole and electrophiles.. ResearchGate. [Link]
-
(2013). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC - NIH. [Link]
-
(2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]
-
(2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
-
(2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. ResearchGate. [Link]
-
(2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
(2021). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
-
(2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. PubMed. [Link]
-
(2019). Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Semantic Scholar. [Link]
-
(2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. PMC - PubMed Central. [Link]
-
(2009). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]
-
(2022). Synthesis and biological evaluation of novel 2-heteroarylimino-1,3-thiazolidin-4-ones as potential anti-tumor agents. ResearchGate. [Link]
-
(2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]
-
(2022). Computational prediction of frequent hitters in target-based and cell-based assays. SpringerLink. [Link]
-
(2018). a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry. [Link]
-
(2020). Synthesis of novel 2,4-linked tris-thiazole containing molecules for anti-cancer activity. ResearchGate. [Link]
-
(2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. PubMed. [Link]
-
(2019). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. PMC - NIH. [Link]
-
(2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
-
(2023). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central. [Link]
-
(2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. [Link]
-
(2019). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. ResearchGate. [Link]
-
(2019). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. PubMed. [Link]
-
(2020). Combining phenome-driven drug-target interaction prediction with patients' electronic health records-based clinical corroboration toward drug discovery. NIH. [Link]
-
(2025). Targeting disease: Computational approaches for drug target identification. PubMed. [Link]
-
(2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][4][25]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. PubMed. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 23. Combining phenome-driven drug-target interaction prediction with patients’ electronic health records-based clinical corroboration toward drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Silico Modeling and Docking of 2-(4-Methoxy-phenylamino)-thiazol-4-one
This guide provides a comprehensive technical overview of the computational methodologies employed to investigate the therapeutic potential of 2-(4-Methoxy-phenylamino)-thiazol-4-one. We will delve into the intricacies of in silico modeling and molecular docking, offering a robust framework for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring a self-validating system of protocols, and grounding our claims in authoritative scientific literature.
Introduction: The Therapeutic Promise of the Thiazolidin-4-one Scaffold
The thiazolidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[2][3] The versatility of the thiazolidin-4-one ring, particularly its susceptibility to modification at various positions, allows for the fine-tuning of its biological activity.[4]
Our focus, 2-(4-Methoxy-phenylamino)-thiazol-4-one, is a member of this promising class of compounds. The presence of the methoxy-phenylamino group at the 2-position is of particular interest, as substituents at this position are known to significantly influence the molecule's properties and biological activity.[5] Given the therapeutic potential of the broader thiazolidin-4-one family, a rigorous in silico evaluation of this specific compound is warranted to elucidate its mechanism of action and guide further drug discovery efforts.
A critical aspect to consider for this molecule is the potential for tautomerism. The 2-aminothiazol-4-one core can exist in an equilibrium between the amino and imino forms.[6][7][8][9][10] Spectroscopic and computational studies have been employed to determine the predominant tautomeric form in similar structures, which is crucial for accurate molecular modeling and docking simulations.[6][7][8][9][10] For the purpose of this guide, we will proceed with the understanding that the more stable tautomer should be used for in silico studies, and its determination is a critical preliminary step.
The Strategic Role of In Silico Modeling in Drug Discovery
In silico modeling and molecular docking have become indispensable tools in modern drug discovery. These computational techniques allow for the rapid and cost-effective screening of virtual compound libraries, the prediction of binding affinities between ligands and protein targets, and the elucidation of molecular interactions that govern biological activity. By simulating these interactions at the atomic level, we can gain valuable insights that guide the rational design and optimization of lead compounds.
This guide will walk you through a complete in silico workflow, from ligand and protein preparation to molecular docking and post-docking analysis, all tailored to the investigation of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the comprehensive in silico workflow that will be detailed in this guide.
Caption: A comprehensive workflow for the in silico analysis of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Part 1: Ligand and Protein Preparation - The Foundation of Accurate Docking
The accuracy of any molecular docking study is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand (2-(4-Methoxy-phenylamino)-thiazol-4-one) and the chosen protein target.
Ligand Preparation Protocol:
-
2D Structure Generation: The first step is to draw the 2D chemical structure of 2-(4-Methoxy-phenylamino)-thiazol-4-one using a chemical drawing software such as ChemDraw. It is imperative to accurately represent the atomic connectivity and stereochemistry of the molecule.
-
Conversion to 3D Structure: The 2D structure is then converted into a 3D conformation. This can be accomplished using various software packages that employ molecular mechanics principles to generate a plausible 3D geometry.
-
Energy Minimization: The initial 3D structure is not necessarily in its most stable, low-energy conformation. Therefore, energy minimization is performed to optimize the geometry and relieve any steric strain. This is typically achieved using force fields like MMFF94 or UFF. The resulting low-energy conformer is a more realistic representation of the molecule's state in a biological system.
-
File Format Conversion: For compatibility with docking software like AutoDock Vina, the optimized 3D structure of the ligand is saved in the PDBQT file format. This format includes atomic coordinates, partial charges, and atom type definitions.[11]
Protein Target Selection and Preparation:
The selection of a relevant protein target is guided by the known biological activities of thiazolidin-4-one derivatives. Based on existing literature, promising targets for this class of compounds include Cyclooxygenase-2 (COX-2) for anti-inflammatory activity and Carbonic Anhydrase IX (CA IX) for anticancer effects.[3][12][13][14][15][16][17] For this guide, we will proceed with Carbonic Anhydrase IX as our exemplary target.
Protein Preparation Protocol:
-
Structure Retrieval: The 3D crystal structure of the chosen protein target is downloaded from the Protein Data Bank (PDB). For Carbonic Anhydrase IX, a suitable PDB entry would be one with a co-crystallized inhibitor, which helps in defining the binding site.
-
Initial Cleaning: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-solvents. These are typically removed to simplify the system, unless specific water molecules are known to be crucial for ligand binding. The original co-crystallized ligand is also removed from the binding site.
-
Adding Hydrogen Atoms: Crystal structures determined by X-ray crystallography usually do not include hydrogen atoms. Therefore, polar hydrogen atoms are added to the protein structure, which is essential for defining the correct ionization and tautomeric states of amino acid residues and for accurate hydrogen bond calculations.
-
Assigning Charges: Partial charges are assigned to each atom of the protein. For AutoDock, Kollman charges are commonly used.[18]
-
Defining the Binding Site (Grid Box): A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm, encompassing the region where the ligand is expected to bind. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.[11][19]
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.[11]
Part 2: Molecular Docking Protocol - Simulating the Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Here, we outline the protocol using AutoDock Vina, a widely used and robust docking program.[20]
Caption: A streamlined protocol for performing molecular docking with AutoDock Vina.
AutoDock Vina Docking Protocol:
-
Configuration File Setup: A configuration text file is created to specify the input files and docking parameters. This includes the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and its dimensions. An important parameter is exhaustiveness, which controls the computational effort of the search; a higher value increases the likelihood of finding the optimal binding pose but also increases the computation time.[19]
-
Executing the Docking Run: The docking simulation is initiated from the command line, providing the configuration file as input to the Vina executable.[18] Vina's search algorithm will then explore various conformations and orientations of the ligand within the defined grid box, evaluating the binding energy of each pose using its scoring function.[20]
-
Output Generation: Upon completion, AutoDock Vina generates an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A more negative binding affinity indicates a more favorable predicted interaction.[18]
Part 3: Post-Docking Analysis and Validation - Interpreting the Results
Analysis of Docking Results:
-
Binding Affinity: The primary quantitative result is the binding affinity. This value provides an estimate of the binding free energy and is used to rank different ligands or different poses of the same ligand.
-
Visualization of Binding Pose: The top-ranked binding pose is visualized using molecular graphics software (e.g., PyMOL, Chimera). This allows for a qualitative assessment of how the ligand fits into the protein's binding pocket.
-
Identification of Intermolecular Interactions: The visualization is crucial for identifying key intermolecular interactions between the ligand and the protein. These interactions, which may include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the protein-ligand complex.
Validation of Docking Results:
A key aspect of scientific integrity is the validation of computational results. For molecular docking, this can be achieved through several methods:
-
Re-docking: If a co-crystallized ligand is available for the protein target, a common validation step is to extract this ligand and then dock it back into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[21]
-
Comparison with Known Binders: Docking a set of known active and inactive compounds can help validate the protocol. The docking scores should ideally correlate with the experimental activities, with active compounds showing better scores than inactive ones.[21][22]
-
Molecular Dynamics (MD) Simulations: The stability of the top-ranked docking pose can be further assessed using MD simulations. A stable pose will maintain its key interactions with the protein over the course of the simulation.[21]
ADMET Prediction:
| Property Category | Predicted Parameter | Significance in Drug Development |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates whether the compound can cross into the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to exert its effect. | |
| Metabolism | CYP450 Substrate/Inhibitor | Predicts interactions with key drug-metabolizing enzymes. |
| Excretion | Renal Organic Cation Transporter (OCT2) | Predicts involvement in renal clearance. |
| Toxicity | AMES Mutagenicity | Assesses the potential for the compound to be mutagenic. |
| hERG Inhibition | Predicts the risk of cardiotoxicity. |
Table 1: Key ADMET Properties for In Silico Evaluation
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in silico modeling and molecular docking of 2-(4-Methoxy-phenylamino)-thiazol-4-one. By following these detailed protocols, researchers can generate valuable data to predict the compound's binding affinity to specific protein targets, understand its mode of interaction at the molecular level, and assess its drug-like properties.
The insights gained from these computational studies are instrumental in guiding the next steps in the drug discovery pipeline. Positive docking results and a favorable ADMET profile would provide a strong rationale for the chemical synthesis and subsequent in vitro and in vivo biological evaluation of 2-(4-Methoxy-phenylamino)-thiazol-4-one. Furthermore, the detailed interaction analysis from the docking poses can inform the design of new analogs with improved potency and selectivity.
References
-
Güzel-Akdemir, Ö., Angeli, A., Demir, K., Supuran, C. T., & Akdemir, A. (Year unavailable). Novel thiazolidinone-containing compounds, without the well-known sulphonamide zinc-binding group acting as human carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Malik, S., Upadhyaya, P. K., & Miglani, S. (2011). Thiazolidinediones: a plethora of biological load.
-
Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. (2017). Brieflands. [Link]
-
Güzel-Akdemir, Ö., Angeli, A., Demir, K., Supuran, C. T., & Akdemir, A. (Year unavailable). Novel thiazolidinone-containing compounds, without the well-known sulphonamide zinc-binding group acting as human carbonic anhydrase IX inhibitors. Taylor & Francis Online. [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (Year unavailable). Semantic Scholar. [Link]
-
Tzeli, D., Vronteli, E., & Tsolaki, E. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Pharmaceuticals. [Link]
-
Angeli, A., et al. (2022). Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases. Molecules. [Link]
- El-Rayyes, A., et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bulletin of the Chemical Society of Ethiopia.
-
How to validate the molecular docking results? (2022). ResearchGate. [Link]
-
Atta-Allah, S. R., Ismail, N. S. M., & Nassar, I. F. (2021). Synthesis, Design and Anti-inflammatory Activity of Novel 5-(Indol-3-yl)thiazolidinone Derivatives as COX-2 Inhibitors. Letters in Drug Design & Discovery. [Link]
-
ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]
-
How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). National Institutes of Health. [Link]
-
ADMET-AI. (n.d.). ADMET-AI. [Link]
-
Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents. (2019). ScholarWorks @ UTRGV. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). National Institutes of Health. [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2021). National Institutes of Health. [Link]
-
AutoDock Vina: Molecular docking program. (n.d.). Autodock Vina 1.2.0 documentation. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
Pyrih, A., et al. (2023). Proton tautomerism and stereoisomerism in isomeric 4-(metoxyphenyl)amino-1,3-thiazol-2(5H)-one derivatives: Synthesis, crystal structure and spectroscopic studies. ResearchGate. [Link]
-
Saad, S. S., El-Sakka, S. S. A., Soliman, M. H. A., Gadelmawla, M. H. A., & Mahmoud, N. M. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of the Iranian Chemical Society. [Link]
-
Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian Journal of Current Research in Clinical Cancer. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Institutes of Health. [Link]
-
Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. (2026). ResearchGate. [Link]
-
Pharmacological activities of thiazolidin-4-one derivative. (n.d.). ResearchGate. [Link]
-
Pyrih, A., Gzella, A., Lesyk, R., & Jaskólski, M. (2020). Amine–imine proton tautomerism in isomeric 2-phenylamino-1,3-thiazol-4(5 H )- and 4-phenylamino-1,3-thiazol-2(5 H )-one derivatives. ResearchGate. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health. [Link]
-
Pyrih, A., et al. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
Pyrih, A., et al. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. ResearchGate. [Link]
-
Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. (2021). Arabian Journal of Chemistry. [Link]
-
Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5). (n.d.). ResearchGate. [Link]
Sources
- 1. galaxypub.co [galaxypub.co]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. indico4.twgrid.org [indico4.twgrid.org]
- 12. Novel thiazolidinone-containing compounds, without the well-known sulphonamide zinc-binding group acting as human carbonic anhydrase IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ScholarWorks @ UTRGV - Research Symposium: Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents [scholarworks.utrgv.edu]
- 17. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. portal.valencelabs.com [portal.valencelabs.com]
- 25. ADMET-AI [admet.ai.greenstonebio.com]
Synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one Derivatives and Analogs: A Methodological Whitepaper
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Privileged 2-Aminothiazol-4-one Scaffold
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This heterocyclic motif is a fundamental component of numerous clinically significant drugs, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Specifically, the 2-amino-thiazol-4-one core, a partially hydrogenated derivative, and its analogs have garnered significant attention for their therapeutic potential.[5]
This guide provides a comprehensive overview of the synthesis of 2-(4-methoxyphenylamino)-thiazol-4-one, a representative member of this class, and its diverse analogs. We will delve into the foundational Hantzsch synthesis, explore modern, efficiency-focused variations like one-pot and microwave-assisted protocols, and detail the strategic synthesis of precursors. The causality behind experimental choices will be explained to provide actionable insights for researchers in drug discovery and process development.
Part 1: Core Synthetic Strategies
The construction of the 2-aminothiazol-4-one ring system is predominantly achieved via the Hantzsch thiazole synthesis, a robust and versatile condensation reaction.[3][6][7][8]
The Hantzsch Thiazole Synthesis: The Foundational Approach
The classical Hantzsch synthesis involves the condensation of an α-halo carbonyl compound with a thiourea derivative.[6][7][9] For the target molecule, 2-(4-methoxyphenylamino)-thiazol-4-one, this translates to the reaction between an α-haloacetic acid derivative (e.g., chloroacetic acid or ethyl chloroacetate) and N-(4-methoxyphenyl)thiourea.
The choice of the α-halo carbonyl component is critical. Using an α-haloacetic acid directly will yield the desired thiazol-4-one. In contrast, using an α-halo ketone (like 2-bromoacetophenone) would result in a 2-amino-4-phenylthiazole, not the thiazol-4-one core.
// Reactants Thiourea [label="N-(4-methoxyphenyl)thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloester [label="Ethyl Chloroacetate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Product [label="2-(4-Methoxyphenylamino)-thiazol-4-one", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Thiourea -> Product [label="+", arrowhead=none]; Haloester -> Product [label="Condensation\n(e.g., Ethanol, Reflux)"]; } enddot Caption: General Scheme of Hantzsch Synthesis for the Target Scaffold.
Precursor Synthesis: The Building Blocks
The success of the Hantzsch synthesis hinges on the availability and purity of its precursors.
1.2.1 Synthesis of N-(4-methoxyphenyl)thiourea
This key intermediate is typically prepared from p-anisidine (4-methoxyaniline). A common laboratory method involves reacting the aniline with an isothiocyanate source. One reliable method is the reaction with ammonium thiocyanate in the presence of an acid catalyst (like HCl), which generates the isothiocyanate in situ.
1.2.2 Synthesis of α-Haloacetylating Agents
While compounds like chloroacetic acid and ethyl chloroacetate are commercially available, understanding their synthesis is fundamental. For instance, α-bromoketones, used for synthesizing related 4-aryl-2-aminothiazoles, are often prepared by the selective α-monobromination of the corresponding ketone using reagents like copper(II) bromide or N-bromosuccinimide (NBS).[6][9] One-pot procedures often rely on the in situ generation of these α-halo intermediates.[10][11]
Mechanistic Insights
The Hantzsch reaction proceeds via a well-established mechanism that ensures the specific formation of the thiazole ring.[8]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the N-(4-methoxyphenyl)thiourea attacking the electrophilic α-carbon of the chloroacetyl component, displacing the halide. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic-like thiazol-4-one ring.
Part 2: Modern & Efficient Synthetic Methodologies
To meet the demands of high-throughput screening and process optimization, several modern variations of the Hantzsch synthesis have been developed.
One-Pot Synthesis
One-pot procedures offer significant advantages by minimizing intermediate isolation steps, thereby saving time, reducing waste, and often improving overall yields.[9] A typical one-pot synthesis of a 2-aminothiazole derivative starts from an aromatic methyl ketone, which is halogenated in situ using an agent like copper(II) bromide or N-bromosuccinimide, followed by the addition of the requisite thiourea to initiate the Hantzsch condensation within the same reaction vessel.[9][10][12] This strategy is highly efficient for generating libraries of analogs for structure-activity relationship (SAR) studies.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating heterocyclic synthesis.[13][14] Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes.[13][15] This technique often leads to higher product yields, enhanced reaction selectivity, and aligns with the principles of green chemistry by reducing energy and solvent consumption.[13][14][16] The Hantzsch synthesis is particularly amenable to microwave conditions, with numerous reports demonstrating its efficacy.[15]
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
| Conventional Heating | Ethanol or DMF, Reflux, 8-10 hours | Simple setup, well-established | Long reaction times, potential for side products | [16] |
| One-Pot Synthesis | Ketone, CuBr₂, Thiourea, Reflux | High efficiency, avoids intermediate purification | Requires careful control of stoichiometry | [9] |
| Microwave-Assisted | Ethanol, 170 W, 5-15 minutes | Extremely fast, high yields, greener | Requires specialized microwave reactor | [13][15][16] |
| Ultrasonic Irradiation | Catalyst (e.g., SiW/SiO₂), 30-40 min | Green method, good yields | Requires ultrasonic equipment | [6] |
Table 1: Comparison of Synthetic Methodologies for 2-Aminothiazole Derivatives.
Part 3: Synthesis of Analogs and Derivatives
The 2-(4-methoxyphenylamino)-thiazol-4-one scaffold offers multiple points for chemical modification to explore the SAR and optimize pharmacological properties.
-
Modification at the N-phenyl Ring (R¹): By starting with a library of substituted anilines (e.g., 4-chloroaniline, 4-fluoroaniline, 3,4-dimethoxyaniline), one can synthesize a corresponding library of N-substituted thioureas. These thioureas can then be used in the Hantzsch condensation to generate a wide array of analogs with varying electronic and steric properties on the phenyl ring.
-
Modification at the C5 Position (R²): Introducing substituents at the C5 position of the thiazol-4-one ring is achieved by using substituted α-haloacetic acid derivatives. For example, reacting N-(4-methoxyphenyl)thiourea with ethyl 2-chloroacetoacetate would introduce an acetyl group at the C5 position.
-
Modification of the Exocyclic Amine: The 2-amino group of the thiazole ring can be further functionalized post-synthesis.[1][17] For instance, acylation with various acyl halides can produce a series of 2-amido derivatives, which has been a successful strategy for modulating the biological activity of this scaffold.[1][3]
Part 4: Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these procedures based on available laboratory equipment and specific substrates.
Protocol 1: Classical Synthesis of 2-(4-methoxyphenylamino)-thiazol-4-one
Materials:
-
N-(4-methoxyphenyl)thiourea (1 mmol, 182.24 mg)
-
Chloroacetic acid (1.1 mmol, 103.9 mg)
-
Anhydrous Sodium Acetate (2 mmol, 164.06 mg)
-
Absolute Ethanol (15 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-methoxyphenyl)thiourea, chloroacetic acid, and anhydrous sodium acetate.
-
Add absolute ethanol (15 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water to precipitate the product.
-
Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-methoxyphenylamino)-thiazol-4-one.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazole Derivatives
This protocol is adapted for synthesizing 4-aryl derivatives, which is a common variation.
Materials:
-
Substituted acetophenone (e.g., 4-methoxyacetophenone) (1 mmol)
-
Thiourea (1.1 mmol)
-
Copper(II) Bromide (CuBr₂) (1 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted acetophenone (1 mmol), thiourea (1.1 mmol), CuBr₂ (1 mmol), and ethanol (3 mL).[9]
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at a constant power (e.g., 170 W) for a duration of 5-15 minutes.[13] Monitor reaction parameters like temperature and pressure as per instrument guidelines.
-
After the irradiation cycle, allow the vial to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-4-(4-methoxyphenyl)thiazole.
Conclusion and Future Outlook
The 2-(4-methoxyphenylamino)-thiazol-4-one scaffold and its analogs remain a fertile ground for drug discovery. The Hantzsch synthesis continues to be the primary method for their construction, with modern advancements such as one-pot and microwave-assisted protocols significantly enhancing synthetic efficiency.[3] Future efforts will likely focus on the development of even more sustainable and atom-economical synthetic routes, potentially leveraging flow chemistry or novel catalytic systems. The continued exploration of diverse analogs, guided by computational modeling and a deep understanding of the synthetic methodologies outlined in this guide, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8, 2012. [Link]
-
Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. Ingenta Connect. [Link]
-
(PDF) Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
-
Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. [Link]
-
Microwave‐Assisted Synthesis of Antimicrobial Agents Containing Carbazole and Thiazole Moieties. Sci-Hub. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing). [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]
-
Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]
-
A Versatile Multi-Component One-Pot Thiazole Synthesis. ResearchGate. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
-
Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
-
Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Taylor & Francis Online. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Clinically available drugs containing 2-aminothiazole scaffold. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Semantic Scholar. [https://www.semanticscholar.org/paper/molecular-geometry-and-biological-activity-of-2-(-Ewies-Plescher/0e8f000673d6e53c483253b81186716a506720f6]([Link]
-
Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. ResearchGate. [Link]
-
Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Journal of Molecular Structure. [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]
-
Synthesis of Heterocycles from the Products of Anionic Arylation of Unsaturated Compounds. Part 7. Products of Haloarylation of Acrylic Acid and Its Esters in the Synthesis of Benzo[b]thiophene Derivatives.. ResearchGate. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jusst.org [jusst.org]
- 17. mdpi.com [mdpi.com]
"2-(4-Methoxy-phenylamino)-thiazol-4-one" literature review and background
An In-depth Technical Guide to 2-(4-Methoxy-phenylamino)-thiazol-4-one: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Prominence of the Thiazolidin-4-one Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The thiazolidin-4-one core is a quintessential example of such a structure.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as the foundation for a multitude of compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4][5]
This guide focuses on a specific, promising derivative: 2-(4-Methoxy-phenylamino)-thiazol-4-one . This molecule combines the versatile thiazolidin-4-one ring with a 4-methoxyphenylamino substituent at the C2 position. This substitution is not arbitrary; the electronic and steric properties of the methoxy-substituted phenyl ring significantly influence the molecule's interaction with biological targets, making it a subject of considerable scientific interest. We will provide an in-depth exploration of its synthesis, a comprehensive review of its documented biological activities, and an analysis of its potential as a lead compound in modern drug discovery.
PART 1: Synthesis and Chemical Characterization
The synthesis of 2-arylaminothiazol-4-ones is well-established, typically proceeding through a cyclocondensation reaction. The most common and efficient pathway involves the reaction of an appropriately substituted N-arylthiourea with an α-haloacetic acid or its ester. This approach provides a direct and high-yielding route to the desired heterocyclic system.
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The sulfur atom of the N-(4-methoxyphenyl)thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloacetyl group. This is followed by an intramolecular cyclization and dehydration to form the stable thiazol-4-one ring.
General Synthesis Workflow
Below is a diagram illustrating the primary synthetic pathway.
Caption: General synthetic route to 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Detailed Experimental Protocol: Synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one
This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is validated through standard spectroscopic methods.
-
Preparation of N-(4-methoxyphenyl)thiourea:
-
To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add ammonium thiocyanate (1.1 eq) and concentrated hydrochloric acid (1.2 eq).
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure N-(4-methoxyphenyl)thiourea.
-
-
Cyclocondensation to form the Thiazol-4-one Ring:
-
In a round-bottom flask, dissolve N-(4-methoxyphenyl)thiourea (1.0 eq) and chloroacetic acid (1.0 eq) in glacial acetic acid.
-
Add anhydrous sodium acetate (1.5 eq) as a catalyst and base.
-
Reflux the mixture for 5-7 hours with constant stirring. Monitor the reaction using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 3:7).
-
After the reaction is complete, cool the flask to room temperature and pour the contents into crushed ice.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product thoroughly with water to remove any unreacted acid and salts.
-
Recrystallize the product from ethanol or a similar suitable solvent to obtain pure 2-(4-Methoxy-phenylamino)-thiazol-4-one.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
PART 2: Biological Activities and Therapeutic Potential
The 2-(4-arylaminothiazol-4-one) scaffold is a versatile pharmacophore, and the 4-methoxy derivative is no exception. It has been investigated primarily for its anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of 2-phenylamino-thiazol-4-one have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] For instance, related compounds have been evaluated against lung (A549), breast (MCF-7), and colon (HT29) cancer cells, often showing promising activity.[4][6][7]
Mechanism of Action: The anticancer effects are often multifactorial. One prominent mechanism involves the induction of apoptosis (programmed cell death). Studies on similar 4-thiazolidinones have shown that these compounds can increase the activity of executioner caspases, such as caspase-3, which are critical enzymes in the apoptotic cascade.[6][8] This activation can be triggered through various signaling pathways, including those modulated by peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that glitazone-type drugs target.[6][8][9]
Caption: Potential apoptotic pathway induced by the target compound.
Quantitative Data Summary: The following table summarizes representative cytotoxic activity data for structurally related thiazole derivatives against common cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylhydrazinyl-thiazol-4-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| Phenylhydrazinyl-thiazol-4-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| Bromo-benzylidene-thiazol-4-one (4b) | MCF-7 (Breast) | 31.5 ± 1.91 | [7] |
| 5Z-(4-fluorobenzylidene) derivative | A549 (Lung) | Micromolar range | [6][8] |
Antimicrobial Activity
The thiazolidinone ring is a cornerstone in the development of novel antimicrobial agents.[10][11] Compounds featuring this scaffold have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[1][12]
Mechanism of Action: The antimicrobial action can stem from the inhibition of essential bacterial enzymes that are absent in humans, providing a window for selective toxicity. For example, some thiazolin-4-one derivatives have been identified as potential inhibitors of tryptophanyl-tRNA synthetase (TrpRS), an enzyme crucial for bacterial protein synthesis.[13][14] By blocking this enzyme, the compounds effectively halt bacterial growth and proliferation.
Quantitative Data Summary: The table below presents Minimum Inhibitory Concentration (MIC) data for related 2-phenylamino-thiazole derivatives.
| Compound Derivative | S. aureus MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Derivative 3e | 31.25 | 7.81 | [15] |
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol details a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Methoxy-phenylamino)-thiazol-4-one in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
PART 3: Structure-Activity Relationship (SAR) and Future Directions
Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For the 2-(4-Methoxy-phenylamino)-thiazol-4-one scaffold, key structural modifications have been shown to modulate its potency.
-
The 2-Phenylamino Group: The nature and position of substituents on this phenyl ring are critical. The 4-methoxy group is an electron-donating group that can influence the molecule's electronic distribution and its ability to form hydrogen bonds, potentially enhancing binding to target proteins.
-
The C5 Position: The C5 position of the thiazol-4-one ring is a common site for modification. The introduction of arylidene groups (e.g., a benzylidene moiety) at this position often leads to a significant increase in anticancer and antimicrobial activity.[2][6] This bulky group can enhance target interaction and alter the molecule's overall conformation.
Caption: Key Structure-Activity Relationship points for the scaffold.
Critical Consideration: PAINS Potential
A crucial aspect of trustworthiness in drug discovery is the awareness of potential assay artifacts. Rhodanine-containing compounds have been identified as potential Pan Assay Interference Compounds (PAINS).[16] These molecules can sometimes produce false-positive results in high-throughput screening assays through non-specific mechanisms, such as protein aggregation or acting as Michael acceptors.[16] Therefore, any promising biological activity observed for 2-(4-Methoxy-phenylamino)-thiazol-4-one must be rigorously validated through multiple orthogonal assays and detailed mechanistic studies to confirm specific, on-target action.
Conclusion
2-(4-Methoxy-phenylamino)-thiazol-4-one is a molecule of significant interest, built upon the privileged thiazolidin-4-one scaffold. Its straightforward synthesis and the potent biological activities demonstrated by its structural class, particularly in the realms of oncology and infectious diseases, mark it as a valuable lead structure for further development. Future research should focus on detailed mechanistic elucidation to confirm its mode of action, moving beyond primary screening to validate its therapeutic potential. Optimization of the scaffold, particularly at the C5 position, and careful evaluation to rule out non-specific PAINS activity will be critical steps in harnessing the full potential of this promising chemical entity.
References
- Liu, J., Wu, Y., Piao, H., Zhao, X., Zhang, W., Wang, Y., & Liu, M. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961.
-
Saeed, A., Mosa, R., Channar, P. A., & Larik, F. A. (2020). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 25(23), 5586. [Link]
-
Liu, J., Wu, Y., Piao, H., Zhao, X., Zhang, W., Wang, Y., & Liu, M. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948–961. [Link]
-
Kumar, R., & Singh, P. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design. [Link]
-
Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]
-
Metwally, A. M., Abdel-Wahab, B. F., & El-Sayed, M. E. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1705-1741. [Link]
-
Srinivas, K., & Sreenu, D. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(1), 223-228. [Link]
-
Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914. [Link]
-
Rostami, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9394-9403. [Link]
- Wang, H., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
-
Szychowski, K. A., et al. (2019). Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Scientific Reports, 9(1), 10667. [Link]
-
Joźwiak, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7035. [Link]
-
Patel, N. B., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of Saudi Chemical Society, 15(3), 253-261. [Link]
-
Pérez-Lara, A., et al. (2021). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one. Bulgarian Chemical Communications, 53(2), 205-213. [Link]
-
Szychowski, K. A., et al. (2019). Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Scientific Reports, 9. [Link]
-
Unsal-Tan, O., et al. (2022). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 7(12), 10567–10578. [Link]
-
Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
-
Joźwiak, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7035. [Link]
-
Nastasa, C. M., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 25(8), 1195-1202. [Link]
-
Stana, A., et al. (2019). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 898-908. [Link]
-
Kumar, A., Rajput, C. S., & Bhati, S. K. (2007). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals. [Link]
-
Kassab, M. E. (2007). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Journal of the Chinese Chemical Society, 54(2), 439-446. [Link]
-
Gorska-Ponikowska, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6469. [Link]
-
Stana, A., et al. (2019). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 898-908. [Link]
-
Stana, A., et al. (2019). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 898–908. [Link]
-
Senthil Raja, M., & Alagarsamy, V. (2012). Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. Journal of Heterocyclic Chemistry. [Link]
-
Proskura, C. V. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Medycyna Weterynaryjna, 71(10), 629-633. [Link]
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]
-
Proskura, C. V. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Medycyna Weterynaryjna, 71(10). [Link]
-
Chen, Z., et al. (2013). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. Journal of Medicinal Chemistry, 56(13), 5421–5436. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - ProQuest [proquest.com]
- 5. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. connectjournals.com [connectjournals.com]
- 13. Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
one-pot synthesis of "2-(4-Methoxy-phenylamino)-thiazol-4-one"
Application Note & Protocol
Topic: Efficient One-Pot Synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one
Abstract: This document provides a comprehensive guide for the one-pot synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Thiazol-4-one scaffolds are core structures in numerous biologically active molecules, exhibiting a wide range of pharmacological properties.[1][2] This protocol details a robust and efficient method starting from readily available precursors, N-(4-methoxyphenyl)thiourea and chloroacetic acid. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, outline characterization techniques, and offer troubleshooting advice. The methodology is designed for researchers in synthetic chemistry and drug development, emphasizing efficiency, safety, and reproducibility.
Scientific Foundation and Rationale
Significance of the Thiazol-4-one Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery.[3] Specifically, 2-amino-thiazol-4-one derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The target molecule, 2-(4-Methoxyphenylamino)-thiazol-4-one, combines this potent scaffold with a methoxyphenyl group, a common feature in pharmacologically active compounds that can influence metabolic stability and receptor binding.
Reaction Principle: A Hantzsch-Type Condensation
The synthesis detailed herein is a variation of the classic Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide.[5][6] In this protocol, we employ a cyclocondensation reaction between an N-substituted thiourea and an α-halo acid.
The reaction proceeds via two key steps within a single pot:
-
S-Alkylation: The sulfur atom of N-(4-methoxyphenyl)thiourea, acting as a potent nucleophile, attacks the α-carbon of chloroacetic acid in an SN2 reaction. This displaces the chloride ion and forms an S-alkylated isothiourea intermediate.[7][8]
-
Intramolecular Cyclization & Dehydration: The terminal nitrogen of the isothiourea intermediate then performs a nucleophilic attack on the carboxylic acid carbonyl. The subsequent elimination of a water molecule results in the formation of the stable, five-membered thiazol-4-one ring.[9]
The one-pot nature of this synthesis is highly advantageous, as it eliminates the need to isolate the intermediate, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one.
Materials and Reagents
Quantitative data and key properties of the required reagents are summarized in the table below.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount (per 10 mmol scale) | Notes |
| N-(4-methoxyphenyl)thiourea | 2499-22-1 | C₈H₁₀N₂OS | 182.24 | 1.0 | 1.82 g | Limiting Reagent |
| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | 94.50 | 1.1 | 1.04 g | Corrosive and toxic. Handle with care. |
| Anhydrous Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | 1.5 | 1.23 g | Acts as a base to neutralize HCl. |
| Ethanol (95% or Absolute) | 64-17-5 | C₂H₆O | 46.07 | - | 50 mL | Reaction Solvent |
Required Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Spatulas and weighing balance
-
Standard laboratory glassware for workup and recrystallization
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer (for characterization)
One-Pot Synthesis Workflow
The overall workflow for the synthesis is illustrated in the diagram below.
Caption: One-pot synthesis workflow diagram.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-methoxyphenyl)thiourea (1.82 g, 10 mmol), chloroacetic acid (1.04 g, 11 mmol), and anhydrous sodium acetate (1.23 g, 15 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask.
-
Reaction Execution: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer/hotplate. Heat the mixture to a gentle reflux (approximately 80°C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 4-6 hours.[9][10]
-
Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate. The flask can be placed in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product on the filter with a small amount of cold water (2 x 15 mL) to remove any remaining sodium acetate and other water-soluble impurities, followed by a wash with cold ethanol (1 x 15 mL) to remove unreacted starting materials.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization from hot ethanol to obtain a purified product. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight.
Proposed Reaction Mechanism
The formation of the thiazol-4-one ring is a well-established cyclocondensation process.
Caption: Simplified mechanism of thiazol-4-one formation.
Expected Results and Characterization
-
Yield: Expected yield of the purified product is typically in the range of 75-85%.
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. The literature values for similar structures suggest a melting point above 200°C.
-
Spectroscopic Data: The structure of the final compound should be confirmed using standard spectroscopic methods. Expected characteristic signals include:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.0-10.5 (s, 1H, -NH-), ~7.4-7.5 (d, 2H, Ar-H), ~6.8-6.9 (d, 2H, Ar-H), ~3.9 (s, 2H, -CH₂-), ~3.7 (s, 3H, -OCH₃).[11]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~175 (C=O), ~165 (C=N), ~155 (Ar-C-O), ~132 (Ar-C), ~122 (Ar-CH), ~114 (Ar-CH), ~55 (-OCH₃), ~35 (-CH₂-).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₀N₂O₂S: 222.05. Found: 223.06 [M+H]⁺.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. | 1. Extend the reflux time. Monitor reaction progress using TLC. |
| 2. Reagents are degraded. | 2. Use fresh or properly stored reagents. Chloroacetic acid is hygroscopic. | |
| 3. Product is soluble in the workup solvent. | 3. Ensure the reaction mixture is thoroughly cooled, preferably in an ice bath, before filtration. Minimize the volume of washing solvents. | |
| Impure Product | 1. Incomplete removal of starting materials. | 1. Ensure efficient washing of the crude product. Perform recrystallization carefully, potentially a second time if needed. |
| (broad melting point) | 2. Side reactions. | 2. Ensure the reaction temperature does not significantly exceed the boiling point of ethanol. |
| Oily Product | 1. Presence of low-melting impurities. | 1. Triturate the oily product with a non-polar solvent like hexane to induce solidification before attempting recrystallization. |
| 2. Incomplete removal of solvent. | 2. Dry the product thoroughly under vacuum. |
Safety Precautions
-
Chloroacetic Acid: Highly corrosive and toxic. It can cause severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
-
Standard laboratory safety practices should be followed at all times.
References
-
MDPI. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from MDPI. [Link]
-
PubMed. (2013). One-pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from PubMed. [Link]
-
ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Retrieved from ACG Publications. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap. [Link]
-
ResearchGate. (n.d.). Model one-pot multicomponent synthesis of thiazole derivatives. Retrieved from ResearchGate. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive. [Link]
-
Sci-Hub. (2000). A Versatile Multi-Component One-Pot Thiazole Synthesis. Retrieved from Sci-Hub. [Link]
-
PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from PMC - NIH. [Link]
-
PubMed. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved from PubMed. [Link]
-
PubMed. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from PubMed. [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from YouTube. [Link]
- Google Patents. (n.d.). CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from YouTube. [Link]
-
Oriental Journal of Chemistry. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Retrieved from Oriental Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. Retrieved from ResearchGate. [Link]
-
Wisdomlib. (2025). Thiazole derivatives: Significance and symbolism. Retrieved from Wisdomlib. [Link]
- Google Patents. (n.d.). JP2008260725A - Method for producing 2-imino-4-thiazolidinone.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from Semantic Scholar. [Link]
-
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from Scholars Research Library. [Link]
-
ResearchGate. (n.d.). Synthesis of thiourea-derived thiazolines. Retrieved from ResearchGate. [Link]
-
Academic Sciences. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from Academic Sciences. [Link]
-
ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Retrieved from ResearchGate. [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from Slideshare. [Link]
-
PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. Retrieved from PubChem. [Link]
-
Semantic Scholar. (n.d.). An expedient one-pot tandem method for the synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones under green conditions. Retrieved from Semantic Scholar. [Link]
-
MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from MDPI. [Link]
-
NIH. (n.d.). Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one. Retrieved from NIH. [Link]
-
NIH. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved from NIH. [Link]
-
MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from MDPI. [Link]
-
Sfera. (n.d.). One-Pot Synthesis and Biological Evaluation of 2-Pyrrolidinyl-4-Amino-5-(3',4',5'-Trimethoxybenzoyl)Thiazole: a Unique, Hi. Retrieved from Sfera. [Link]
-
ResearchGate. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Retrieved from ResearchGate. [Link]
-
NIH. (2023). A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. Retrieved from NIH. [Link]
Sources
- 1. Thiazole derivatives: Significance and symbolism [wisdomlib.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 10. JP2008260725A - Method for producing 2-imino-4-thiazolidinone - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Note and Protocol for the Purification of 2-(4-Methoxy-phenylamino)-thiazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the purification of 2-(4-Methoxy-phenylamino)-thiazol-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol outlines a multi-step purification strategy, beginning with a preliminary aqueous wash, followed by a primary purification via recrystallization, and an optional secondary, high-purity polishing step using column chromatography. The rationale behind each procedural choice is explained to provide a deeper understanding of the purification process. Additionally, this guide includes protocols for the characterization of the purified compound to ensure its identity and purity.
Introduction: The Importance of Purity
The compound 2-(4-Methoxy-phenylamino)-thiazol-4-one belongs to the thiazolidinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The biological efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous biological data, side effects, and complications in downstream applications.[2] Therefore, a robust and reproducible purification protocol is paramount.
The synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one, typically involving the cyclocondensation of N-(4-methoxyphenyl)thiourea with an α-haloacetic acid derivative like chloroacetic acid, can result in a crude product containing unreacted starting materials, reaction byproducts, and side-products.[3][4] This guide presents a systematic approach to effectively remove these impurities.
Purification Strategy Overview
Our recommended purification strategy is a sequential process designed to remove a broad spectrum of potential impurities. The workflow is as follows:
Figure 1: A diagram illustrating the sequential workflow for the purification of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Detailed Purification Protocols
Preliminary Purification: Aqueous Wash
Rationale: The synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one may involve the use of bases or result in the formation of inorganic salts as byproducts. An initial wash with water is a simple and effective method to remove these highly polar impurities.
Protocol:
-
Transfer the crude 2-(4-Methoxy-phenylamino)-thiazol-4-one solid to a beaker.
-
Add deionized water (approximately 10 mL per gram of crude product).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with an additional portion of deionized water.
-
Dry the solid under vacuum to a constant weight.
Primary Purification: Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For many thiazole and thiazolidinone derivatives, ethanol has been reported as an effective recrystallization solvent.[5]
Protocol:
-
Place the dried solid from the aqueous wash into an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small aliquots of ethanol until a clear solution is obtained at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
| Parameter | Description |
| Solvent | Ethanol |
| Temperature | Dissolution at boiling point, crystallization at room temperature followed by cooling in an ice bath. |
| Expected Outcome | Formation of well-defined crystals with improved purity. |
Optional High-Purity Polishing: Column Chromatography
Rationale: For applications requiring very high purity, such as in vitro biological assays or for the preparation of analytical standards, column chromatography is recommended. This technique separates compounds based on their differential adsorption to a stationary phase. For compounds of this nature, a silica gel stationary phase with a non-polar/polar solvent gradient is typically effective.[6]
Protocol:
-
Slurry Preparation: In a small beaker, dissolve a portion of the recrystallized compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to form a slurry.
-
Column Packing: Prepare a chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the mobile phase.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase (hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 7:3, 1:1, and then pure ethyl acetate). For more polar impurities, a small percentage of methanol can be added to the ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified 2-(4-Methoxy-phenylamino)-thiazol-4-one.
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Monitoring | Thin Layer Chromatography (TLC) |
| Expected Outcome | Isolation of the target compound with >98% purity. |
Purity Assessment and Characterization
To confirm the purity and identity of the purified 2-(4-Methoxy-phenylamino)-thiazol-4-one, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to assess purity. A single spot on the TLC plate in an appropriate solvent system is indicative of high purity.
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 1:1 v/v)
-
Visualization: UV light (254 nm)
-
-
Melting Point Determination: A sharp melting point range is a good indicator of purity. Literature values for related compounds can serve as a reference.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the different types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A well-resolved single peak in the chromatogram indicates high purity.[7]
Potential Impurities
Understanding the potential impurities is crucial for developing an effective purification strategy. Common impurities in the synthesis of 2-arylaminothiazol-4-ones may include:
-
Unreacted Starting Materials: N-(4-methoxyphenyl)thiourea and chloroacetic acid.
-
Side Products: Formation of isomeric structures or products from side reactions.
-
Degradation Products: The thiazolidinone ring can be susceptible to hydrolysis under certain conditions.
The proposed purification protocol is designed to effectively remove these and other potential impurities.
Conclusion
The purification of 2-(4-Methoxy-phenylamino)-thiazol-4-one is a critical step in its use for research and development. The multi-step approach outlined in this guide, combining a simple aqueous wash, recrystallization, and optional column chromatography, provides a robust method for obtaining a highly pure compound. The subsequent characterization is essential to validate the identity and purity of the final product, ensuring reliable and reproducible results in downstream applications.
References
- Patil, C. J., et al. (2016). Synthesis of Thiazolidin-4-one Compounds. Journal of Chemical, Biological and Physical Sciences, 6(4), 1437-1450.
- Al-Ghorbani, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2008062376A2 - New process for the preparation of 2-imino-thiazolidin-4-one derivatives.
- MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(23), 8239.
-
unife.it. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]
-
Semantic Scholar. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]
-
Research Square. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved from [Link]
-
National Institutes of Health. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]
-
MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]
-
IJNRD. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]
-
PubMed. (2021). Synthesis of new 2-(thiazol-4-yl)thiazolidin-4-one derivatives as potential anti-mycobacterial agents. Retrieved from [Link]
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ....
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]
-
PubMed. (2021). Synthesis of new 2-(thiazol-4-yl)thiazolidin-4-one derivatives as potential anti-mycobacterial agents. Retrieved from [Link]
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ....
-
TSI Journals. (n.d.). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]
Sources
- 1. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 85965-73-7|(3-Chloro-4-methoxyphenyl)thiourea|BLD Pharm [bldpharm.com]
- 3. 356573-20-1 CAS Manufactory [m.chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sfera.unife.it [sfera.unife.it]
Application Notes and Protocols for the Evaluation of the Antimicrobial Activity of 2-(4-Methoxy-phenylamino)-thiazol-4-one
For: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and infectious diseases.
Introduction: The Therapeutic Potential of Thiazolidin-4-one Scaffolds
The thiazolidin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This is due to its association with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural versatility of this nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological effects. The compound of interest, 2-(4-Methoxy-phenylamino)-thiazol-4-one, belongs to the 2-arylamino-thiazol-4-one subclass, which has been a particular focus of antimicrobial research.
These application notes provide a comprehensive guide for researchers seeking to evaluate the antimicrobial potential of 2-(4-Methoxy-phenylamino)-thiazol-4-one. The protocols and insights are synthesized from established methodologies for analogous compounds and are designed to ensure robust and reproducible results.
Pillar 1: Postulated Mechanism of Action
While the precise mechanism for every derivative is subject to experimental confirmation, extensive research, including in silico docking studies on analogous 2,3-diaryl-thiazolidin-4-ones, points to a multi-target profile.[1]
-
Antibacterial Action: The primary putative target in bacteria is the MurB enzyme.[1] MurB is an essential enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, which is critical for the integrity of the bacterial cell wall. Inhibition of MurB disrupts this process, leading to cell lysis and bacterial death. This targeted action is a promising avenue for developing agents against both Gram-positive and Gram-negative bacteria.
-
Antifungal Action: In fungi, the likely target is the enzyme 14α-lanosterol demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
The dual-targeting potential of this scaffold highlights its promise as a broad-spectrum antimicrobial agent.
Pillar 2: Experimental Evaluation of Antimicrobial Activity
A tiered approach is recommended for the comprehensive evaluation of 2-(4-Methoxy-phenylamino)-thiazol-4-one. This begins with primary screening to determine the inhibitory concentrations, followed by secondary assays to ascertain bactericidal or fungicidal activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Causality Behind Experimental Choices:
-
96-Well Plate Format: This allows for high-throughput screening of multiple concentrations and strains simultaneously, ensuring efficiency and comparability.
-
Two-fold Serial Dilutions: This method provides a logarithmic concentration gradient, which is ideal for pinpointing the precise MIC value.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recognized standard medium for susceptibility testing of non-fastidious bacteria, ensuring that results are comparable across different laboratories.
-
Inoculum Standardization: Standardizing the inoculum to a specific colony-forming unit (CFU)/mL is critical for reproducibility. A high inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(4-Methoxy-phenylamino)-thiazol-4-one in Dimethyl Sulfoxide (DMSO).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the compound stock solution to the first well (Column 1), resulting in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient (e.g., 500 µg/mL down to 0.97 µg/mL).
-
Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the final diluted inoculum to each well from Column 1 to Column 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well. The use of a viability indicator like resazurin can aid in visualization.
Workflow for MIC Determination
Sources
Application Notes & Protocols for Anticancer Screening of 2-(4-Methoxy-phenylamino)-thiazol-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the initial in vitro anticancer screening of novel 2-(4-methoxy-phenylamino)-thiazol-4-one derivatives. This document is designed to offer a robust framework, from preliminary cytotoxicity assessment to elucidating the preliminary mechanism of action. The protocols herein are grounded in established methodologies and are intended to be adapted to specific laboratory contexts and research questions.
The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. These compounds have been shown to target various cellular pathways, often leading to the inhibition of cell proliferation and induction of apoptosis. The 2-(phenylamino)-thiazol-4-one core, in particular, presents a versatile platform for structural modifications to enhance potency and selectivity against cancer cells. This guide will walk you through a logical progression of experiments to effectively evaluate the anticancer potential of your synthesized 2-(4-methoxy-phenylamino)-thiazol-4-one derivatives.
I. Initial Cytotoxicity Screening: The MTT Assay
The first critical step in evaluating a new compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Rationale for Experimental Choices
-
Choice of Cell Lines: A panel of cancer cell lines is recommended to assess the spectrum of activity. For a preliminary screen of 2-(4-methoxy-phenylamino)-thiazol-4-one derivatives, consider including common lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma), as thiazole derivatives have shown activity against these types. It is also prudent to include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess for general cytotoxicity.
-
Concentration Range: A broad concentration range (e.g., 0.1 to 100 µM) is crucial to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture your chosen cancer and non-cancerous cell lines in appropriate media.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of your 2-(4-methoxy-phenylamino)-thiazol-4-one derivatives in DMSO.
-
Perform serial dilutions of your compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of your compounds. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Hypothetical IC50 Values
| Compound ID | Derivative Substitution | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 | IC50 (µM) vs. Normal Fibroblasts |
| Lead-001 | Unsubstituted | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | > 100 |
| Lead-002 | 3'-Chloro | 5.8 ± 0.7 | 8.1 ± 0.9 | 7.2 ± 0.6 | 85.4 ± 7.3 |
| Lead-003 | 4'-Nitro | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.9 ± 0.2 | 52.1 ± 4.9 |
| Doxorubicin | Positive Control | 0.5 ± 0.08 | 0.8 ± 0.1 | 0.6 ± 0.09 | 2.5 ± 0.4 |
II. Elucidating the Mechanism of Cell Death: Apoptosis Assays
Compounds that exhibit promising cytotoxicity should be further investigated to determine if they induce apoptosis, or programmed cell death, a hallmark of many successful anticancer drugs.
Workflow for Apoptosis Investigation
Caption: Workflow for investigating apoptosis induction.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.
-
Cell Treatment: Seed and treat your most sensitive cancer cell line with your lead compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
III. Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Rationale for Cell Cycle Analysis
An accumulation of cells in a specific phase of the cell cycle after treatment with your compound suggests interference with the machinery that governs that phase transition. This provides valuable insight into the compound's mechanism of action.
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Cell Treatment: Treat the cancer cells with your lead compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Vehicle Control | 65% | 20% | 15% |
| Lead-003 (IC50) | 25% | 15% | 60% |
An increase in the G2/M population, as shown in the hypothetical data above, would suggest that the compound may be interfering with microtubule formation or other processes involved in mitosis.
IV. Potential Signaling Pathways and Further Investigations
The observed effects on apoptosis and the cell cycle provide clues to the underlying molecular mechanisms. For thiazole derivatives, several signaling pathways have been implicated in their anticancer effects.
Caption: Potential mechanisms of action for thiazole derivatives.
Further investigations to confirm the mechanism of action could include:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, cleaved caspases).
-
Kinase Inhibition Assays: To determine if the compounds inhibit specific kinases that are often dysregulated in cancer.
-
Tubulin Polymerization Assays: To investigate if the compounds interfere with microtubule dynamics.
V. Conclusion
This guide provides a structured and logical approach to the initial anticancer screening of 2-(4-methoxy-phenylamino)-thiazol-4-one derivatives. By systematically progressing from broad cytotoxicity screening to more detailed mechanistic studies, researchers can efficiently identify promising lead compounds and gain valuable insights into their mode of action. It is imperative to remember that these are foundational assays, and promising results should be validated in more complex models, including 3D cell cultures and eventually in vivo studies.
References
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved January 19, 2024, from [Link]
-
Kravtsov, V., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. Retrieved January 19, 2024, from [Link]
-
Crowley, L. C., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 115, 7.33.1-7.33.17. Retrieved January 19, 2024, from [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Cell Cycle Tutorial. (n.d.). Retrieved January 19, 2024, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2024, from [Link]
-
Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. (2025). Retrieved January 19, 2024, from [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved January 19, 2024, from [Link]
-
El-Gohary, N. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. Retrieved January 19, 2024, from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Retrieved January 19, 2024, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 19, 2024, from [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved January 19, 2024, from [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Retrieved January 19, 2024, from [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved January 19, 2024, from [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 667-677. Retrieved January 19, 2024, from [Link]
-
Cytotoxic screening of the tested thiazole derivatives 3a-5b. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). Retrieved January 19, 2024, from [Link]
-
Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis Online. Retrieved January 19, 2024, from [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health. Retrieved January 19, 2024, from [Link]
-
Synthesis, characterization and anticancer evaluation of some novel 2-(substitutedphenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-ones. (n.d.). Scholars Research Library. Retrieved January 19, 2024, from [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). MDPI. Retrieved January 19, 2024, from [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. (2020). SciSpace. Retrieved January 19, 2024, from [Link]
-
(PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine-4-one and Thiadiazol Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
Application Notes and Protocols: 2-(4-Methoxy-phenylamino)-thiazol-4-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers investigating the potential of 2-(4-Methoxy-phenylamino)-thiazol-4-one as a kinase inhibitor. This compound belongs to the well-documented class of 4-thiazolidinone derivatives, which have demonstrated significant therapeutic potential, particularly in oncology, by targeting various protein kinases. While direct inhibitory data for this specific molecule is emerging, this guide consolidates knowledge from closely related analogs to provide a robust framework for its characterization. Herein, we detail the scientific rationale, step-by-step experimental protocols for in vitro and cell-based assays, and data interpretation guidelines to empower researchers in their exploration of this promising compound.
Introduction: The Therapeutic Potential of the 4-Thiazolidinone Scaffold
The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic moiety have been extensively explored as anticancer, anti-inflammatory, and antimicrobial agents. A significant body of research highlights their capacity to function as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The structural motif of 2-aminothiazol-4-ones, to which "2-(4-Methoxy-phenylamino)-thiazol-4-one" belongs, has been specifically implicated in the inhibition of various kinases, including tyrosine kinases and serine/threonine kinases.[2] These compounds typically exert their inhibitory effects by competing with ATP for binding to the kinase active site. The methoxy-phenyl substituent of the title compound is a common feature in many kinase inhibitors, often contributing to favorable binding interactions within the hydrophobic pocket of the ATP-binding site.
This guide provides the necessary protocols to:
-
Determine the specific kinase targets of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
-
Quantify its inhibitory potency (e.g., IC50).
-
Evaluate its effects on cancer cell proliferation and signaling pathways.
Postulated Mechanism of Action
Based on the extensive literature on related 2-aminothiazole derivatives, it is hypothesized that 2-(4-Methoxy-phenylamino)-thiazol-4-one functions as an ATP-competitive kinase inhibitor. The thiazolidinone ring acts as a scaffold, presenting the 4-methoxy-phenyl group to the kinase's active site. The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds with hinge region residues of the kinase, a common interaction for this class of inhibitors.
Diagram: Postulated Kinase Inhibition
Caption: Workflow for determining the IC50 of the kinase inhibitor.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [3][4]A reduction in metabolic activity in treated cells suggests cytotoxic or cytostatic effects of the compound.
Rationale: The MTT assay is a widely used and reliable method for assessing the anti-proliferative effects of compounds on cancer cell lines. It provides a quantitative measure of a compound's potency in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on a kinase targeted by related compounds)
-
Complete cell culture medium
-
2-(4-Methoxy-phenylamino)-thiazol-4-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-(4-Methoxy-phenylamino)-thiazol-4-one in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate for 72 hours (or a desired time course) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
| Parameter | Description |
| IC50 | Concentration of an inhibitor that reduces the activity of a specific kinase by 50% in an in vitro assay. |
| GI50 | Concentration of a compound that causes 50% inhibition of cell growth in a cellular proliferation assay. |
Expected Results and Interpretation
A potent and selective kinase inhibitor is expected to exhibit a low nanomolar IC50 value against its target kinase(s) and a significantly higher IC50 against other kinases, demonstrating selectivity. In cellular assays, a compound with on-target activity should show a GI50 value that correlates with its biochemical potency and the dependence of the cell line on the targeted kinase.
Should 2-(4-Methoxy-phenylamino)-thiazol-4-one prove to be a potent inhibitor in these assays, further studies would be warranted. These could include Western blotting to confirm the inhibition of downstream signaling pathways, cell cycle analysis to investigate the mechanism of growth arrest, and apoptosis assays to determine if the compound induces programmed cell death.
Conclusion
2-(4-Methoxy-phenylamino)-thiazol-4-one represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a clear and robust pathway for its initial characterization. By systematically evaluating its biochemical and cellular activities, researchers can elucidate its mechanism of action and pave the way for its potential translation into a therapeutic agent.
References
Sources
Application Notes and Protocols: Development of Cell-Based Assays for 2-(4-Methoxy-phenylamino)-thiazol-4-one
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazolidinone Derivative
The thiazolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] The compound 2-(4-Methoxy-phenylamino)-thiazol-4-one belongs to this promising class of molecules. While extensive research has been conducted on related 2-aminothiazole and 4-thiazolidinone analogs, revealing activities ranging from kinase inhibition to microtubule disruption, the specific cellular effects and mechanism of action of this particular derivative remain to be fully elucidated.[3][4] This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and implement a robust cell-based assay cascade to characterize the biological activity of 2-(4-Methoxy-phenylamino)-thiazol-4-one and similar novel chemical entities.
Our approach is structured as a tiered screening funnel, commencing with broad assessments of cytotoxicity and progressing to more defined mechanistic studies. This strategy is designed to efficiently identify and characterize the compound's biological impact, providing a solid foundation for further preclinical development. The protocols herein are presented not merely as procedural steps but as a self-validating framework, with an emphasis on the scientific rationale behind each experimental choice.
Part 1: Foundational Analysis - Assessing General Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its potency and therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput compatible method for this purpose.[5][6]
The principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active, viable cells.[5] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[3][7]
Experimental Workflow: Cytotoxicity Screening
Below is a diagrammatic representation of the general workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
2-(4-Methoxy-phenylamino)-thiazol-4-one
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.[9]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-(4-Methoxy-phenylamino)-thiazol-4-one in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
The results of the MTT assay can be summarized in a table for easy comparison across different cell lines.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.8 |
| U87 MG | Glioblastoma | 12.5 |
Part 2: Mechanistic Elucidation - Investigating the Mode of Action
Following the determination of the compound's cytotoxic potential, the next logical step is to investigate the underlying mechanism of cell death. Based on literature for similar thiazolidinone and 2-aminothiazole derivatives, plausible mechanisms include the induction of apoptosis or cell cycle arrest.[4][7][10]
Apoptosis Induction: Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[11][12] Luminescent assays that measure the activity of these caspases provide a sensitive and high-throughput method to quantify apoptosis induction.[13]
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol describes a luminescent, homogeneous "add-mix-measure" assay to quantify caspase-3 and -7 activities.
Materials:
-
Cells treated with 2-(4-Methoxy-phenylamino)-thiazol-4-one in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent (Promega or similar)[11]
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the test compound at concentrations around the determined IC50 value for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Cell Cycle Analysis by Flow Cytometry
Many cytotoxic compounds, particularly those that interfere with microtubule dynamics, induce cell cycle arrest.[4] Flow cytometry using a DNA-intercalating fluorescent dye like propidium iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase post-treatment is indicative of cell cycle arrest.
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
This protocol details the preparation and analysis of cells for cell cycle distribution.
Materials:
-
Cells treated with 2-(4-Methoxy-phenylamino)-thiazol-4-one
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Part 3: Potential Signaling Pathway and Further Investigations
Based on the cytotoxic and antimitotic activity of the related compound, 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1), a plausible mechanism of action for 2-(4-Methoxy-phenylamino)-thiazol-4-one is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4]
Hypothesized Signaling Pathway
The following diagram illustrates the potential signaling cascade initiated by the compound.
Caption: Hypothesized mechanism of action.
Further Mechanistic Studies:
-
Tubulin Polymerization Assay: To directly assess the effect of the compound on microtubule formation in vitro.
-
Immunofluorescence Microscopy: To visualize the effects on the microtubule network and mitotic spindle organization in treated cells.
-
Western Blotting: To analyze the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1) and apoptotic markers (e.g., cleaved PARP).
Conclusion
The systematic application of the cell-based assays detailed in these notes will enable a thorough initial characterization of the biological activity of 2-(4-Methoxy-phenylamino)-thiazol-4-one. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can build a comprehensive profile of the compound's anticancer potential. This structured, evidence-based approach is fundamental to advancing novel chemical entities through the drug discovery pipeline.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Abcam. MTT assay protocol.
-
Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
-
National Institutes of Health. Assaying cell cycle status using flow cytometry.
-
ResearchGate. MTT Proliferation Assay Protocol.
-
Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
-
MDPI. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
-
BroadPharm. Protocol for Cell Viability Assays.
-
National Institutes of Health. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
-
PubMed. 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1): A Cytotoxic Agent Towards Cancer Cells and a Probe for Tubulin-Microtubule System.
-
Semantic Scholar. molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4.
-
MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.
-
PubMed. Study of novel anticancer 4-thiazolidinone derivatives.
-
Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
-
protocols.io. Cytotoxicity Assay Protocol.
-
protocols.io. Caspase 3/7 Activity.
-
Biocompare. Ten Tips for Optimizing Cell-Based Assays.
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
-
Danaher Life Sciences. Assay Development in Drug Discovery.
-
University of York. Cell Cycle Tutorial Contents.
-
Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide.
-
Acres Biosciences. Cell-Based Assays – Custom Assay Development Services.
-
Concept Life Sciences. Cell-Based Assay Development | Custom Assays for Drug Discovery.
-
BD Biosciences. Cell Cycle Protocols.
-
National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
-
Pharmaron. Cell-Based Potency Assays.
-
Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
-
Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
-
PubMed. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation.
-
Boster Biological Technology. Caspase-3, 7 Activity Assay Kit.
-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
-
Avomeen. Cell Based Assays in Drug Development: Comprehensive Overview.
-
SPT Labtech. The Complete Guide to Cell-Based Assays.
-
Semantic Scholar. molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4.
-
PubMed. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK).
-
PubMed. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors.
-
ResearchGate. Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.
-
ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
-
ResearchGate. (PDF) Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin- 4-one compounds.
-
MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.
-
PubMed. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones.
Sources
- 1. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1): a cytotoxic agent towards cancer cells and a probe for tubulin-microtubule system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Activity of 2-(4-Methoxy-phenylamino)-thiazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 2-(4-Methoxy-phenylamino)-thiazol-4-one as an Antioxidant
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can mitigate oxidative damage and are therefore of significant interest in drug discovery and development.[1]
The thiazole and thiazolidinone scaffolds are core structures in a variety of pharmaceuticals with a broad spectrum of biological activities.[1] Specifically, derivatives of thiazolidin-4-one have shown promise as antioxidant agents.[2][3][4] The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[5] The specific compound, 2-(4-Methoxy-phenylamino)-thiazol-4-one, combines the thiazol-4-one core with a methoxy-substituted phenylamino group, a feature that may enhance its antioxidant capacity. The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring and facilitate the donation of a hydrogen atom to a free radical. This application note provides a detailed guide for the comprehensive evaluation of the antioxidant activity of 2-(4-Methoxy-phenylamino)-thiazol-4-one using both in vitro chemical assays and a more biologically relevant cell-based assay.
Part 1: In Vitro Antioxidant Capacity Assessment
To obtain a foundational understanding of the antioxidant potential of 2-(4-Methoxy-phenylamino)-thiazol-4-one, two widely accepted in vitro assays are recommended: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. These assays are straightforward, rapid, and provide a good initial screening of a compound's radical scavenging ability.[6]
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[6][7] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[7]
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of 2-(4-Methoxy-phenylamino)-thiazol-4-one (e.g., 10 mM) in a suitable solvent such as DMSO or ethanol. Prepare serial dilutions to obtain a range of concentrations for testing.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly prepared and protected from light.[7]
-
Standard: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in ethanol. Prepare serial dilutions to create a standard curve.[8]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 20 µL of the test compound dilutions or Trolox standard solutions.[8]
-
Add 20 µL of the solvent used for dilution to the blank wells.[8]
-
Add 80 µL of assay buffer to each well.[8]
-
Add 100 µL of the DPPH working solution to the sample and blank 1 wells.[8]
-
Add 100 µL of ethanol to the blank 2 wells (for background correction).[8]
-
Mix gently by pipetting.
-
Incubate the plate at 25°C for 30 minutes in the dark.[8]
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:[7] % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm.[9] Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant's concentration and activity.[10]
Workflow for ABTS Assay:
Caption: Workflow for the ABTS radical cation scavenging assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution and serial dilutions of 2-(4-Methoxy-phenylamino)-thiazol-4-one as described for the DPPH assay.
-
ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water.[11]
-
Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.[11]
-
Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Standard: Prepare a stock solution and serial dilutions of Trolox.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 10 µL of the test compound dilutions or Trolox standard solutions.[12]
-
Add 200 µL of the adjusted ABTS•+ solution to each well.
-
Mix and incubate the plate for 5 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for the test compound by the slope of the linear regression curve for Trolox.
-
Part 2: Cell-Based Antioxidant Activity Assessment
While in vitro chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the compound.[13] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular environment.[13]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to quantify intracellular antioxidant activity.[14][15] Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[13] In the presence of ROS, generated by an initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14] An antioxidant compound present in the cells will quench the ROS, thereby inhibiting the formation of DCF.[16] The reduction in fluorescence intensity is proportional to the cellular antioxidant activity of the compound.[16]
Workflow for CAA Assay:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Culture:
-
Seed a suitable cell line, such as human liver cancer HepG2 cells, in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 6 x 10^4 cells/well).[13]
-
-
Assay Procedure:
-
After 24 hours, remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[13]
-
Treat the cells with various concentrations of 2-(4-Methoxy-phenylamino)-thiazol-4-one and a standard antioxidant (e.g., quercetin) in the presence of DCFH-DA (e.g., 25 µM) in treatment medium.[17]
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour.[13]
-
After incubation, remove the treatment solution and wash the cells with DPBS.[13]
-
Add the AAPH solution (e.g., 600 µM) to all wells to induce oxidative stress.[17]
-
-
Measurement and Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.[14]
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[13]
-
Calculate the area under the curve (AUC) for both the control and the samples.
-
The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.
-
The results are typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the pure compound.[13]
-
Expected Data Summary
The following table provides a hypothetical summary of the expected results from the antioxidant assays for 2-(4-Methoxy-phenylamino)-thiazol-4-one compared to a standard antioxidant.
| Assay | Parameter | 2-(4-Methoxy-phenylamino)-thiazol-4-one | Trolox (Standard) | Quercetin (Standard) |
| DPPH Assay | IC50 (µM) | Expected Value | ~25 | N/A |
| ABTS Assay | TEAC | Expected Value | 1.0 | N/A |
| CAA Assay | CAA Value (µmol QE/100 µmol) | Expected Value | N/A | 100 |
Note: The actual values will be determined experimentally.
Conclusion
This application note provides a comprehensive framework for evaluating the antioxidant activity of 2-(4-Methoxy-phenylamino)-thiazol-4-one. By employing a combination of in vitro chemical assays and a cell-based assay, researchers can obtain a thorough understanding of the compound's antioxidant potential. The detailed protocols and workflows are designed to ensure scientific integrity and reproducibility. The findings from these studies will be crucial in determining the potential of 2-(4-Methoxy-phenylamino)-thiazol-4-one as a therapeutic agent for diseases associated with oxidative stress.
References
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. In Encyclopedia. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Saliyeva, L., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(23), 7879. [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Purnawan, C., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2391(1), 020021. [Link]
-
Hadda, T. B., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291739. [Link]
-
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]
-
Chung, S. S., et al. (2011). Mechanism for antioxidative effects of thiazolidinediones in pancreatic β-cells. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E912-E921. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
Le, T. B., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3547. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
-
Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460–4480. [Link]
-
Kumar, A., et al. (2021). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]
-
Carey, D. G. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]
-
Mantu, D., et al. (2018). Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 122(2), 405-411. [Link]
-
ResearchGate. (2018). Synthesis and antioxidant activity of some thiazolidin-4-one derivatives. Retrieved from [Link]
-
The Medical-Surgical Journal. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF SOME NEW THIAZOLIDIN-4-ONE DERIVATIVES. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. Molecules, 27(19), 6296. [Link]
Sources
- 1. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revmedchir.ro [revmedchir.ro]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. zen-bio.com [zen-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. mdpi.com [mdpi.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. zen-bio.com [zen-bio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one and its tautomer, 2-(4-methoxyphenylimino)thiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your experimental success.
Understanding the Synthesis: The Hantzsch-Type Condensation
The synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one typically proceeds via a Hantzsch-type condensation reaction. This involves the cyclization of N-(4-methoxyphenyl)thiourea with an α-haloacetic acid derivative, most commonly chloroacetic acid or ethyl chloroacetate. The reaction is a cornerstone of thiazole chemistry, but its success is contingent on careful control of reaction parameters.[1][2]
A critical aspect of this molecule is its existence in two tautomeric forms: the amino form and the imino form. Spectroscopic and computational studies suggest that the imino form, 2-(4-methoxyphenylimino)thiazolidin-4-one, is often the more stable and predominant tautomer.[3][4] For the purpose of this guide, we will address the synthesis of this compound, acknowledging its tautomeric nature.
Troubleshooting Guide: Common Issues and Solutions
Low yields and purification difficulties are the most frequently encountered hurdles in this synthesis. This section provides a structured approach to identifying and resolving these issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in N-(4-methoxyphenyl)thiourea or the α-haloacetylating agent can inhibit the reaction. | Verify the purity of your starting materials using NMR or melting point analysis. Recrystallize if necessary.[5] |
| 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete reaction or degradation. | Systematically optimize reaction conditions. Run small-scale parallel reactions to screen different solvents (e.g., ethanol, acetic acid, DMF) and temperatures (e.g., room temperature, reflux).[5] Microwave-assisted heating can significantly improve yields and reduce reaction times.[6] | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can leave starting material unreacted. | Use a slight excess (1.1-1.2 equivalents) of the thiourea derivative to ensure the complete consumption of the α-haloacetylating agent. | |
| Formation of Multiple Products / Side Reactions | 1. Isomer Formation: The reaction can sometimes yield isomeric byproducts. | Adjusting the pH can be crucial. Running the reaction under neutral or slightly basic conditions (e.g., in the presence of sodium acetate) can favor the desired product.[5][7] |
| 2. Byproduct Formation: Side reactions can compete with the main cyclization pathway. | Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize product formation and minimize byproduct generation.[5] | |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. | If the product does not precipitate upon cooling, try adding a non-solvent like cold water or hexane to induce precipitation.[8] If the product remains in solution, removal of the solvent under reduced pressure followed by trituration or column chromatography will be necessary. |
| 2. Impurities Co-precipitating: Byproducts or unreacted starting materials may precipitate with the desired product. | Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is the most effective purification method. [9] If recrystallization is insufficient, column chromatography on silica gel may be required. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)thiourea
This precursor is essential for the main reaction.
-
Dissolution: Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as dilute hydrochloric acid.
-
Thiocyanate Addition: Add a solution of ammonium thiocyanate (1.1 eq) in water to the stirred solution of 4-methoxyaniline hydrochloride.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure N-(4-methoxyphenyl)thiourea.
Protocol 2: Synthesis of 2-(4-methoxyphenylimino)thiazolidin-4-one
This protocol details the cyclization reaction.
-
Reactant Mixture: In a round-bottom flask, combine N-(4-methoxyphenyl)thiourea (1.0 eq), chloroacetic acid (1.0 eq), and anhydrous sodium acetate (1.2 eq) in glacial acetic acid or absolute ethanol.
-
Heating: Reflux the mixture with stirring for 6-8 hours. The use of microwave irradiation can reduce the reaction time significantly.[6]
-
Reaction Monitoring: Monitor the completion of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product thoroughly with water to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from ethanol or acetic acid to yield pure 2-(4-methoxyphenylimino)thiazolidin-4-one.[9]
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, even after extended reflux. What should I do?
A1: First, re-verify the purity of your starting materials, as impurities can significantly hinder the reaction.[5] If the purity is confirmed, consider changing the solvent to one with a higher boiling point, such as DMF, or switching to microwave-assisted synthesis, which often provides the necessary energy to drive sluggish reactions to completion.[6]
Q2: I am observing a significant amount of a sticky, unidentifiable byproduct. What could be the cause?
A2: The formation of polymeric or tar-like byproducts can occur at elevated temperatures or with prolonged reaction times. Try lowering the reaction temperature and carefully monitoring the reaction by TLC to stop it as soon as the starting material is consumed. Additionally, ensuring an inert atmosphere (e.g., by running the reaction under nitrogen) can sometimes mitigate byproduct formation.
Q3: Can I use ethyl chloroacetate instead of chloroacetic acid?
A3: Yes, ethyl chloroacetate is a common alternative. The reaction mechanism is similar, involving the initial formation of an intermediate that then cyclizes. The reaction conditions may require slight adjustments, and the work-up will involve the hydrolysis of the ester group.[7]
Q4: How can I confirm the tautomeric form of my product?
A4: Spectroscopic methods are key. In ¹H NMR, the amino tautomer would show a distinct NH proton signal, while the imino form would lack this and instead show the characteristic protons of the thiazolidinone ring.[3] ¹³C NMR and IR spectroscopy can also provide valuable structural information to distinguish between the two tautomers.
Q5: Is it possible to improve the yield without using microwave synthesis?
A5: Absolutely. A systematic optimization of conventional heating conditions can lead to significant yield improvements. Create a small experimental design (DoE) to test the effects of different solvents (e.g., ethanol, methanol, acetic acid, DMF), bases (e.g., sodium acetate, triethylamine), and temperatures. Often, a simple change in solvent or base can have a dramatic impact on the reaction outcome.[5][10]
References
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
National Institutes of Health (NIH). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Rasayan Journal of Chemistry. A facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. [Link]
-
ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
-
ResearchGate. Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin- 4-one compounds. [Link]
-
Semantic Scholar. molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 2-(4-Methoxy-phenylamino)-thiazol-4-one
Welcome to the technical support center for "2-(4-Methoxy-phenylamino)-thiazol-4-one." This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, enabling you to troubleshoot and optimize your experiments effectively.
Introduction to the Challenge
"2-(4-Methoxy-phenylamino)-thiazol-4-one" possesses a chemical structure that suggests low aqueous solubility. The presence of multiple aromatic rings and a largely nonpolar scaffold contributes to its hydrophobicity. Poor solubility is a significant hurdle in drug development, impacting everything from in vitro assays to in vivo bioavailability.[1][2] This guide provides a series of troubleshooting steps and frequently asked questions to systematically address and overcome these solubility issues.
Troubleshooting Guide & FAQs
Question 1: My initial attempts to dissolve 2-(4-Methoxy-phenylamino)-thiazol-4-one in aqueous buffers (e.g., PBS) have failed. What is the first and most fundamental technique I should try?
Answer:
The first approach should always be to investigate the compound's pH-dependent solubility. The structure of "2-(4-Methoxy-phenylamino)-thiazol-4-one" contains a secondary amine group (the phenylamino moiety), which can be protonated. This suggests that the compound is a weak base. For weakly basic drugs, decreasing the pH of the solvent will lead to the formation of a more soluble ionized salt.[3][4][5]
Causality: By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons will protonate the nitrogen atom of the phenylamino group, creating a positively charged species. This ionized form of the molecule will have significantly greater electrostatic interaction with polar water molecules, thereby increasing its aqueous solubility.[6][]
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.5 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7.5).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of "2-(4-Methoxy-phenylamino)-thiazol-4-one" to a known volume of each buffer in separate sealed vials. The key is to have undissolved solid remaining.[8]
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.[10]
-
-
Data Analysis: Plot the measured solubility against the pH of the respective buffer. You should observe an increase in solubility as the pH decreases.
| pH Range | Expected Solubility | Troubleshooting Tips |
| 2.0 - 4.0 | Highest | If solubility is still low, the intrinsic solubility of the ionized form might be limited, or the pKa is lower than anticipated. Consider combining pH adjustment with another technique. |
| 4.0 - 6.0 | Moderate | This is the typical range where solubility will be highly dependent on the exact pKa of the compound. |
| > 6.0 | Lowest | In this range, the compound will be predominantly in its neutral, less soluble form. |
Question 2: pH adjustment alone is insufficient for my required concentration. What is the next logical step?
Answer:
If pH adjustment does not achieve the target concentration, the use of co-solvents is the next logical and widely used technique.[1][11] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[12][13] This makes the solvent more "hospitable" to hydrophobic molecules like "2-(4-Methoxy-phenylamino)-thiazol-4-one."
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the polarity of the water, thereby decreasing the interfacial tension between the solute and the solvent and making the solvation process more favorable.[][11]
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/aqueous buffer mixtures at different concentrations (e.g., 10%, 20%, 30%, 40% v/v). Use the buffer pH that provided the best solubility in the previous experiment.
-
Solubility Determination: Using the shake-flask method described above, determine the solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot solubility as a function of the co-solvent concentration for each co-solvent tested. This will help you identify the most effective co-solvent and the optimal concentration range.
Caption: Workflow for Co-solvent Screening.
Question 3: I am concerned about the potential toxicity or experimental interference of organic co-solvents. Are there alternative approaches?
Answer:
Yes, if co-solvents are not suitable for your application (e.g., cell-based assays), complexation with cyclodextrins or the use of surfactants are excellent alternatives.
1. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[14][15] They can encapsulate hydrophobic guest molecules, like "2-(4-Methoxy-phenylamino)-thiazol-4-one," forming an inclusion complex that has significantly improved aqueous solubility.[16][17]
Causality: The hydrophobic portion of your compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This effectively "masks" the hydrophobicity of the drug, allowing it to dissolve in water.[18]
-
Recommended Cyclodextrins: For initial screening, consider using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and established safety profiles.[14]
2. Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[19][20] These micelles have a hydrophobic core and a hydrophilic shell.
Causality: The hydrophobic "2-(4-Methoxy-phenylamino)-thiazol-4-one" molecule will partition into the hydrophobic core of the micelle, effectively being solubilized within the aqueous medium.[21][22]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity. Consider trying Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).[2]
-
Prepare Stock Solutions: Create aqueous stock solutions of the selected cyclodextrins and surfactants at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Solubility Determination: Use the shake-flask method to determine the solubility of your compound in each of the prepared solutions.
-
Phase-Solubility Diagram (for Cyclodextrins): Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the complex.[18]
-
Micellar Solubilization Analysis (for Surfactants): Plot the solubility against surfactant concentration. A sharp increase in solubility is typically observed above the CMC.
Caption: Mechanisms of Cyclodextrin and Surfactant Solubilization.
Summary of Techniques
| Technique | Mechanism | Advantages | Considerations |
| pH Adjustment | Increases the fraction of the more soluble ionized form of the drug. | Simple, cost-effective, easy to formulate and analyze.[4][5] | Potential for precipitation upon dilution in a different pH environment (e.g., blood).[4] May not be suitable for non-ionizable compounds. |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[12] | Highly effective for nonpolar drugs, simple and rapid to formulate.[1] | Potential for in vitro or in vivo toxicity, risk of drug precipitation upon dilution.[11][23] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a lipophilic cavity, presenting a hydrophilic exterior.[15] | Generally low toxicity, can improve drug stability.[17] | Can be expensive, may not be suitable for very large molecules. The amount of cyclodextrin needed can increase formulation bulk.[24] |
| Surfactant Micellization | Partitions the hydrophobic drug into the core of micelles.[21] | High solubilization capacity, can enhance permeability.[2][21] | Potential for cell membrane disruption and toxicity, especially with ionic surfactants.[2] |
Final Recommendations
For "2-(4-Methoxy-phenylamino)-thiazol-4-one," a systematic, multi-pronged approach is recommended.
-
Start with pH adjustment to determine the optimal pH for solubilization.
-
Combine pH adjustment with co-solvents for formulation development where organic solvents are permissible.
-
For biological assays, explore cyclodextrin complexation (HP-β-CD) or non-ionic surfactants (Polysorbate 80) as primary methods to avoid solvent-induced artifacts.
By understanding the underlying chemical principles and applying these troubleshooting strategies, you can effectively overcome the solubility challenges associated with "2-(4-Methoxy-phenylamino)-thiazol-4-one" and advance your research.
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
ResearchGate. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Pharma Focus Asia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Molecules. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]
-
The Pharma Innovation. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
ScienceDirect. (2025). Co-solvency: Significance and symbolism. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
Slideshare. (n.d.). Co-solvency. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. [Link]
-
Asian Journal of Pharmaceutics. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]
-
International Journal of Research and Analytical Reviews. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]
-
ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Co-solvency: Significance and symbolism [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 23. researchgate.net [researchgate.net]
- 24. eijppr.com [eijppr.com]
Technical Support Center: Crystallization of 2-(4-Methoxy-phenylamino)-thiazol-4-one
Welcome to the technical support guide for the crystallization of 2-(4-Methoxy-phenylamino)-thiazol-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter in the laboratory. The solutions are presented in a logical, step-by-step manner.
Q1: My compound has "oiled out" during cooling, forming a viscous liquid instead of solid crystals. What is happening and how can I resolve this?
A1: "Oiling out" is a common phenomenon that occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. Essentially, the compound is coming out of solution as a liquid phase rather than a solid crystalline phase. This often leads to amorphous solids or poor-quality crystals upon further cooling.
Causality and Solution Workflow:
-
Immediate Action: Re-heat the mixture until the oil completely redissolves into a homogeneous solution.
-
Dilute the System: The primary cause is often excessive supersaturation. Add a small amount (e.g., 5-10% of the total volume) of the primary solvent to the hot solution. This decreases the concentration and makes instantaneous precipitation less favorable.[1]
-
Reduce the Cooling Rate: Rapid cooling is a major contributor to oiling out. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at ambient temperature, you can then proceed to slower, controlled cooling in a refrigerator. A slower cooling rate provides the necessary time for ordered molecular arrangement into a crystal lattice.[2]
-
Re-evaluate Your Solvent Choice: If the problem persists, the chosen solvent may be too effective, keeping the compound's melting point depressed. Consider a solvent in which the compound has slightly lower solubility.[3]
Q2: I'm not getting any crystals, even after the solution has cooled to room temperature and been placed in the fridge/freezer. What are my next steps?
A2: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur. The system is stable in its current state, and we need to provide an energetic incentive for crystallization to begin.
Troubleshooting Protocol for Inducing Nucleation:
-
Mechanical Agitation (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide high-energy sites that can serve as nucleation points.[1]
-
Introduce a Seed Crystal: If you have a small amount of the solid compound (even crude material), add a single tiny crystal to the solution. A seed crystal provides a pre-existing template for new molecules to deposit onto, bypassing the initial energy barrier for nucleation.[1]
-
Increase Concentration via Evaporation: Gently warm the solution or use a stream of inert gas (like nitrogen) to evaporate a portion of the solvent. This will increase the solute concentration to the point of supersaturation. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid "crashing out" and low purity.[1]
-
Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until persistent cloudiness is observed. This dramatically reduces the compound's solubility, forcing crystallization. This technique is particularly effective for thiazole derivatives.[4][5][6]
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for inducing crystallization.
Q3: My crystallization produced a very low yield. How can I improve recovery?
A3: A low yield is typically due to one of two factors: using an excessive amount of solvent, or the compound having significant solubility in the solvent even at low temperatures.[1]
Strategies for Yield Improvement:
-
Minimize Solvent Volume: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Adding excessive solvent will keep a larger fraction of your compound dissolved in the mother liquor after cooling.
-
Optimize Cooling Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature. Cooling in an ice bath (0 °C) or a freezer (-10 to -20 °C) will significantly decrease the solubility of the compound in the mother liquor compared to just cooling to room temperature.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate after your first filtration). Reduce its volume by 50-70% via rotary evaporation or gentle heating and cool it again. This will often yield a second crop of crystals. Note that this second crop may have lower purity and should be analyzed separately.
-
Solvent System Selection: The ideal solvent has a steep solubility curve: very high solubility at elevated temperatures and very low solubility at cold temperatures. If your yield is consistently low, consider screening for alternative solvents or solvent mixtures.
Frequently Asked Questions (FAQs)
This section covers broader concepts and foundational knowledge for crystallizing 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Q1: What are the best starting solvents for crystallizing 2-(4-Methoxy-phenylamino)-thiazol-4-one?
A1: The choice of solvent is the most critical parameter in crystallization.[2] The target molecule possesses both polar (amide N-H, carbonyl C=O, ether C-O-C) and nonpolar (phenyl ring) features. This suggests that moderately polar solvents are an excellent starting point. Thiazole derivatives have been successfully crystallized from alcohols and alcohol/water mixtures.[7][8]
Table 1: Recommended Starting Solvent Systems
| Solvent Class | Example Solvents | Suitability & Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good general-purpose solvents. Often dissolve the compound when hot and yield crystals upon cooling. Can be used in combination with water as an anti-solvent.[9][10] |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Higher solubility is often observed in these solvents.[9] They can be useful for dissolving impure samples, followed by the addition of an apolar anti-solvent like hexanes. |
| Solvent/Anti-Solvent | Methanol / Water | Highly effective for thiazole derivatives.[4][6] Dissolve in methanol, then add water dropwise to induce crystallization. The rate of water addition is a key parameter.[5][6] |
| Solvent/Anti-Solvent | Ethyl Acetate / Hexanes | A common choice for moderately polar compounds. Dissolve in ethyl acetate and titrate with hexanes. |
Q2: Does this compound exhibit polymorphism, and what does that mean for my experiments?
A2: Yes, thiazole derivatives and related heterocyclic compounds are well-known to exhibit polymorphism.[4][11][12] Polymorphism is the ability of a compound to exist in two or more different crystal structures.[11] These different forms, or polymorphs, can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate
-
Melting Point
-
Stability
-
Crystal Shape (Habit)
For your experiments, this means that the crystallization conditions you choose will directly influence which polymorph you isolate .[4] Factors like the solvent system, initial concentration, and cooling rate determine the final crystal form.[5][6] It is also possible to form solvates (where solvent molecules are incorporated into the crystal lattice) or hydrates (if water is the solvent).[4] It is crucial to be consistent with your crystallization protocol to ensure you are producing the same polymorphic form each time.
Caption: Key experimental parameters influencing crystallization outcomes.
Q3: Can you provide a detailed protocol for anti-solvent crystallization of this compound?
A3: Absolutely. Anti-solvent crystallization is a powerful technique for compounds that are highly soluble in one solvent but poorly soluble in another. Based on literature for related thiazole derivatives, a methanol/water system is an excellent choice.[4][6]
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolution: In a clean flask, dissolve your crude 2-(4-Methoxy-phenylamino)-thiazol-4-one in a minimal volume of a "good" solvent (e.g., methanol) at room temperature or with gentle warming. Ensure the solution is fully homogeneous.
-
Setup: Place the flask on a magnetic stir plate with moderate agitation. Fill a burette or a syringe pump with the "anti-solvent" (e.g., deionized water).
-
Slow Addition: Begin adding the anti-solvent to the stirred solution at a very slow, controlled rate (e.g., 1 drop every 5-10 seconds). The addition rate is a critical factor; slower rates generally favor the formation of more stable, higher-quality crystals.[6]
-
Observe Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the saturation point has been exceeded and nucleation has begun.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stir for an additional 1-2 hours to allow the crystals to grow.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent (water) or a mixture rich in the anti-solvent, and dry them thoroughly.
The diagram below illustrates this process.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. unifr.ch [unifr.ch]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. View of Recent advances in the identification and prediction of polymorphs [bjbms.org]
- 12. On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side Products in the Synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and minimize the formation of unwanted side products. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Synthesis and its Challenges
The synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of N-(4-methoxyphenyl)thiourea with an α-halo ester, typically ethyl chloroacetate. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce the yield of the desired compound. Understanding the underlying mechanisms of both the main reaction and potential side reactions is crucial for optimizing your synthetic protocol.
This guide will address the most frequently encountered issues, providing explanations for their occurrence and actionable strategies for their mitigation.
Reaction Workflow and Potential Pitfalls
The primary reaction pathway and the points at which side products can emerge are illustrated below.
Caption: General reaction scheme for the synthesis of 2-(4-Methoxyphenylamino)-thiazol-4-one and the formation of common side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction has yielded a mixture of products that are difficult to separate. What are the likely side products and why do they form?
Answer:
In the synthesis of 2-(4-methoxyphenylamino)-thiazol-4-one, you are likely encountering a mixture of the desired product and one or more of the following side products:
-
3-(4-Methoxyphenyl)-2-iminothiazolidin-4-one (Isomeric Side Product): This is a regioisomer of your target compound. Its formation is a direct consequence of the ambident nucleophilic nature of the N-(4-methoxyphenyl)thiourea. While the sulfur atom is the most nucleophilic center and readily attacks the ethyl chloroacetate to form the S-alkylated intermediate, the subsequent intramolecular cyclization can proceed via attack from either of the two nitrogen atoms. Attack by the nitrogen adjacent to the methoxyphenyl group (N1) leads to the desired product, whereas attack by the terminal nitrogen (N3) results in the formation of the isomeric iminothiazolidinone. The reaction conditions, particularly pH, can influence the ratio of these two products.
-
3-(4-Methoxyphenyl)thiazolidine-2,4-dione (Hydrolysis Product): This side product arises from the hydrolysis of the imino group in either the desired product or its isomer. The imino group is susceptible to hydrolysis, especially under acidic or basic conditions, and during aqueous work-up or prolonged heating.
-
Dimeric Byproducts and Unreacted Starting Materials: Incomplete reactions can leave unreacted N-(4-methoxyphenyl)thiourea and ethyl chloroacetate. Additionally, thiourea derivatives can undergo self-condensation or decomposition under certain conditions, leading to more complex impurities.
Causality Diagram of Side Product Formation:
Caption: Decision tree illustrating the pathways to the desired product and major side products.
Question 2: How can I control the regioselectivity of the cyclization to favor the desired 2-(4-methoxyphenylamino)-thiazol-4-one?
Answer:
Controlling the regioselectivity of the intramolecular cyclization is key to maximizing the yield of your desired product. The nucleophilicity of the two nitrogen atoms in the S-alkylated intermediate is influenced by steric and electronic factors, as well as the reaction conditions. Here are some strategies to favor the desired N1-cyclization:
-
pH Control: The reaction is typically carried out under neutral or slightly basic conditions. Strongly acidic conditions can protonate the nitrogen atoms, altering their nucleophilicity and potentially favoring the formation of the 3-substituted imino isomer. A mild base, such as sodium acetate, is often used to neutralize the HCl or HBr formed during the reaction, preventing a drop in pH.
-
Solvent Choice: The choice of solvent can influence the conformation of the intermediate and the relative nucleophilicity of the nitrogen atoms. Protic solvents like ethanol are commonly used and generally provide good results. It is advisable to perform small-scale solvent screens to identify the optimal medium for your specific substrate.
-
Temperature and Reaction Time: Lowering the reaction temperature may favor the thermodynamically more stable product, which is often the desired 2-amino isomer. However, this may also decrease the reaction rate. Careful optimization of the temperature and monitoring the reaction progress by TLC or LC-MS is recommended to find the best balance between reaction completion and side product formation.
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Effect on Desired Product | Effect on Isomeric Side Product | Rationale |
| pH | Neutral to slightly basic | Favored | Minimized | Prevents protonation of N1, maintaining its nucleophilicity. |
| Acidic | Reduced | Increased | Protonation can alter the relative nucleophilicity of N1 and N3. | |
| Temperature | Optimized (e.g., reflux in ethanol) | High yield | Can increase if not optimized | Balances reaction rate and selectivity. |
| Too high / prolonged | Potential for degradation | May increase | Can lead to decomposition and other side reactions. | |
| Base | Weak, non-nucleophilic (e.g., NaOAc) | Favored | Minimized | Neutralizes acid byproduct without interfering with the reaction. |
| Strong base | Potential for hydrolysis | Potential for hydrolysis | Can promote hydrolysis of the imino group. |
Question 3: I suspect hydrolysis of my product. How can I confirm this and prevent it?
Answer:
Hydrolysis of the exocyclic imino group to a carbonyl group, yielding 3-(4-methoxyphenyl)thiazolidine-2,4-dione, is a common issue.
Confirmation of Hydrolysis:
-
Mass Spectrometry (MS): The hydrolysis product will have a molecular weight corresponding to the replacement of the =N-Ar group with a =O group.
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrolysis product will show a characteristic C=O stretching frequency for the newly formed ketone, in addition to the existing lactam carbonyl. The N-H stretch of the amino group in the desired product will be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the hydrolysis product will lack the N-H proton signal of the desired product. The aromatic and methylene proton signals will also show shifts corresponding to the change in the electronic environment.
Prevention of Hydrolysis:
-
Anhydrous Conditions: Ensure that your starting materials and solvent are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Work-up: Minimize contact with water during the work-up procedure. If an aqueous wash is necessary, use deionized water and perform the extraction quickly. Avoid strongly acidic or basic conditions during the work-up.
-
Purification Strategy: If hydrolysis is unavoidable, the resulting thiazolidine-2,4-dione can often be separated from the desired product by column chromatography due to differences in polarity.
Question 4: What is the recommended experimental protocol to maximize the yield and purity of 2-(4-methoxyphenylamino)-thiazol-4-one?
Answer:
Based on established procedures, the following protocol is recommended. However, optimization for your specific laboratory conditions and reagent purity is always advised.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve N-(4-methoxyphenyl)thiourea (1 equivalent) and sodium acetate (1.2 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Gently heat the mixture to reflux to ensure complete dissolution.
-
-
Reaction:
-
To the refluxing solution, add ethyl chloroacetate (1.1 equivalents) dropwise over 15-20 minutes.
-
Continue to reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated residue into cold water and stir. The product should precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-(4-methoxyphenylamino)-thiazol-4-one.
-
If isomeric impurities are present, column chromatography on silica gel may be necessary. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
-
Table 2: Reagent Stoichiometry and Rationale
| Reagent | Equivalents | Rationale |
| N-(4-Methoxyphenyl)thiourea | 1.0 | Limiting reagent |
| Ethyl Chloroacetate | 1.1 | A slight excess ensures complete consumption of the thiourea. |
| Sodium Acetate | 1.2 | Acts as a weak base to neutralize the HCl formed during the reaction, preventing a decrease in pH that could promote side reactions. |
References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
-
Metwally, M. A.; Abdel-Wahab, B. F.; El-Sayed, M. E. 2-Amino-4-thiazolidinones: Synthesis and Reactions. J. Sulfur Chem.2010 , 31 (4), 315–353. [Link]
-
Yurchenko, A. A.; Vaskevich, R. I.; Stasevych, M. V.; Vovk, M. V. Tautomerism of 2-aminothiazol-4(5H)-ones. Chemistry of Heterocyclic Compounds2019 , 55 (4-5), 376-386. [Link]
-
Organic Syntheses, Coll. Vol. 3, p.735 (1955); Vol. 27, p.71 (1947). [Link]
"2-(4-Methoxy-phenylamino)-thiazol-4-one" stability in DMSO and other solvents
Welcome to the technical support resource for 2-(4-Methoxy-phenylamino)-thiazol-4-one. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments by addressing common challenges related to the stability of this compound in Dimethyl Sulfoxide (DMSO) and other laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2-(4-Methoxy-phenylamino)-thiazol-4-one in DMSO?
While specific long-term stability data for 2-(4-Methoxy-phenylamino)-thiazol-4-one is not extensively published, compounds of the thiazole class are generally recognized for their chemical stability and are featured in a wide range of therapeutic agents.[1][2] The thiazole ring is a robust pharmacophore.[3] However, the overall stability of any compound in solution is dictated by storage conditions, solvent purity, and the specific functional groups present.
For stock solutions in DMSO, proper storage is critical to minimize degradation.[4] Key factors include temperature, light exposure, and the water content of the DMSO.[5][6]
Q2: What is the recommended way to store stock solutions of this compound in DMSO?
To maximize the shelf-life of your 2-(4-Methoxy-phenylamino)-thiazol-4-one stock solutions, we recommend the following based on established best practices for compound management:[7][8]
-
Temperature: For long-term storage, aliquots of the DMSO stock solution should be kept at -20°C or, ideally, -80°C.[4] This minimizes the rate of potential chemical degradation. For daily use, refrigeration at 2-8°C is acceptable for short periods, but be mindful of DMSO's freezing point (~18.5°C).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can damage the compound, it is highly recommended to prepare small, single-use aliquots from your primary stock.[4]
-
Containers: Use high-quality, inert containers such as amber glass vials or polypropylene tubes to prevent leaching and light-induced degradation.[4]
-
Atmosphere: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][6] Water absorption can alter solubility and potentially facilitate hydrolytic degradation pathways. Always use anhydrous DMSO and keep containers tightly sealed. For high-value samples, storage under an inert gas like argon or nitrogen is advisable.[6][8]
Q3: What are the visible signs of degradation or instability?
Regular visual inspection of your stock solutions is a simple but effective quality control measure.[4] Look for:
-
Precipitation: The compound falling out of solution. This is often the most immediate and obvious sign of a problem, though it relates to solubility rather than chemical degradation.
-
Color Change: Any deviation from the initial color of the solution may indicate the formation of degradation products.
-
Phase Separation: The appearance of distinct layers or cloudiness.
If any of these are observed, the solution's integrity is compromised, and it should be subjected to analytical verification or discarded.
Q4: Are there alternative solvents to DMSO for storing 2-(4-Methoxy-phenylamino)-thiazol-4-one?
Yes. While DMSO is a common choice due to its broad solubilizing power, other organic solvents can be used depending on the requirements of your downstream application. Potential alternatives include:
-
Dimethylformamide (DMF): Similar to DMSO in solubilizing power but can be more reactive.
-
Ethanol or Methanol: Useful for some biological assays where DMSO is cytotoxic, but the compound's solubility may be lower.
-
Acetonitrile: Often used in analytical chromatography; its utility for long-term storage depends on the compound's solubility and stability.
The choice of solvent should always be validated for your specific experimental conditions. It is recommended to perform a solubility test and a preliminary stability assessment in any new solvent.
Troubleshooting Guide
Issue 1: My compound has precipitated from the DMSO solution upon storage.
-
Causality: Precipitation is a common issue with compounds stored in DMSO, especially at low temperatures.[7][8] This is a solubility problem, not necessarily chemical degradation. DMSO's freezing point is around 18.5°C, and as it freezes, the solute can be forced out of solution. Furthermore, the absorption of water can reduce the solvent's ability to keep the compound dissolved.[7]
-
Resolution Workflow:
-
Gentle Warming: Warm the vial to room temperature or in a 37°C water bath.
-
Vortexing/Sonication: Agitate the solution thoroughly using a vortex mixer or a bath sonicator to facilitate re-dissolution.
-
Visual Confirmation: Ensure that all precipitate has fully dissolved before using the solution in an experiment.
-
Preventative Measures: Consider storing the compound at a lower concentration or preparing fresh solutions more frequently to avoid this issue.[8]
-
Caption: Hypothetical degradation pathways for the compound.
Issue 3: My bioassay results are inconsistent or show decreased potency over time.
-
Resolution Workflow:
-
Analytical Check: Immediately analyze an aliquot of the stock solution being used for the bioassay by HPLC or LC-MS to determine its purity and concentration. [9] 2. Prepare Fresh: Repeat the key experiment using a freshly prepared solution from solid material. If the potency is restored, it confirms the instability of the stored stock.
-
Review Storage Protocol: Re-evaluate your storage and handling procedures against the best practices outlined in the FAQ section. Ensure DMSO is anhydrous and that freeze-thaw cycles are minimized. [4][8]
-
Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of 2-(4-Methoxy-phenylamino)-thiazol-4-one by subjecting it to accelerated stress conditions.
Objective: To identify potential degradation pathways and determine the compound's sensitivity to acid, base, oxidation, heat, and light.
Materials:
-
2-(4-Methoxy-phenylamino)-thiazol-4-one
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Formic Acid, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector [9][10] Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a tightly capped vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber).
-
Control: Mix 1 mL of stock with 1 mL of water.
-
-
Incubation: Incubate all samples for 24 hours. For thermal and photolytic stress, also take time points at 4 and 8 hours.
-
Sample Analysis:
-
At each time point, take an aliquot of each sample.
-
Neutralize the acid and base samples before injection.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze by a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining.
-
Data Presentation: Example Stability Results
The table below illustrates how to summarize the data from a stability study. The values are hypothetical and for illustrative purposes only.
| Condition | Solvent | Time (hours) | % Parent Compound Remaining |
| Control | DMSO | 24 | 99.5% |
| Acetonitrile | 24 | 99.8% | |
| 0.1 M HCl | 50% ACN/H₂O | 24 | 85.2% |
| 0.1 M NaOH | 50% ACN/H₂O | 24 | 45.7% |
| 3% H₂O₂ | 50% ACN/H₂O | 24 | 92.1% |
| 60°C Heat | Acetonitrile | 24 | 98.0% |
| UV Light | Acetonitrile | 24 | 96.5% |
Interpretation: In this hypothetical example, the compound shows significant degradation under basic conditions and moderate degradation under acidic conditions, suggesting the thiazol-4-one ring is susceptible to hydrolysis. It is relatively stable to oxidation, heat, and light.
References
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]
-
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]
-
Gaylord Chemical. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. [Link]
-
PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. [Link]
-
Toomula, N., Kumar, A., Kumar, D. S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). [Link]
-
ResearchGate. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]
-
The Distant Reader. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. [Link]
-
ResearchGate. (2021). Efficient Synthesis, Antibacterial, Antifungal, Antioxidant and Cytotoxicity Study of 2-(2-Hydrazineyl)thiazole Derivatives. [Link]
-
ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]
-
ResearchGate. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. [Link]
-
Semantic Scholar. (2023). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. [Link]
-
Kogawa, A. C., et al. (2016). Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Scholars Academic Journal of Pharmacy, 5(6), 240-244. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. [Link]
-
St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
PubMed. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. [Link]
-
ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
Sources
- 1. distantreader.org [distantreader.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tautomerism in NMR of 2-(4-Methoxy-phenylamino)-thiazol-4-one
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for dealing with the complexities of tautomerism in the NMR analysis of "2-(4-Methoxy-phenylamino)-thiazol-4-one".
I. Frequently Asked Questions (FAQs)
Q1: What are the expected tautomeric forms of 2-(4-Methoxy-phenylamino)-thiazol-4-one?
A1: 2-(4-Methoxy-phenylamino)-thiazol-4-one can exist in a tautomeric equilibrium between the amino form and the imino form.[1][2] The equilibrium is influenced by factors such as the solvent and temperature.[3][4] In some cases, a third, less common enol form may also be considered, arising from the keto-enol tautomerism of the thiazol-4-one ring.
Q2: Why does my ¹H NMR spectrum of this compound show broad peaks or more signals than expected?
A2: Broad peaks or an unexpectedly high number of signals in the ¹H NMR spectrum are often indicative of a dynamic equilibrium between two or more tautomeric forms that are interconverting at a rate comparable to the NMR timescale.[5] This phenomenon is known as chemical exchange. The presence of multiple tautomers in solution will naturally lead to a more complex spectrum than anticipated for a single species.[2]
Q3: How does the choice of NMR solvent affect the observed tautomeric equilibrium?
A3: The polarity and hydrogen-bonding capabilities of the NMR solvent can significantly influence the position of the tautomeric equilibrium.[3] Polar, protic solvents may favor one tautomer by forming hydrogen bonds, while nonpolar solvents might favor another. For instance, polar aprotic solvents like DMSO are known to favor the enol form in some keto-enol systems, while non-polar solvents like chloroform may favor the keto form.[6][7] It is crucial to test a range of solvents to understand the system fully.
Q4: I see a peak that might be an NH or OH proton. How can I confirm this?
A4: A simple and effective method to identify exchangeable protons (like those in NH or OH groups) is a D₂O exchange experiment.[8] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The signal corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[8]
II. Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting for common issues encountered during the NMR analysis of 2-(4-Methoxy-phenylamino)-thiazol-4-one and step-by-step protocols for key experiments.
Troubleshooting Scenario 1: Overlapping and Indistinguishable Peaks
Issue: The ¹H NMR spectrum displays severe signal overlap, making it impossible to assign protons or determine the ratio of tautomers.
Causality: This is a common problem when dealing with mixtures of isomers in solution. The similar chemical environments in different tautomers can lead to closely spaced or overlapping signals.
Troubleshooting Protocol:
-
Change the NMR Solvent: As the chemical shifts of protons are solvent-dependent, acquiring spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆) can often resolve overlapping signals.[8]
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out spin systems within each tautomer.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbons, providing valuable information for assigning both ¹H and ¹³C signals.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which can help in differentiating between tautomers and determining their stereochemistry.[11][12]
-
Experimental Protocol: 2D NMR for Tautomer Elucidation
-
Sample Preparation: Prepare a sample of 2-(4-Methoxy-phenylamino)-thiazol-4-one in a suitable deuterated solvent at a concentration of 5-10 mg in 0.6 mL.
-
Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the appropriate spectral widths for the 2D experiments.
-
COSY Acquisition:
-
Use a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) to achieve adequate resolution.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
-
HSQC/HMBC Acquisition:
-
Use standard HSQC and HMBC pulse sequences.
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Optimize the coupling constants (e.g., ¹JCH for HSQC, ⁿJCH for HMBC) based on expected values.
-
-
Data Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivity and assign signals to the respective tautomers.
Caption: Workflow for troubleshooting complex NMR spectra of tautomers.
Troubleshooting Scenario 2: Dynamic Exchange and Temperature Effects
Issue: The NMR signals are broad at room temperature, suggesting a dynamic process. It is unclear if this is due to tautomerism or another conformational exchange.
Causality: The rate of interconversion between tautomers can be temperature-dependent. At certain temperatures, this exchange occurs on a timescale that leads to broadening of the NMR signals.[13][14]
Troubleshooting Protocol: Variable Temperature (VT) NMR
Variable Temperature (VT) NMR is a powerful technique to study dynamic processes.[14][15] By either heating or cooling the sample, you can shift the rate of exchange to either the slow or fast exchange regime, resulting in sharper signals.
-
Cooling the sample: This slows down the interconversion rate. If the exchange is slow enough on the NMR timescale, you will observe separate, sharp signals for each tautomer. This allows for the determination of the tautomeric ratio at that temperature.
-
Heating the sample: This increases the interconversion rate. If the exchange becomes fast enough on the NMR timescale, the individual signals will coalesce into a single, sharp, averaged signal.
Experimental Protocol: Variable Temperature (VT) NMR
-
Instrument and Sample Preparation:
-
Ensure you are using an NMR spectrometer equipped with a VT unit and that you have been properly trained for its use.[14]
-
Use an appropriate NMR tube rated for the temperature range you will be working in (e.g., Pyrex).[14]
-
Choose a solvent with a suitable boiling and freezing point for your desired temperature range (e.g., DMSO-d₆ for high temperatures, CD₂Cl₂ or Toluene-d₈ for low temperatures).
-
-
Data Acquisition:
-
Start by acquiring a spectrum at room temperature.
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[14]
-
Observe the changes in the line shape of the signals. Look for sharpening of broad peaks into distinct signals at lower temperatures or coalescence into averaged signals at higher temperatures.
-
-
Data Analysis:
-
Analyze the spectra at different temperatures to determine the coalescence temperature and to calculate the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the tautomeric exchange.
-
Caption: Tautomeric equilibrium of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
III. Data Summary
The following table summarizes the expected impact of different experimental conditions on the NMR spectrum of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
| Experimental Condition | Expected Observation | Rationale |
| Change of Solvent | Shift in the relative integrals of tautomer-specific peaks. | The polarity and hydrogen-bonding capacity of the solvent alter the relative stability of the tautomers. |
| Lowering Temperature | Broad peaks at room temperature may resolve into two or more sharp sets of signals. | Slows the rate of tautomeric interconversion, leading to the observation of individual tautomers.[15] |
| Increasing Temperature | Broad peaks may coalesce into a single, sharp, averaged signal. | Increases the rate of tautomeric interconversion, leading to a time-averaged spectrum.[15] |
| D₂O Addition | Disappearance of signals corresponding to NH and/or OH protons. | Rapid chemical exchange of acidic protons with deuterium.[8] |
IV. References
-
SID. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. Available at: [Link]
-
Wehrle, B., et al. (n.d.). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Available at: [Link]
-
Yengoyan, A., et al. (n.d.). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. ResearchGate. Available at: [Link]
-
Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Available at: [Link]
-
DSpace@MIT. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. Available at: [Link]
-
PubMed. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. Available at: [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Available at: [Link]
-
J-Stage. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Available at: [Link]
-
PubMed. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. Available at: [Link]
-
ResearchGate. (n.d.). Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: Structures and factors determining the selectivity and tautomeric equilibrium in solution. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available at: [Link]
-
National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Available at: [Link]
-
ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Available at: [Link]
-
PubMed. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Available at: [Link]
-
Reddit. (n.d.). Tautomerization effect on NMR spectrum. Available at: [Link]
-
Reddit. (2022). I need some help interpreting conflicting NMR spectra on compounds that I made. Available at: [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Springer. (n.d.). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Available at: [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]
-
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available at: [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Available at: [Link]
-
Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Available at: [Link]
-
YouTube. (2024). Keto-Enol Tautomerism. Available at: [Link]
-
University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [Link]
-
Scirp. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available at: [Link]
-
MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Available at: [Link]
-
PubMed. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Available at: [Link]
-
ResearchGate. (n.d.). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies | Request PDF. Available at: [Link]
-
Dergipark. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of "2-(4-Methoxy-phenylamino)-thiazol-4-one" in Biological Assays
Document ID: TSC-2026-01-20-AGGR
Last Updated: January 20, 2026
Introduction
Welcome to the technical support center for researchers utilizing "2-(4-Methoxy-phenylamino)-thiazol-4-one" and related compounds in biological assays. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical, yet often overlooked, experimental artifact: compound aggregation .
This document provides expert guidance, detailed protocols, and the rationale behind experimental choices to help you identify, understand, and mitigate aggregation-based artifacts in your research.
Frequently Asked Questions (FAQs)
Q1: What is small-molecule aggregation and why should I be concerned?
A: Small-molecule aggregation is a phenomenon where some organic compounds, when exceeding a critical aggregation concentration (CAC) in aqueous solutions, self-associate to form colloidal particles.[4] These particles, typically 50 to 1000 nm in diameter, are not true precipitates but rather organized supramolecular structures.[4][5][6]
You should be concerned because these aggregates can non-specifically inhibit enzymes and disrupt protein-protein interactions by sequestering proteins on their large surface area, leading to partial unfolding or steric hindrance.[3][4][6] This results in "promiscuous inhibition," where the compound appears to be a potent hit against many unrelated targets.[4][6] In HTS campaigns, aggregation is a leading cause of false-positive results, with some studies showing that over 90% of primary hits can be attributed to this mechanism.[3]
Q2: Is "2-(4-Methoxy-phenylamino)-thiazol-4-one" known to be a Pan-Assay Interference Compound (PAIN)?
A: While a specific alert for "2-(4-Methoxy-phenylamino)-thiazol-4-one" is not prominently documented in the search results, its core structure contains features common to classes of compounds that are flagged as Pan-Assay Interference Compounds (PAINS).[7][8] PAINS are molecules that tend to produce false-positive results in HTS assays through various mechanisms, including aggregation, chemical reactivity, and redox activity.[8][9] The thiazolidinone ring, particularly when substituted, is a known scaffold in several PAINS categories.[7] Therefore, it is prudent to treat this compound with suspicion and perform the necessary control experiments to rule out assay interference.
Q3: What are the tell-tale signs of aggregation in my assay data?
A: Aggregation-based activity has several hallmark characteristics that can often be observed directly in your experimental data:
-
Unusually Steep Dose-Response Curves: Aggregators often exhibit very steep Hill slopes (>>1) in their concentration-response curves.[5] This is because the inhibitory activity only appears after the compound reaches its CAC, leading to a sharp, non-stoichiometric increase in inhibition over a narrow concentration range.
-
High Sensitivity to Assay Conditions: The apparent potency of an aggregator can be highly sensitive to changes in protein concentration, incubation time, and the presence of other proteins or detergents.[3][5]
-
Irreproducibility: Results can be difficult to reproduce between experiments or labs, as minor variations in buffer conditions or reagent handling can significantly impact aggregation.
-
Promiscuous Activity: The compound shows activity against multiple, unrelated biological targets.[9]
Troubleshooting Guide: Is Aggregation Affecting My Results?
This guide provides a logical workflow to diagnose and resolve common issues arising from suspected compound aggregation.
Problem 1: My dose-response curves are steep and irreproducible.
Causality: This is a classic symptom of aggregation.[5] The activity is not based on a 1:1 binding event with the target protein, but on the formation of inhibitory particles that occurs abruptly above the CAC. Small changes in assay conditions can shift this CAC, leading to poor reproducibility.
Solution Workflow:
-
Visual Inspection: Prepare your compound at its highest test concentration in the final assay buffer. Let it sit for 15-30 minutes. Look for any signs of turbidity, cloudiness, or precipitation. While not definitive, this is a simple first check.
-
Detergent Counter-Screen: The most common and effective method to confirm aggregation is to re-run the assay in the presence of a low concentration of a non-ionic detergent.[3][4]
-
Action: Add 0.01% (v/v) Triton X-100 to your assay buffer.
-
Expected Outcome: If your compound is an aggregator, its inhibitory activity will be significantly reduced or completely abolished in the presence of the detergent.[4][5] The detergent micelles prevent the compound from self-associating into larger colloidal particles.[10] A true, specific inhibitor's activity should remain largely unaffected.
-
-
Vary Enzyme Concentration: An aggregator's apparent IC50 is often dependent on the target protein concentration.
-
Action: Repeat the dose-response experiment using a 5-fold or 10-fold higher concentration of your target enzyme.
-
Expected Outcome: For an aggregator, you will likely see a rightward shift (increase) in the IC50.[5] The increased protein concentration requires more aggregate surface area to achieve the same level of sequestration and inhibition.[6] A specific competitive or non-competitive inhibitor's IC50 should not change significantly.
-
Problem 2: My compound is a hit in the primary screen, but inactive in orthogonal or cell-based assays.
Causality: This is a very common scenario in drug discovery. Biochemical assays, especially those with purified proteins at low concentrations, are highly susceptible to aggregation artifacts.[3] Cell-based assays or biophysical methods like Surface Plasmon Resonance (SPR) often have higher protein concentrations, biological membranes, and endogenous molecules that can disrupt or prevent aggregation, revealing the compound's true lack of specific activity.
Solution Workflow:
-
Biophysical Validation (Gold Standard): Directly measure the formation of particles in solution using Dynamic Light Scattering (DLS).
-
Action: Use a DLS instrument to analyze your compound across a range of concentrations (from inactive to fully inhibitory) in your final assay buffer.
-
Expected Outcome: An aggregating compound will show a sudden increase in particle size (e.g., to >100 nm diameter) and polydispersity at and above its CAC.[11][12][13] Non-aggregating compounds will not show the formation of these larger species. DLS is a direct, label-free method for confirming aggregation.[14]
-
Data Presentation & Key Parameters
The following table summarizes common detergents used to mitigate aggregation and their typical working concentrations.
| Detergent | Type | Typical Concentration (v/v) | Critical Micelle Conc. (CMC) | Notes |
| Triton X-100 | Non-ionic | 0.005% - 0.05% | ~0.015% | Most common choice for aggregation counter-screens.[3] |
| Tween-20 | Non-ionic | 0.01% - 0.1% | ~0.006% | Milder detergent, often used in immunoassays.[15] |
| CHAPS | Zwitterionic | 0.05% - 0.3% | ~0.5% | Useful for solubilizing membrane proteins.[15] |
| Brij-35 | Non-ionic | 0.01% - 0.05% | ~0.009% | Alternative non-ionic detergent. |
Note: While detergents are invaluable tools, be aware that they can sometimes affect the activity of true inhibitors or the stability of the target protein.[16] Always run appropriate controls.
Experimental Protocols
Protocol A: Detergent Counter-Screening Protocol
Objective: To determine if the observed bioactivity of "2-(4-Methoxy-phenylamino)-thiazol-4-one" is dependent on aggregation.
Materials:
-
"2-(4-Methoxy-phenylamino)-thiazol-4-one" stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
10% Triton X-100 stock solution (v/v) in water
-
All other assay-specific reagents (enzyme, substrate, etc.)
Procedure:
-
Prepare Buffers:
-
Buffer A (Control): Your standard assay buffer.
-
Buffer B (Detergent): Your standard assay buffer supplemented with Triton X-100 to a final concentration of 0.01%. (e.g., add 10 µL of 10% Triton X-100 to 9.99 mL of assay buffer).
-
-
Compound Titration: Prepare serial dilutions of your test compound in both Buffer A and Buffer B. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Performance: Run your standard biological assay protocol in parallel using the compound titrations prepared in both Buffer A and Buffer B.
-
Data Analysis:
-
Generate two separate dose-response curves: one for the control condition and one for the detergent condition.
-
Calculate the IC50 value for each curve.
-
Interpretation: A significant rightward shift (>10-fold) or complete loss of activity in the presence of 0.01% Triton X-100 is strong evidence that the compound's activity is due to aggregation.[4][5]
-
Protocol B: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly detect the formation of colloidal aggregates by "2-(4-Methoxy-phenylamino)-thiazol-4-one" in solution.
Materials:
-
"2-(4-Methoxy-phenylamino)-thiazol-4-one" stock solution
-
Assay buffer (must be filtered through a 0.02 µm filter to remove dust)
-
DLS instrument and appropriate low-volume cuvettes or plates
Procedure:
-
Instrument Setup: Equilibrate the DLS instrument to the temperature at which your biological assay is performed.
-
Sample Preparation:
-
Prepare a series of dilutions of your compound in the filtered assay buffer. The concentration range should span from a point where no inhibition is observed to the highest concentration tested in your assay.
-
Include a "buffer only" blank.
-
-
DLS Measurement:
-
Load the samples into the DLS instrument.
-
For each sample, acquire data to measure the particle size distribution (reported as hydrodynamic radius or diameter), average particle size, and polydispersity index (PDI).[12]
-
-
Data Analysis:
-
Plot the average particle diameter vs. compound concentration.
-
Interpretation: A sharp increase in the average particle size (e.g., from <10 nm to >100 nm) above a certain concentration indicates the CAC and confirms aggregation.[6][11] The PDI will also increase, indicating a more heterogeneous population of particle sizes.[12]
-
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when investigating potential compound aggregation.
Caption: Decision tree for troubleshooting aggregation artifacts.
References
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Sygnature Discovery. [Link]
-
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). AZoM. [Link]
-
Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. [Link]
-
Aggregation by DLS. (n.d.). Novatia, LLC. [Link]
-
What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. (2017). PubMed. [Link]
-
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2013). PMC, NIH. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC, NIH. [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2018). MDPI. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. [Link]
-
Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. (2023). YouTube. [Link]
-
Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021). ResearchGate. [Link]
-
Small molecule probes of protein aggregation. (2017). PMC, NIH. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). NIH. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]
-
Identification of Small-Molecule Aggregation. (n.d.). CD BioSciences. [Link]
-
How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. (2017). ACS Publications. [Link]
-
Combating small molecule aggregation with machine learning. (2021). arXiv. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Publications. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. [Link]
-
molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (2021). Semantic Scholar. [Link]
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. (2014). PubMed. [Link]
-
Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. (2002). PubMed. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 6. news-medical.net [news-medical.net]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. wyatt.com [wyatt.com]
- 14. enovatia.com [enovatia.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 2-(4-Methoxy-phenylamino)-thiazol-4-one
Welcome to the technical support center for researchers utilizing 2-(4-Methoxy-phenylamino)-thiazol-4-one and related thiazolidinone-based compounds. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of working with this chemical scaffold, particularly in addressing its potential off-target effects. Our goal is to equip you with the knowledge and experimental strategies to ensure the scientific rigor and validity of your findings.
Introduction: Understanding the Challenge
The compound 2-(4-Methoxy-phenylamino)-thiazol-4-one belongs to a class of heterocyclic molecules known as thiazolidin-4-ones. This scaffold is a common feature in many biologically active compounds due to its ability to interact with a variety of protein targets.[1][2] However, this structural motif, particularly when related to the rhodanine core, is also frequently identified as a Pan-Assay Interference Compound (PAIN).[3] PAINs are notorious for producing false-positive results in high-throughput screening (HTS) campaigns through non-specific mechanisms rather than direct, selective inhibition of the intended target.[4][5]
This guide will address the common challenges associated with 2-(4-Methoxy-phenylamino)-thiazol-4-one, with a focus on distinguishing true on-target activity from off-target effects and assay interference.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary screen with 2-(4-Methoxy-phenylamino)-thiazol-4-one yielded a high hit rate. Could this be due to off-target effects?
A1: Yes, a high hit rate with this compound class should be interpreted with caution. The thiazolidinone scaffold is a known PAIN, and the observed activity may not be due to specific inhibition of your target.[3] Non-specific activity can arise from several mechanisms, including:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[6]
-
Reactivity: Some compounds can react non-specifically with proteins, leading to covalent modification and loss of function.
-
Assay Interference: The compound may interfere with the assay technology itself, for example, by quenching a fluorescent signal or inhibiting a reporter enzyme.[7][8]
Q2: I'm observing a steep dose-response curve for my compound. What could this indicate?
A2: A steep Hill slope in your dose-response curve can be an indicator of compound aggregation.[7] Aggregation-based inhibition often has a very sharp, non-stoichiometric dose-response.
Troubleshooting Steps:
-
Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[6] If the inhibitory activity is significantly reduced or eliminated, it strongly suggests that aggregation is the cause.
-
Dynamic Light Scattering (DLS): This technique can directly detect the formation of aggregates in your assay buffer at the concentrations you are testing.[9][10]
Q3: How can I confirm that 2-(4-Methoxy-phenylamino)-thiazol-4-one is actually binding to my intended target protein?
A3: Direct evidence of target engagement is crucial. Several biophysical techniques can be employed:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. An observed thermal shift provides strong evidence of direct binding in cells.[11][12][13][14][15]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding affinity and kinetics of your compound to the purified target protein in real-time.[][17]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters of the interaction.[18]
Q4: I've confirmed binding, but how do I know if the inhibition is specific to my target kinase?
A4: Given that 2-arylaminothiazol-4-ones are often kinase inhibitors, assessing selectivity is a critical next step.[1][2]
-
Kinase Selectivity Profiling: Screen your compound against a panel of other kinases.[18][19][20][21] This will reveal if the compound is a promiscuous inhibitor or if it displays a selective profile for your target of interest. Commercial services are available for broad kinase profiling.
Q5: What are orthogonal assays, and why are they important for validating my results?
A5: Orthogonal assays are different experimental methods that measure the same biological endpoint.[4][7][22][23] Using an orthogonal assay with a different detection method helps to rule out assay-specific artifacts. For a kinase inhibitor, if your primary assay measures ATP consumption, an orthogonal assay could directly measure the phosphorylation of the substrate using a specific antibody.[23]
In-Depth Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the target engagement of 2-(4-Methoxy-phenylamino)-thiazol-4-one in intact cells.
Materials:
-
Cell line expressing the target protein
-
2-(4-Methoxy-phenylamino)-thiazol-4-one
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of 2-(4-Methoxy-phenylamino)-thiazol-4-one or DMSO for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[11][12][13][14][15]
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of a kinase inhibitor.
Materials:
-
Purified target kinase and a panel of off-target kinases
-
2-(4-Methoxy-phenylamino)-thiazol-4-one
-
Kinase assay buffer
-
ATP and substrate for each kinase
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or phosphospecific antibodies)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
-
Kinase Reactions: In a multi-well plate, set up kinase reactions for the target kinase and each of the off-target kinases. Include positive and negative controls.
-
Inhibitor Addition: Add the diluted compound to the kinase reactions.
-
Initiation and Incubation: Start the reactions by adding ATP and incubate for a time within the linear range of the assay.
-
Detection: Stop the reactions and measure the kinase activity using a suitable detection method.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for the target kinase and any significantly inhibited off-target kinases. The ratio of IC50 values for off-target kinases to the target kinase provides a measure of selectivity.[18][19][20][21]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for investigating the off-target effects of 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wyatt.com [wyatt.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Kinase Selectivity Profiling System: TK-3 Protocol [promega.jp]
- 20. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one
Welcome to the technical support center for the synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to anticipate challenges, troubleshoot effectively, and ensure a robust, scalable process. We will delve into the causality behind experimental choices, grounded in established chemical principles and field-proven insights.
Reaction Fundamentals and Mechanism
The synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one is typically achieved via a cyclocondensation reaction, a variant of the well-established Hantzsch thiazole synthesis.[1] The primary starting materials are 1-(4-methoxyphenyl)thiourea and an α-haloacetic acid, such as chloroacetic acid.
The reaction proceeds through two key steps:
-
S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form an S-alkylated isothiouronium intermediate.
-
Intramolecular Cyclization & Dehydration: The terminal nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid group, followed by dehydration to form the five-membered thiazol-4-one ring.
Reaction Mechanism: 2-(4-Methoxy-phenylamino)-thiazol-4-one Synthesis
Caption: Proposed reaction mechanism for thiazol-4-one formation.
Scaled-Up Synthesis Protocol (100g Scale)
This protocol is a self-validating system designed for robustness. Each step includes checkpoints and rationale.
Safety First: Before starting, review the Safety Data Sheets (SDS) for all reagents. Thiourea is a suspected carcinogen and reproductive toxin.[2][3] Chloroacetic acid is corrosive and toxic.[4] All operations must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Rationale/CQA |
| 1-(4-methoxyphenyl)thiourea | 90.1 g (0.5 mol) | Purity >98%. Impurities can lead to side products. |
| Chloroacetic Acid | 49.6 g (0.525 mol, 1.05 eq) | Purity >99%. A slight excess drives the reaction to completion. |
| Anhydrous Ethanol | 1000 mL | Anhydrous grade prevents potential hydrolysis side reactions. |
| Sodium Acetate (Anhydrous) | 43.1 g (0.525 mol, 1.05 eq) | Acts as a base to neutralize the HCl formed in situ, preventing degradation. |
| 2L Jacketed Glass Reactor | - | Allows for precise temperature control, crucial for managing exotherms. |
| Mechanical Stirrer | - | Ensures homogenous mixing in a larger volume, critical for consistent reaction. |
| Reflux Condenser | - | Prevents solvent loss during heating. |
| Temperature Probe | - | For accurate monitoring of the internal reaction temperature. |
Step-by-Step Methodology
-
Reactor Setup: Assemble the 2L jacketed reactor with a mechanical stirrer, reflux condenser, and temperature probe. Ensure all joints are properly sealed.
-
Reagent Charging:
-
To the reactor, charge the anhydrous ethanol (1000 mL).
-
Begin stirring and add 1-(4-methoxyphenyl)thiourea (90.1 g) and sodium acetate (43.1 g). Stir until a uniform slurry is formed.
-
In a separate beaker, carefully dissolve chloroacetic acid (49.6 g) in 100 mL of anhydrous ethanol. Caution: This may be slightly exothermic.
-
-
Reaction Initiation:
-
Slowly add the chloroacetic acid solution to the reactor slurry over 20-30 minutes using an addition funnel.
-
Monitor the internal temperature. A slight exotherm is expected. Maintain the temperature below 40°C during the addition.
-
-
Cyclocondensation (Reflux):
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78°C for ethanol).
-
Maintain a gentle reflux for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate/50% hexane).[5] The reaction is complete when the spot corresponding to the thiourea starting material is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 2L of cold deionized water with stirring.
-
A precipitate of the crude product will form.[5][6] Stir the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove any residual salts and unreacted starting materials.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50°C to a constant weight.
-
Experimental Workflow Diagram
Sources
Validation & Comparative
A Comparative Guide to Thiazolidin-4-one Derivatives: Spotlight on 2-(4-Methoxy-phenylamino)-thiazol-4-one
Introduction: The Thiazolidin-4-one Core in Medicinal Chemistry
The thiazolidin-4-one scaffold is a prominent heterocyclic motif that has captured the attention of medicinal chemists for decades.[1][2][3][4] This five-membered ring system, containing a sulfur and a nitrogen atom, serves as a "privileged structure"—a molecular framework that is capable of binding to a wide range of biological targets. This versatility has led to the development of thiazolidin-4-one derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][4][5]
The biological prowess of these compounds is largely dictated by the nature and position of substituents on the core ring. The C2, N3, and C5 positions are particularly amenable to modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacological effect.[3] This guide provides a comparative analysis of various thiazolidin-4-one derivatives, with a specific focus on 2-(4-Methoxy-phenylamino)-thiazol-4-one , to elucidate the structure-activity relationships (SAR) that govern their performance.
Focus Compound: 2-(4-Methoxy-phenylamino)-thiazol-4-one
The subject of our focus, 2-(4-Methoxy-phenylamino)-thiazol-4-one, belongs to the class of 2-imino-thiazolidin-4-ones. Theoretical calculations suggest that the imino tautomer is generally more stable and favorable than the amino form.[3] The key structural features of this molecule are:
-
The core thiazolidin-4-one ring .
-
An exocyclic imino group at the C2 position.
-
A phenyl ring attached to the imino nitrogen.
-
An electron-donating methoxy group (-OCH3) at the para-position (position 4) of the phenyl ring.
The presence and position of the methoxy group are critical, as electronic effects on the phenyl ring can significantly modulate the compound's biological activity.
Comparative Analysis of Biological Activity
The true value of a scaffold is realized through the synthesis and evaluation of its derivatives. Here, we compare the performance of 2-(4-Methoxy-phenylamino)-thiazol-4-one and its analogues across key therapeutic areas.
Anticancer Activity
Thiazolidin-4-ones are extensively studied for their potential as anticancer agents, acting through various mechanisms including the inhibition of protein kinases, phosphatases, and transcription factors like HIF-1α.[1]
Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring at the C2 position play a pivotal role in cytotoxic activity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent on the phenyl ring is a key determinant of anticancer efficacy. While some series show enhanced activity with electron-withdrawing groups like chlorine or fluorine[6], others demonstrate that electron-donating groups can also confer potent activity. For example, studies on certain thiazolidinone series have shown that derivatives with methoxy (-OCH3) or hydroxy (-OH) groups can exhibit significant cytotoxicity against cancer cell lines like MCF-7 (breast cancer).[6][7] In one study, a derivative bearing a 4-carboxyphenyl substituent at C2 of the thiazolidinone ring exhibited potent inhibition of MMP-9, an enzyme implicated in cancer metastasis, with an IC50 of 40 nM.[8]
-
Comparison with other Derivatives: Research has synthesized and evaluated numerous thiazolidinone derivatives against various cancer cell lines. For instance, one study found a compound with a long alkyl amide chain to be impressively cytotoxic against breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cell lines.[9] Another series of 2,3-diaryl-4-thiazolidinones showed significant inhibition of cancer cell migration, with some compounds achieving IC50 values as low as 0.05 mM.[9]
Table 1: Comparative Anticancer Activity of Selected Thiazolidin-4-one Derivatives
| Compound ID | C2-Substituent | N3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-(4-Chlorophenyl) | 3-(4-methyl-quinazolin-2-yl) | Various | Not specified | [2] |
| Compound B | 2-(2-Methoxyphenyl) | 3-(4,6-dimethyl-pyrimidin-2-yl) | Various | Not specified | [2] |
| Compound 13 | 2-(4-Fluorophenyl)-imino | H | A-549 (Lung) | 15.18 | [10] |
| Compound 16 | Varied aryl | Varied aryl | Caco-2 (Colon) | 70 µg/mL | [11] |
| Compound 63 | Quinolone moiety | Aryl | MDA-MB-231 (Breast) | 8.16 | [7] |
| Compound 31 | (E)-2-(4-chlorophenyl)-2-cyano-vinyl | 3-phenyl | hDHODH (Enzyme) | 1.12 | [12] |
Note: Direct IC50 data for 2-(4-Methoxy-phenylamino)-thiazol-4-one was not available in the reviewed literature. The table presents data for structurally related compounds to illustrate the range of activities.
Antimicrobial Activity
The thiazolidin-4-one scaffold is a cornerstone in the development of new antimicrobial agents, with some derivatives showing potent activity against both bacteria and fungi.[13][14] The mechanism is often attributed to the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[2]
-
Structure-Activity Relationship (SAR): For antimicrobial action, SAR studies often indicate that electron-withdrawing groups on the aryl ring at C2, such as chloro or nitro groups, enhance activity.[15] For example, a 2-(chlorophenyl-imino)thiazolidin-4-one derivative showed potent activity against E. coli and S. aureus, with inhibition percentages of 88.46% and 91.66%, respectively.[3] Conversely, the presence of electron-donating groups like methyl and methoxy has been shown in some series to decrease activity against certain bacterial strains.[15]
-
Potency: Despite this general trend, specific derivatives can be highly potent. One study reported a series of 2,3-diaryl-thiazolidin-4-ones with Minimum Inhibitory Concentrations (MIC) as low as 0.008 mg/mL against S. Typhimurium.[14] Another compound showed significant activity against Bacillus subtilis, E. coli, Salmonella typhi, Aspergillus fumigatus, and Candida albicans.[16]
Table 2: Comparative Antimicrobial Activity (MIC) of Thiazolidin-4-one Derivatives
| Compound ID | C2-Substituent | Target Organism | MIC (µg/mL) | Reference |
| Compound 5 | 2,3-diaryl | S. Typhimurium | 8 | [14] |
| Compound 4a | 2-(4-Fluorophenyl) | P. fluorescens, S. aureus | 100-400 | [2] |
| Compound 4e | 2-(2-Methoxyphenyl) | P. fluorescens, S. aureus | 100-400 | [2] |
| Compound 3e | 2-phenylamino-thiazole | Candida strains | 7.81 | [17] |
| Various | Chloro-substituted | Various bacteria/fungi | Not specified | [15] |
| Various | Methoxy-substituted | Gram-negative bacteria | 9.01 - 10.01 | [15] |
Experimental Protocols: Synthesis and Characterization
The synthesis of 2-substituted-4-thiazolidinones is well-established, often employing a versatile one-pot, three-component reaction. This methodology is efficient and allows for the creation of diverse libraries of compounds for screening.
General Protocol for the Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones
This protocol describes a common and efficient method for synthesizing the thiazolidinone core.
Causality: This one-pot condensation reaction is a classic example of convergent synthesis. The reaction proceeds through the initial formation of a Schiff base (imine) from the amine and aldehyde. This intermediate is not isolated but is immediately attacked by the thiol group of thioglycolic acid, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid's carbonyl group, eliminating a molecule of water to form the stable five-membered ring. Using a catalyst like ammonium persulfate or an ionic liquid can increase the reaction rate and yield.[6]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (e.g., 4-methoxyaniline) (1.0 eq) and a substituted aldehyde (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Schiff Base Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding Schiff base. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclocondensation: To the reaction mixture, add thioglycolic acid (mercaptoacetic acid) (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (typically 70-90 °C) for 6-12 hours. The reaction should be carried out under a condenser to prevent solvent loss.
-
Isolation: After completion (as monitored by TLC), cool the reaction mixture to room temperature. Pour the mixture into crushed ice or cold water to precipitate the solid product.
-
Purification: Filter the crude product, wash it thoroughly with water, and then a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Recrystallize the solid product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure thiazolidin-4-one derivative.
-
Characterization (Self-Validation): The structure and purity of the final compound must be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the lactam at ~1710 cm⁻¹, C-N, C-S bonds).[5][11]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful incorporation of all components.[5][11]
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).
-
Workflow Visualization
Caption: General workflow for the three-component synthesis of thiazolidin-4-one derivatives.
Mechanistic Insights: A Proposed Mode of Action
The broad bioactivity of thiazolidin-4-ones stems from their ability to interact with a multitude of biological targets. For instance, in cancer, they can inhibit crucial signaling pathways. The diagram below illustrates a generalized pathway where a thiazolidinone derivative acts as a kinase inhibitor, a common mechanism for modern anticancer drugs.
Caption: A potential mechanism showing a thiazolidinone derivative inhibiting the RAF kinase in the MAPK/ERK pathway.
Conclusion and Future Perspectives
The thiazolidin-4-one scaffold remains a highly valuable core in drug discovery. The biological activity of its derivatives is profoundly influenced by the substituents at the C2, N3, and C5 positions. While electron-withdrawing groups often enhance antimicrobial activity, the effect on anticancer potency is more nuanced, with electron-donating groups like the methoxy in 2-(4-Methoxy-phenylamino)-thiazol-4-one also capable of producing highly active compounds.
The comparative data underscores the necessity of synthesizing and screening large, diverse libraries to identify lead compounds for specific therapeutic targets. Future research should focus on:
-
Elucidating specific mechanisms of action for promising derivatives to enable rational drug design.
-
Optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to improve in vivo efficacy.
-
Exploring hybrid molecules that combine the thiazolidin-4-one core with other known pharmacophores to develop multi-target agents, which could be particularly effective against complex diseases like cancer.[7]
By leveraging the synthetic tractability and biological versatility of this scaffold, researchers can continue to develop novel and effective therapeutic agents.
References
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
- Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (Source: PMC - NIH)
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (Source: Connect Journals)
- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (Source: Taylor & Francis Online)
- 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (Source: RSC Publishing)
- 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (Source: MDPI)
- Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evalu
- 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (Source: MDPI)
- molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. (Source: Semantic Scholar)
- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
-
Studies of Antimicrobial Activities of some 4-Thiazolidinone Fused Pyrimidines,[1][13]-Benzodiazepines and their Oxygen Substituted Hydroxylamine Derivatives. (Source: PMC - PubMed Central)
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (Source: N/A)
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (Source: PubMed)
- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. galaxypub.co [galaxypub.co]
- 10. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectjournals.com [connectjournals.com]
- 14. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Studies of Antimicrobial Activities of some 4-Thiazolidinone Fused Pyrimidines, [1,5]-Benzodiazepines and their Oxygen Substituted Hydroxylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 2-(4-Methoxy-phenylamino)-thiazol-4-one and Established Kinase Inhibitors
Introduction: The Thiazolidin-4-one Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against protein kinases is a paramount objective. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in a multitude of diseases, most notably cancer. The thiazolidin-4-one core is a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a specific derivative, 2-(4-Methoxy-phenylamino)-thiazol-4-one , and explores its potential as a kinase inhibitor by drawing comparisons with well-characterized, clinically relevant kinase inhibitors. While direct and extensive experimental data for this specific compound is emerging, the known bioactivities of structurally related thiazolidin-4-ones provide a strong rationale for its investigation.[1][4] This document will serve as a comprehensive resource for researchers and drug development professionals, offering a comparative analysis, detailed experimental protocols for evaluation, and a forward-looking perspective on the potential of this compound class.
Comparative Analysis of Kinase Inhibitors
To contextualize the potential of 2-(4-Methoxy-phenylamino)-thiazol-4-one, we will compare its structural class to established inhibitors of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Thiazolidin-4-one derivatives have been reported to modulate this pathway, making a comparison to known PI3K and Akt inhibitors particularly relevant.
| Compound | Target(s) | IC50/EC50 | Mechanism of Action | Clinical Status |
| 2-(Phenylamino)-thiazol-4-one Derivatives (General Class) | PIM Kinases, SYK, Aurora-A Kinase, PI3K/Akt pathway (inferred) | Nanomolar to micromolar range for various derivatives[1][4][5] | ATP-competitive inhibition at the kinase domain (putative) | Preclinical |
| Idelalisib (Zydelig®) | PI3Kδ | IC50: 2.5 nM | Selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K). | FDA Approved[6][7][8] |
| Copanlisib (Aliqopa®) | Pan-PI3K (predominantly α and δ isoforms) | IC50: 0.5-0.7 nM (α/δ) | Intravenous pan-Class I PI3K inhibitor. | FDA Approved[9] |
| Capivasertib | Akt1/2/3 | IC50: ~10 nM | ATP-competitive inhibitor of all three Akt isoforms. | FDA Approved[10] |
Signaling Pathway Context: The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival. Its dysregulation is a common oncogenic driver. Understanding this pathway is essential for appreciating the therapeutic potential of inhibitors that target its components.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflows for Inhibitor Characterization
To rigorously assess the potential of a novel compound like 2-(4-Methoxy-phenylamino)-thiazol-4-one as a kinase inhibitor, a series of well-defined experiments are necessary. Below, we provide detailed, step-by-step methodologies for key assays.
In Vitro Kinase Assay: Determining Direct Enzyme Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for an in vitro kinase assay.
Detailed Protocol:
-
Reagent Preparation :
-
Prepare a 2X kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute the purified target kinase (e.g., Akt1) to a working concentration in the kinase assay buffer.
-
Prepare a solution of the substrate peptide.
-
Prepare a stock solution of [γ-³²P]ATP.
-
Prepare serial dilutions of 2-(4-Methoxy-phenylamino)-thiazol-4-one and control inhibitors in DMSO.
-
-
Assay Plate Setup :
-
Add 5 µL of the serially diluted compounds to the wells of a 96-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Add 10 µL of the substrate solution to each well.
-
-
Reaction Initiation and Incubation :
-
Initiate the kinase reaction by adding 10 µL of the [γ-³²P]ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Detection :
-
Stop the reaction by adding 25 µL of 75 mM phosphoric acid to each well.
-
Transfer the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Cell-Based Assay: Assessing Cellular Potency
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12] This assay is crucial for determining the effect of a kinase inhibitor on cancer cells.
Caption: Workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Culture and Seeding :
-
Culture cancer cells (e.g., MCF-7 breast cancer cell line) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of 2-(4-Methoxy-phenylamino)-thiazol-4-one and control inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
-
Incubation :
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours.
-
-
Formazan Solubilization :
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Western Blotting: Target Engagement and Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and is essential for confirming that a kinase inhibitor is engaging its target and modulating the downstream signaling pathway.
Detailed Protocol:
-
Cell Lysis and Protein Quantification :
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize the protein samples to the same concentration and denature them in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-Akt) and a primary antibody for the total form of the kinase. Also, probe for downstream markers and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory profile of 2-(4-Methoxy-phenylamino)-thiazol-4-one is still to be fully elucidated, the extensive body of research on the thiazolidin-4-one scaffold strongly suggests its potential as a valuable starting point for the development of novel kinase inhibitors.[1] The structural similarities to compounds with known activity against key oncogenic kinases, such as those in the PI3K/Akt pathway, provide a compelling rationale for its further investigation.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel chemical entities. By employing a systematic approach of in vitro kinase screening, cell-based potency assessment, and target engagement validation, researchers can effectively characterize the therapeutic potential of new compounds. Future studies should focus on a broad kinase panel screening to identify the specific targets of 2-(4-Methoxy-phenylamino)-thiazol-4-one, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. Such efforts will be instrumental in determining the ultimate clinical utility of this promising class of molecules.
References
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
-
Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. ResearchGate. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. [Link]
-
Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]
-
Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ResearchGate. [Link]
-
2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. PubMed. [Link]
-
PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News. [Link]
-
Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. MDPI. [Link]
-
The Saga of Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. FDA. [Link]
-
Akt inhibitors in clinical development for the treatment of cancer. SciSpace. [Link]
-
Synthesis and biological evaluation of new 4-thiazolidinone derivatives. PubMed. [Link]
-
How Do AKT Inhibitors Work. RxList. [Link]
-
PI3K Inhibitors Face Challenges in Hematologic Malignancies. OncLive. [Link]
-
The Sphingosine Kinase 1 Inhibitor 2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole Induces Proteasomal Degradation of Sphingosine Kinase 1 in Mammalian Cells. ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
New FDA Approval: A PI3K Inhibitor. Metastatic Breast Cancer Trial Talk. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. DARU Journal of Pharmaceutical Sciences. [Link]
-
As safety signals mount, FDA aims to crack down on PI3K blood cancer nods. FiercePharma. [Link]
-
Discovery of Clinical Candidate...a Potent, Selective Inhibitor of...IRAK4... PubMed. [Link]
-
IC50 curves determined in triplicate, fitted to a four-parameter... ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. fda.gov [fda.gov]
- 8. onclive.com [onclive.com]
- 9. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalkinomics.com [chemicalkinomics.com]
A Senior Application Scientist's Guide to Validating Hits from a "2-(4-Methoxy-phenylamino)-thiazol-4-one" Screen
Introduction: The Promise and Pitfalls of a Privileged Scaffold
The 2-aminothiazole scaffold is a celebrated motif in medicinal chemistry, forming the core of clinically successful drugs like the kinase inhibitor Dasatinib.[1] Its synthetic tractability and ability to engage a wide range of biological targets make it a frequent starting point in drug discovery campaigns.[2][3] When a high-throughput screen (HTS) yields hits based on a "2-(4-Methoxy-phenylamino)-thiazol-4-one" core, the initial excitement is understandable. However, seasoned researchers know that this excitement must be tempered with a healthy dose of skepticism.
This particular scaffold, a subset of 4-thiazolidinones, walks a fine line between a privileged structure and a potential "frequent hitter" or Pan-Assay Interference Compound (PAINS).[3][4] Structures related to rhodanines and other 5-ene-4-thiazolidinones are notorious for producing false-positive results through various mechanisms, including non-specific reactivity, aggregation, or interference with assay technology.[5][6][7]
This guide provides a robust, multi-tiered framework for rigorously validating hits from your screen. We will move beyond simple confirmation and delve into a series of orthogonal biochemical, biophysical, and cell-based assays designed to eliminate artifacts and build a compelling, data-driven case for advancing genuine hits toward lead optimization. Our approach is not a simple checklist but a logical progression designed to invest resources wisely, focusing only on compounds that demonstrate specific, on-target activity in biologically relevant systems.
The Validation Funnel: A Phased Approach to Hit De-risking
We will approach hit validation as a funnel, where a large number of initial hits are subjected to progressively more stringent and resource-intensive assays. This ensures that time and budget are focused on the most promising molecules.
Caption: The Hit Validation Funnel for triaging HTS hits.
Tier 1: Hit Confirmation & Artifact Triage
The goal of this initial phase is to confirm the activity of the hit compound and perform simple, rapid assays to flag common false positives.
1a. Compound Integrity: Re-synthesis and Quality Control
Causality: The first and most critical step is to rule out that the observed activity is due to an impurity or degradation product in the original screening sample. A fresh, pure sample of the hit compound must be obtained.
-
Protocol:
-
Re-synthesis: Synthesize a new batch of the hit compound from scratch.
-
Identity Confirmation: Confirm the chemical structure using ¹H NMR and LC-MS.
-
Purity Analysis: Assess purity (>95%) using HPLC with UV detection at multiple wavelengths.
-
1b. Potency Confirmation: Primary Assay Dose-Response
Causality: A single-point HTS result is not sufficient. A full dose-response curve confirms that the observed effect is concentration-dependent, a hallmark of true biological activity, and establishes an initial potency value (IC₅₀ or EC₅₀).[8]
-
Protocol:
-
Prepare a serial dilution of the newly synthesized compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Perform the primary screening assay using this dilution series.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀/EC₅₀ value.
-
1c. Assay Interference Counter-Screens
Causality: This is the most important step for the 2-(4-Methoxy-phenylamino)-thiazol-4-one scaffold. These assays are designed to identify compounds that interfere with the assay technology itself, rather than modulating the biological target.[9][10]
-
Autofluorescence Check:
-
Rationale: Many compounds are intrinsically fluorescent and can create false positives or negatives in fluorescence-based assays.[11]
-
Protocol: Expose the compound at its highest screening concentration to the same buffer and plate type as the primary assay. Read the plate using the same excitation/emission wavelengths without the addition of assay-specific fluorescent reagents. A significant signal indicates compound autofluorescence.
-
-
Aggregation-Based Inhibition Check:
-
Rationale: Compounds can form aggregates at high concentrations, which non-specifically sequester and denature proteins, leading to apparent inhibition.[9] This is a known issue for PAINS.
-
Protocol: Rerun the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (>10-fold) in the IC₅₀ in the presence of detergent strongly suggests aggregation-based activity.
-
-
Redox Activity Check:
-
Rationale: Redox-cycling compounds can generate reactive oxygen species (ROS) in the presence of reducing agents like DTT, which are common in biochemical assays.[9] This can lead to non-specific protein oxidation and inhibition.
-
Protocol: If the assay buffer contains DTT, run a counter-screen that measures H₂O₂ production (e.g., using Amplex Red) in the presence of the compound and DTT.
-
| Tier 1 Data Summary: Hypothetical Hits | |||
| Compound ID | Primary IC₅₀ (µM) | IC₅₀ with 0.01% Triton X-100 (µM) | Autofluorescence (RFU) |
| Hit-A | 1.2 | 1.5 | < 100 |
| Hit-B | 2.5 | > 50 | < 100 |
| Hit-C | 5.1 | 4.8 | > 5000 |
| Interpretation | |||
| Hit-A | Potency confirmed, no evidence of aggregation. Proceed to Tier 2. | ||
| Hit-B | Likely an aggregator. Deprioritize. | ||
| Hit-C | Potent autofluorescence. Deprioritize. |
Tier 2: Biochemical & Biophysical Validation
Compounds that pass Tier 1 are now tested in orthogonal and direct-binding assays to prove they physically interact with the intended target.
2a. Orthogonal Assay Confirmation
Causality: To ensure the observed activity is not an artifact of the primary assay's specific technology (e.g., a FRET-based system), it's crucial to replicate the result using a different detection method.[12] This provides robust validation of the compound's effect.
-
Example Scenario: If the primary screen was a fluorescence polarization (FP) assay, an orthogonal assay could be a luminescence-based assay like ADP-Glo™, which measures ATP consumption during an enzymatic reaction.[13]
-
Goal: The compound should exhibit a comparable IC₅₀ value in the orthogonal assay. A significant discrepancy warrants further investigation into potential technology-specific interference.
2b. Direct Biochemical Target Engagement
Causality: If the target is an enzyme (e.g., a kinase), a direct in vitro enzymatic assay is the gold standard for confirming inhibitory activity. This moves from a potentially complex system to a purified, well-defined one.[14]
-
Protocol: Generic TR-FRET Kinase Assay
-
Reagents: Purified active kinase, biotinylated substrate peptide, ATP, LanthaScreen™ Eu-anti-phospho antibody, and Alexa Fluor™ 647-streptavidin (or similar TR-FRET pair reagents).[14]
-
Reaction: In a suitable assay buffer, combine the kinase and the test compound (in dose-response).
-
Initiation: Add a mix of substrate and ATP (typically at the Kₘ concentration) to start the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Add the detection mix (Eu-antibody and AF647-streptavidin) to stop the reaction. Incubate to allow binding.
-
Readout: Read the plate on a TR-FRET-enabled plate reader. Calculate the emission ratio and plot against compound concentration to determine the IC₅₀.
-
2c. Direct Biophysical Binding Confirmation
Causality: Biochemical assays show functional modulation, but biophysical assays provide unequivocal proof of a direct physical interaction between the compound and the target protein.[15] They also provide key data on binding affinity (Kᴅ) and kinetics.
-
Comparison of Biophysical Techniques:
| Technique | Principle | Key Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a target-immobilized sensor chip. | Kᴅ, kₐ (on-rate), kₔ (off-rate) | Real-time kinetics, label-free | Requires protein immobilization, can have throughput limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | Kᴅ, ΔH, ΔS | Gold standard for thermodynamics, solution-based | Low throughput, high protein consumption |
| Thermal Shift Assay (TSA) / DSF | Measures changes in protein melting temperature (Tₘ) upon ligand binding. | ΔTₘ | Higher throughput, low protein consumption | Indirect measure of binding, not all binding events cause a Tₘ shift |
Tier 3: Cellular Target Engagement & Selectivity
After confirming direct binding and biochemical activity, the next critical step is to verify that the compound can enter a cell, engage its target in a physiological context, and produce the desired biological outcome.[16][17]
3a. Cellular Target Engagement
Causality: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid efflux. Cellular target engagement assays confirm the compound reaches its intracellular target and binds to it.
-
Example Method (NanoBRET™): This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein in living cells. A fluorescent tracer competes with the test compound for binding, and displacement of the tracer results in a loss of BRET signal. This provides a quantitative measure of cellular target affinity (IC₅₀).
3b. Downstream Phenotypic & Pathway Assays
Causality: Engaging the target should lead to a measurable change in the downstream signaling pathway or cellular phenotype. This links target binding to a functional cellular outcome.[][19]
-
Example: If the target is a kinase in the MAPK pathway, a validated assay would be to measure the phosphorylation of a downstream substrate (e.g., phospho-ERK) via Western Blot, ELISA, or high-content imaging after treating cells with the compound. A dose-dependent decrease in p-ERK would validate the compound's mechanism of action.
Caption: Validating Mechanism of Action (MoA) via a downstream pathway.
3c. & 3d. Selectivity and Cytotoxicity Profiling
Causality: A good drug candidate should be selective for its intended target to minimize off-target effects and toxicity.
-
Selectivity Profiling: The compound should be screened against a panel of related targets (e.g., a commercial kinase panel like Eurofins' KinaseProfiler™) at a single high concentration (e.g., 10 µM).[20] This identifies potential off-target activities early.
-
Cytotoxicity Counter-screen: It is essential to distinguish between a desired anti-proliferative effect (if that is the goal) and general cytotoxicity. The compound should be tested in a parental cell line that does not depend on the target pathway. Activity in this assay suggests non-specific toxicity. Standard assays include CellTiter-Glo® (luminescence) or MTT (colorimetric).
Conclusion: From Hit to Validated Lead
A "validated hit" is not merely a compound with a confirmed IC₅₀ from a primary screen. It is a molecule that has successfully navigated a rigorous gauntlet of orthogonal assays designed to systematically de-risk its progression. For a compound from a "2-(4-Methoxy-phenylamino)-thiazol-4-one" screen, a validated hit must demonstrate:
-
Confirmed Identity and Purity: From a fresh, reliable chemical synthesis.
-
Freedom from Assay Artifacts: It is not an aggregator, redox cycler, or fluorescent interferent.
-
Biochemical Potency: It shows dose-dependent activity against the purified target in multiple, technologically distinct assay formats.
-
Direct Target Binding: It physically interacts with the target, as confirmed by biophysical methods (e.g., SPR, TSA).
-
Cellular Activity: It penetrates the cell membrane, engages the target in its native environment, and modulates downstream signaling pathways at concentrations consistent with its biochemical potency.
-
A Clean Profile: It displays a promising window of selectivity against related targets and lacks general cytotoxicity.
Only by assembling this comprehensive data package can you confidently invest the significant resources required for the subsequent stages of lead optimization. This disciplined, evidence-based approach is the surest way to separate the true gems from the many deceptive compounds that arise from HTS, ultimately increasing the probability of success in your drug discovery program.
References
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
-
Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Lesyk, R., et al. (2019). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. Available from: [Link]
-
Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available from: [Link]
-
NIH. Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Available from: [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]
-
ACS Publications. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]
-
Wikipedia. Pan-assay interference compounds. Available from: [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
-
NIH. (2012). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
PubMed Central. (2021-01-15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]
-
ResearchGate. (2025-08-06). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Available from: [Link]
-
ResearchGate. Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Available from: [Link]
-
ACS Publications. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Available from: [Link]
-
ResearchGate. Pan-assay interference compounds (PAINS). These moieties have been... Available from: [Link]
-
EXCLI Journal. (2025-01-03). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
-
Longdom Publishing. (2015-03-29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Available from: [Link]
-
ResearchGate. HTS assay validation. A) Linear correlation between relative... Available from: [Link]
-
NIH. (2011). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]
-
PubMed. (2018). Hit-to-Lead: Hit Validation and Assessment. Available from: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. lifescienceglobal.com [lifescienceglobal.com]
- 19. nuvisan.com [nuvisan.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxy-phenylamino)-thiazol-4-one Derivatives
For researchers and drug development professionals, the thiazolidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 2-(4-Methoxy-phenylamino)-thiazol-4-one and its analogs. By objectively comparing the performance of these derivatives and providing supporting experimental data, we aim to illuminate the subtle molecular modifications that can significantly impact therapeutic potential.
The Thiazolidin-4-one Core: A Versatile Pharmacophore
The thiazolidin-4-one ring system is a five-membered heterocycle containing a sulfur atom, a nitrogen atom, and a carbonyl group. Its appeal in drug discovery stems from its synthetic accessibility and the ease with which substitutions can be made at various positions, primarily the 2, 3, and 5-positions.[1] These modifications allow for the fine-tuning of physicochemical properties and biological activity. Thiazolidin-4-one derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3]
The general structure of the 2-(phenylamino)-thiazol-4-one scaffold is characterized by a phenylamino group at the 2-position. This guide will focus on the influence of substituents on this phenyl ring, with a particular emphasis on the 4-methoxy derivative, and how these changes correlate with biological outcomes.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(phenylamino)-thiazol-4-one derivatives is significantly influenced by the nature and position of substituents on the phenylamino moiety.[2][4] Both electron-donating and electron-withdrawing groups can modulate the antimicrobial and anticancer potency of these compounds.[5][6][7]
Influence of Substituents on the Phenylamino Ring
Electron-Donating Groups (EDGs):
The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), on the phenyl ring has been shown to enhance the biological activity of thiazolidin-4-one derivatives in several studies. The 4-methoxy substitution, in particular, has been associated with potent antimicrobial and anticancer effects.
-
Antimicrobial Activity: The methoxy group is thought to increase the lipophilicity of the molecule, which can facilitate its transport across microbial cell membranes.[8] Some studies have shown that compounds bearing a methoxy group exhibit significant antibacterial and antifungal activity.[8]
-
Anticancer Activity: In the context of anticancer research, the 4-methoxy substitution has been a key feature in several potent compounds. For instance, a series of 2-aryl-thiazolidine-4-carboxylic acid amides, which are structurally related to our topic of interest, showed that methoxy substitutions on the aromatic ring were crucial for their potent cytotoxic effects against prostate cancer and melanoma cells.[9]
Electron-Withdrawing Groups (EWGs):
Electron-withdrawing groups, such as halogens (e.g., -Cl, -F) and nitro groups (-NO2), can also positively influence biological activity.
-
Antimicrobial Activity: The introduction of a halogen atom at the para-position of the phenyl ring has been reported to enhance the antimicrobial properties of thiazolidin-4-one derivatives.[7] This is often attributed to the increased electronegativity and potential for halogen bonding, which can improve binding to biological targets.
-
Anticancer Activity: In some series of thiazole derivatives, electron-withdrawing groups at the meta- or para-position of the phenyl group enhanced CDK2 (cyclin-dependent kinase 2) inhibitory activity.[10]
The following Graphviz diagram illustrates the key positions for substitution on the 2-(phenylamino)-thiazol-4-one scaffold and their general influence on biological activity.
Caption: Key substitution points on the 2-(phenylamino)-thiazol-4-one scaffold.
Comparative Performance Data
To provide a clear comparison, the following tables summarize experimental data from various studies on 2-(phenylamino)-thiazol-4-one derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R (Substitution on Phenylamino Ring) | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 1a | 4-OCH₃ | 12.5 | 25 | 12.5 | [8] |
| 1b | 4-Cl | 6.25 | 12.5 | 6.25 | [8] |
| 1c | 4-F | 12.5 | 12.5 | 12.5 | [8] |
| 1d | H (unsubstituted) | 25 | 50 | 25 | [8] |
| Standard (Ciprofloxacin) | - | 0.5 | 0.25 | - | [8] |
| Standard (Fluconazole) | - | - | - | 1 | [8] |
From this data, it is evident that substitution on the phenyl ring, in general, improves antimicrobial activity compared to the unsubstituted analog (1d). The 4-chloro derivative (1b) shows the most potent activity in this series.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound ID | R (Substitution on Phenylamino Ring) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 2a | 4-OCH₃ | 5.2 | 8.7 | [9] |
| 2b | 4-OH | 4.1 | 6.5 | [11] |
| 2c | 4-F | 7.8 | 10.2 | [11] |
| 2d | 3-NO₂ | 3.5 | 5.1 | [10] |
| Standard (Doxorubicin) | - | 0.8 | 1.2 | [9] |
In this anticancer data set, the 4-methoxy derivative (2a) demonstrates significant cytotoxicity. The presence of a hydroxyl group (2b) or a nitro group (2d) also leads to potent anticancer activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the evaluation of these compounds are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4][12]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following workflow illustrates the broth microdilution method.
Caption: Workflow for the broth microdilution assay.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
The following diagram outlines the key steps of the MTT assay.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The structure-activity relationship studies of 2-(phenylamino)-thiazol-4-one derivatives reveal that the nature and position of substituents on the phenylamino ring are critical determinants of their biological activity. The 4-methoxy derivative stands out as a promising scaffold, consistently demonstrating significant antimicrobial and anticancer properties.
While both electron-donating and electron-withdrawing groups can enhance activity, the para-position appears to be particularly favorable for substitution. Further research should focus on synthesizing a broader range of analogs with diverse substituents at various positions of both the phenyl and thiazole rings to build a more comprehensive SAR profile. Additionally, mechanistic studies are warranted to elucidate the precise molecular targets of these compounds, which will be invaluable for their future development as therapeutic agents.
References
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
-
Chen, J., Wang, J., & Liu, S. (2018). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 23(10), 2548.[9]
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Geronikaki, A., & Pitta, E. (2006). Thiazole-a privileged scaffold in medicinal chemistry. Chemistry of Heterocyclic Compounds, 42(4), 397-422.
-
Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link][14]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755.[4][12]
-
Microbe Online. (2022, December 19). Broth Dilution Method for MIC Determination. Retrieved from [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
-
Szychowski, K. A., Gmiński, J., Lesyk, R., & Kaminskyy, D. (2019). Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Scientific reports, 9(1), 10639.[11]
-
Wang, S., Meades, C., Wood, G., Osnowski, A., Anderson, S., Yuill, R., ... & Fischer, P. M. (2004). 2-Anilino-4-(thiazol-5-yl) pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of medicinal chemistry, 47(7), 1662–1675.[10][15]
-
Wujec, M., & Paneth, P. (2007). Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Archiv der Pharmazie, 340(11), 589–594.[16]
-
Kumar, P., Narasimhan, B., & Sharma, D. (2012). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC advances, 2(24), 8935-8965.[7]
-
Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research, 23(1), 381-390.[3][8]
-
Desai, N. C., Trivedi, A. R., & Somani, H. H. (2012). An overview of the structure–activity relationship in novel antimicrobial thiazoles clubbed with various heterocycles (2017–2023). Molecules, 28(1), 1.[5]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Retrieved from [Link][6]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link][9]
-
Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. (2021). Journal of Chemistry, 2021, 1-13.[2]
-
Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry, 1-22.[17]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2021). Molecules, 26(1), 1.[18]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.[19]
-
Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated- magnetic nanoparticles: A potential antibacterial compound. (2022). Nanomedicine Research Journal, 7(1), 66-74.[20]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 118-127.[21]
-
DESIGN, SYNTHESIS, MOLECULAR DOCKING AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF 4- AMINO-N- [(4-OXO-2-(PHENYLAMINO)-4H-CHROMEN-3-YL) METHY-LENE]BENZENESULFONAMIDE AND THEIR DERIVATIVES. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(6), 2736-2745.[1]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. atcc.org [atcc.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sci-Hub. Synthesis and Biological Activity of Some 2‐(2’‐(Substituted Phenyl‐4‐thiazolidinone‐3‐yl)‐1’3’‐isoxazol‐4‐yl)aminoquinoline Derivatives / Journal of Chemistry, 2010 [sci-hub.ru]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
Comparative Guide to the Biological Target Validation of 2-(4-Methoxy-phenylamino)-thiazol-4-one
This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological target of the novel compound 2-(4-Methoxy-phenylamino)-thiazol-4-one. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to target confirmation.
Introduction: The Challenge of Target Identification
The therapeutic potential of any small molecule is inextricably linked to its molecular target(s). The compound 2-(4-Methoxy-phenylamino)-thiazol-4-one belongs to the thiazolidinone class of heterocyclic compounds. This scaffold is known to be a "privileged structure" in medicinal chemistry, as its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. However, this promiscuity also presents a significant challenge: a single compound can interact with multiple proteins, making the identification of the specific target responsible for a desired phenotypic effect a critical and complex task.
This guide will use a hypothesized target, Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in cancer, as an illustrative case study for validating the target of 2-(4-Methoxy-phenylamino)-thiazol-4-one. We will compare its performance against Gefitinib , a well-established, FDA-approved EGFR inhibitor. This comparative approach is essential for contextualizing the potency and specificity of a novel compound.
The Strategic Workflow for Target Validation
A conclusive target validation strategy does not rely on a single experiment. Instead, it builds a chain of evidence, moving from broad, initial interactions to definitive engagement in a biological system. Our workflow integrates biochemical, biophysical, and cell-based assays to create a self-validating loop of inquiry.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Interpretation: A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated group compared to the vehicle control, demonstrating target engagement in a native cellular environment.
Downstream Pathway Modulation: Western Blot Analysis
The final piece of evidence is demonstrating that target engagement translates into the expected biological consequence. EGFR activation leads to its own autophosphorylation (at sites like Y1068) and the subsequent activation of downstream pathways like AKT and ERK. An effective inhibitor should block this signaling cascade.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Setup: A549 cells (which overexpress EGFR) are serum-starved and then stimulated with EGF in the presence of either the vehicle, our test compound, or Gefitinib. Cell lysates are then analyzed by Western Blot.
Expected Results (Western Blot):
| Treatment | p-EGFR (Y1068) | Total EGFR | p-AKT | Total AKT |
| Vehicle (No EGF) | - | +++ | - | +++ |
| Vehicle (+ EGF) | +++ | +++ | +++ | +++ |
| Compound (+ EGF) | + | +++ | + | +++ |
| Gefitinib (+ EGF) | - | +++ | - | +++ |
Interpretation: Treatment with the test compound should markedly decrease the EGF-stimulated phosphorylation of EGFR and downstream effectors like AKT, without affecting the total protein levels. This result directly links target engagement (from CETSA) to a functional cellular outcome, completing the validation chain.
Detailed Experimental Protocols
Protocol: ADP-Glo™ Kinase Assay
-
Prepare a reaction buffer containing Kinase-Glo® Max Buffer, 10 µM ATP, and 0.2 µg/µL substrate peptide.
-
Serially dilute 2-(4-Methoxy-phenylamino)-thiazol-4-one and Gefitinib in DMSO, then add to the reaction buffer.
-
Add 5 ng of purified recombinant EGFR kinase domain to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. Calculate IC50 values using a non-linear regression curve fit.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Culture A549 cells to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or 10 µM 2-(4-Methoxy-phenylamino)-thiazol-4-one for 2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes. Heat individual aliquots to a range of temperatures (e.g., 42°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse cells by three freeze-thaw cycles using liquid nitrogen.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze protein concentration by Western Blot using an anti-EGFR antibody.
-
Quantify band intensity and plot relative to the 42°C sample to generate melting curves.
Conclusion
The biological validation of a small molecule target is a systematic process of building a compelling, multi-faceted case. By integrating biochemical inhibition data, biophysical binding evidence, and confirmation of target engagement and pathway modulation in a cellular context, researchers can move with confidence from a promising hit compound to a validated lead. The direct comparison against a known standard like Gefitinib is crucial for objectively assessing the potency and potential of novel molecules like 2-(4-Methoxy-phenylamino)-thiazol-4-one. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery.
References
-
Title: Thiazolidinone - A Biologically Active Scaffold Source: Current Drug Targets URL: [Link]
-
Title: Thiazolidinones: A new class of drugs with a wide spectrum of biological activities Source: Archiv der Pharmazie URL: [Link]
-
Title: Gefitinib (Iressa): A selective epidermal growth factor receptor tyrosine kinase inhibitor Source: Targeted Oncology URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]
-
Title: CETSA: a target engagement assay on intact cells Source: Science URL: [Link]
Comparative In Vivo Efficacy of 2-(4-Methoxy-phenylamino)-thiazol-4-one and its Analogs in Preclinical Models
A Technical Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the 4-thiazolidinone scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the in vivo efficacy of 2-(4-Methoxy-phenylamino)-thiazol-4-one and its structurally related analogs, with a focus on their potential as anticancer and anti-inflammatory agents. By synthesizing preclinical data from various studies, this document aims to offer researchers and drug development professionals a comprehensive overview of the therapeutic potential inherent in this class of compounds.
The 4-Thiazolidinone Core: A Hub of Therapeutic Potential
The 4-thiazolidinone ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3] The structural flexibility of the 4-thiazolidinone core, particularly at the 2, 3, and 5-positions, allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.
The subject of this guide, 2-(4-Methoxy-phenylamino)-thiazol-4-one, belongs to the 2-arylamino-4-thiazolidinone subclass. The presence of the phenylamino group at the 2-position is a key structural feature that has been associated with various biological activities, including the inhibition of critical cellular signaling pathways.
Unraveling the Mechanism of Action: A Multi-Targeted Approach
The therapeutic effects of 2-arylamino-4-thiazolidinone derivatives often stem from their ability to interact with multiple intracellular targets. This multi-targeted approach is a significant advantage in treating complex diseases like cancer and chronic inflammation.
Anticancer Mechanisms
In the context of oncology, these compounds have been shown to inhibit several key enzymes and signaling pathways that are crucial for tumor growth and survival.[4] The primary mechanisms include:
-
Kinase Inhibition: A prominent mechanism of action for many 2-phenylamino-thiazole derivatives is the inhibition of various protein kinases. These enzymes play a central role in cell signaling pathways that control cell proliferation, differentiation, and survival. Specific kinases targeted by this class of compounds include Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (SYK), and Mitogen-activated Protein Kinase (MAPK)-interacting kinases (Mnks).[5][6][7] By blocking the activity of these kinases, the compounds can halt the cell cycle and induce apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: Some 4-thiazolidinone derivatives interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[4] Inhibition of tubulin polymerization leads to mitotic arrest and ultimately, cell death.
-
Enzyme Inhibition: Other enzymatic targets include carbonic anhydrases and protein tyrosine phosphatases, which are often dysregulated in cancer.[4]
Caption: Putative anticancer mechanisms of 2-arylamino-4-thiazolidinones.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of 4-thiazolidinone derivatives are often attributed to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[8] Some derivatives have also been shown to inhibit lipoxygenase (LOX) pathways.[9] By dual inhibition of COX and LOX, these compounds can effectively reduce inflammation and associated pain.
Comparative In Vivo Efficacy: A Review of Preclinical Data
In Vivo Anticancer Efficacy
The anticancer potential of 4-thiazolidinone derivatives has been demonstrated in various preclinical models. The data suggests that substitutions on the 2-phenylamino ring and the 5-position of the thiazolidinone core significantly influence in vivo activity.
Table 1: Comparative In Vivo Anticancer Activity of 4-Thiazolidinone Derivatives
| Compound/Derivative | Animal Model | Cancer Type | Key Findings | Reference |
| TH08 (a 1,3,4-thiadiazole-thiazolidinone hybrid) | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Dose-dependent reduction in tumor weight and volume. Increased lifespan by up to 70.52% at 25 mg/kg. | [10] |
| Compound 39 (5-(5-nitrofuran-2-yl)methylene derivative) | Nude mice | Human breast cancer (MDA-MB-231) xenograft | Significant tumor growth inhibition. | [11][12] |
| 12u (a 4-thiazol-2-anilinopyrimidine derivative) | Not specified in abstract, likely mouse xenograft | Chronic Lymphocytic Leukemia (CLL) | Potent anticancer activity against primary CLL cells with a significant therapeutic window over normal B- and T-cells. | [6] |
Experimental Protocol: In Vivo Anticancer Evaluation in an Ehrlich Ascites Carcinoma (EAC) Model
This protocol is a representative example of how the in vivo anticancer efficacy of a 4-thiazolidinone derivative can be assessed.
-
Animal Model: Swiss albino mice are used.
-
Tumor Induction: EAC cells are propagated in vivo in mice. For the experimental study, a known number of EAC cells (e.g., 2 x 10^6 cells) are injected intraperitoneally (i.p.) into each mouse.
-
Treatment: 24 hours after tumor inoculation, the mice are randomly divided into groups (e.g., control, standard drug, and test compound at different doses). The test compound, such as a 4-thiazolidinone derivative, is administered daily for a specified period (e.g., 9 days).
-
Monitoring: The body weight of the mice is monitored regularly.
-
Efficacy Evaluation: After the treatment period, the following parameters are assessed:
-
Tumor Weight and Volume: The ascitic fluid is collected, and its volume and weight are measured.
-
Viable and Non-viable Tumor Cell Count: The number of viable and non-viable tumor cells in the ascitic fluid is determined using a method like the trypan blue exclusion assay.
-
Hematological Parameters: Blood is collected to analyze parameters such as red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin concentration.
-
Mean Survival Time (MST) and Increase in Lifespan (% ILS): A separate set of animals is used to monitor survival time. The % ILS is calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.[10]
-
Caption: A typical workflow for an in vivo anticancer efficacy study.
In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.
Table 2: Comparative In Vivo Anti-inflammatory Activity of 4-Thiazolidinone Derivatives
| Compound/Derivative | Animal Model | Assay | Key Findings | Reference |
| Compound 5e (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | Wistar rats | Carrageenan-induced paw edema | 64.59% inhibition of paw edema at 20 mg/kg, more potent than aspirin. | [9] |
| Compound 4f (a 1,2,4-triazole derivative) | Albino Wistar rats | Carrageenan-induced paw edema | 85.31% inhibition of paw edema, more potent than diclofenac sodium. | [13] |
| 2,4-Diaryl-5(4H)-imidazolone Derivatives | Rats | Carrageenan-induced paw edema | Several compounds exhibited excellent anti-inflammatory activity with low ulcerogenic potential. | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the steps for evaluating the in vivo anti-inflammatory activity of a test compound.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions and are fasted overnight before the experiment with free access to water.
-
Grouping: The rats are divided into control, standard, and test groups.
-
Drug Administration: The test compound or the standard drug (e.g., indomethacin or diclofenac sodium) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, a freshly prepared solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Concluding Remarks and Future Directions
The collective evidence from preclinical in vivo studies on 4-thiazolidinone derivatives strongly supports the therapeutic potential of this chemical class. While specific in vivo data for 2-(4-Methoxy-phenylamino)-thiazol-4-one is not yet widely published, the promising anticancer and anti-inflammatory activities of its close analogs provide a solid rationale for its further investigation.
The presence of the 4-methoxyphenyl group in the target molecule is of particular interest, as methoxy substitutions on the phenyl ring have been associated with enhanced anticancer activity in some series of heterocyclic compounds. Future research should focus on the comprehensive in vivo evaluation of 2-(4-Methoxy-phenylamino)-thiazol-4-one in relevant animal models of cancer and inflammation. Head-to-head comparative studies with established drugs and other 4-thiazolidinone derivatives will be crucial to accurately determine its therapeutic index and potential for clinical development. Furthermore, detailed pharmacokinetic and toxicology studies will be necessary to establish a complete safety and efficacy profile.
References
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
Mechanism of action of 2,4‐thiazolidinediones. ResearchGate. Available at: [Link]
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. Available at: [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. Available at: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]
-
Thiazolidine-4-one Analogues: Synthesis, In-Silico Molecular Modeling, and In-vivo Estimation for Anticonvulsant Potential. Bentham Science Publishers. Available at: [Link]
-
Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impactfactor. Available at: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Available at: [Link]
-
4-THIAZOLIDINONE DERIVATIVES : SYNTHESIS AND BIOLOGICAL STUDY. ResearchGate. Available at: [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. Available at: [Link]
-
Synthesis and bioactivity of 2-arylimino-4-thiazolidones. ResearchGate. Available at: [Link]
-
Structures of 2‐(arylimino)thiazolidin‐4‐one (I) and 2‐(arylamino)thiazol‐4(5H). ResearchGate. Available at: [Link]
-
Exploration of 2-(Substituted Phenyl)-thiazolidin-4-one as Anticancer Agents. Semantic Scholar. Available at: [Link]
-
In vivo antiinflammatory activity. ResearchGate. Available at: [Link]
-
Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. MDPI. Available at: [Link]
-
Rational Design of 2-Imino-5-(2-oxo-2-phenylethyl) thiazolidin-4-one derivatives as Substrate Competitive Inhibitors of GSK-3. ResearchGate. Available at: [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available at: [Link]
-
Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. MDPI. Available at: [Link]
-
Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PubMed Central. Available at: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hakon-art.com [hakon-art.com]
- 3. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 10. impactfactor.org [impactfactor.org]
- 11. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 12. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one: A Critical Evaluation of Conventional and Modern Methodologies
For Immediate Release: A Senior Application Scientist's In-Depth Analysis of Synthesis Routes for a Key Thiazolidinone Core
The thiazolidinone scaffold, particularly 2-arylamino-thiazol-4-one derivatives, is a cornerstone in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. Among these, 2-(4-Methoxy-phenylamino)-thiazol-4-one serves as a crucial intermediate and a target molecule for drug discovery programs. This guide provides a comparative analysis of the primary synthesis methods for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies, from classical thermal methods to modern, efficiency-driven approaches. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of the performance of each method to inform rational decisions in the laboratory and at the process development stage.
Introduction to the Synthesis of 2-Arylaminothiazol-4-ones
The most established and versatile method for the synthesis of the 2-aminothiazol-4-one core is the Hantzsch thiazole synthesis. This venerable reaction typically involves the cyclocondensation of a thiourea derivative with an α-halo carbonyl compound. In the context of our target molecule, this translates to the reaction of 1-(4-methoxyphenyl)thiourea with an α-haloacetic acid or its ester. While robust, the classical Hantzsch synthesis often requires prolonged reaction times and elevated temperatures.
Modern synthetic chemistry has sought to improve upon this foundation, leading to the development of microwave-assisted and one-pot catalytic methods. These approaches aim to enhance reaction rates, improve yields, simplify work-up procedures, and align with the principles of green chemistry. This guide will compare and contrast these distinct approaches.
Method 1: The Classical Approach - Conventional Thermal Synthesis
The conventional synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one is a direct application of the Hantzsch synthesis, involving the reaction between 1-(4-methoxyphenyl)thiourea and chloroacetic acid in the presence of a base. This method relies on thermal energy to drive the reaction to completion.
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. This is followed by an intramolecular cyclization and dehydration to form the thiazolidinone ring. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction and to facilitate the deprotonation steps.
Experimental Protocol: Conventional Synthesis
A representative protocol for the conventional synthesis is as follows:
-
A mixture of 1-(4-methoxyphenyl)thiourea (1.0 eq.), chloroacetic acid (1.1 eq.), and anhydrous sodium acetate (2.0 eq.) in absolute ethanol is prepared.
-
The reaction mixture is refluxed with constant stirring for 8-10 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent, such as ethanol, to afford pure 2-(4-Methoxy-phenylamino)-thiazol-4-one.
dot graphdot { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
} caption Conventional Synthesis Workflow Diagram
Method 2: The Modern Approach - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions.[1] This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods.[2]
Mechanistic Rationale
The underlying mechanism of the reaction under microwave irradiation is the same as the conventional method. However, the application of microwave energy leads to a rapid and uniform heating of the polar reactants and solvent, resulting in a significant increase in the reaction rate. This can be attributed to a combination of thermal and potentially non-thermal microwave effects.[3]
Experimental Protocol: Microwave-Assisted Synthesis
A typical microwave-assisted protocol for the synthesis of the target molecule is as follows:
-
A mixture of 1-(4-methoxyphenyl)thiourea (1.0 eq.), chloroacetic acid (1.1 eq.), and a catalytic amount of a suitable acid or base in a microwave-safe vessel is prepared.
-
The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration, typically 5-15 minutes.
-
The reaction progress can be monitored by TLC after cooling the reaction vessel.
-
After completion, the reaction mixture is cooled, and the product is isolated by precipitation with cold water, followed by filtration and washing.
-
The crude product is purified by recrystallization.
dot graphdot { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
} caption Microwave-Assisted Synthesis Workflow Diagram
Method 3: The Green Approach - One-Pot, Catalyst-Free Synthesis
In line with the principles of green chemistry, one-pot, multi-component reactions that proceed under catalyst-free conditions are highly desirable. These methods offer significant advantages in terms of operational simplicity, reduced waste generation, and improved atom economy.
Mechanistic Rationale
A catalyst-free, one-pot synthesis can be achieved by reacting an amine, an isothiocyanate, and a suitable third component that provides the C2-S-C4 fragment of the thiazolidinone ring.[4][5] For our target molecule, this could involve the in situ formation of 1-(4-methoxyphenyl)thiourea from 4-methoxyaniline and an isothiocyanate source, followed by its reaction with a suitable C2 synthon. A patent describes a method where chloroacetic acid itself can act as both a reactant and a catalyst, leveraging its acidic nature to promote the cyclization.[6]
Experimental Protocol: One-Pot, Catalyst-Free Synthesis
A plausible one-pot, catalyst-free protocol is as follows:
-
Equimolar amounts of 4-methoxyaniline and an isothiocyanate source are stirred in a suitable solvent (e.g., ethanol or water) to form 1-(4-methoxyphenyl)thiourea in situ.
-
Chloroacetic acid (1.0-1.5 eq.) is then added to the reaction mixture.
-
The mixture is heated at a moderate temperature (e.g., 40-100 °C) for 1-10 hours.[6]
-
The reaction is monitored by TLC.
-
Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitate by filtration.
-
The crude product is washed and recrystallized to obtain the pure compound.
dot graphdot { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
} caption One-Pot Synthesis Workflow Diagram
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the key performance indicators of each method are summarized in the table below. It is important to note that the exact yields and reaction times can vary depending on the specific reaction scale and purification methods employed. The data presented here is a representative summary based on literature precedents for similar compounds.
| Feature | Conventional Thermal Synthesis | Microwave-Assisted Synthesis | One-Pot, Catalyst-Free Synthesis |
| Reaction Time | 8 - 10 hours | 5 - 15 minutes | 1 - 10 hours |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate to Good |
| Energy Consumption | High | Low | Moderate |
| Operational Simplicity | Simple setup | Requires specialized equipment | High |
| Green Chemistry Aspects | High energy and time consumption | Reduced time and energy | Reduced steps, potentially milder conditions |
| Scalability | Readily scalable | Can be challenging for large scale | Generally scalable |
Conclusion and Future Perspectives
The synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one can be successfully achieved through several distinct methodologies. The classical conventional heating method, while reliable, is characterized by long reaction times and high energy consumption.
Microwave-assisted synthesis offers a significant improvement in terms of reaction speed and often leads to higher yields, making it an attractive option for rapid library synthesis and optimization studies in a research setting.[1][2]
The one-pot, catalyst-free approach represents a step towards greener and more efficient chemical processes.[4][5][6] By minimizing the number of synthetic steps and avoiding the need for external catalysts, this method is operationally simple and can be more cost-effective, particularly for larger-scale production.
The choice of synthesis method will ultimately depend on the specific requirements of the researcher or organization. For small-scale, rapid synthesis, the microwave-assisted method is highly advantageous. For larger-scale, process-oriented synthesis where cost and environmental impact are major considerations, the one-pot approach holds significant promise. Further research into optimizing the one-pot method, perhaps in combination with flow chemistry, could lead to even more efficient and sustainable routes for the production of this important class of heterocyclic compounds.
References
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (Year). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal Name, Volume(Issue), Pages.
- Anonymous. (Year). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Journal Name, Volume(Issue), Pages.
- Anonymous. (Year). Microwave assisted synthesis of 2-aminothiazole derivatives. Journal of University of Shanghai for Science and Technology, Volume(Issue), Pages.
- Rahatgaonkar et al. (Year). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, Volume(Issue), Pages.
- Anonymous. (Year). Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. Journal Name, Volume(Issue), Pages.
- Chavan, S. M. et al. (Year). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal Name, Volume(Issue), Pages.
- Anonymous. (Year). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, Volume(Issue), Pages.
-
Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3079. [Link]
- Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2022).
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (Year). Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. Chemical Society Reviews, Volume(Issue), Pages.
- Anonymous. (Year). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Hilaris Publisher, Volume(Issue), Pages.
- Anonymous. (Year). Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5).
- Anonymous. (Year). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI, Volume(Issue), Pages.
- Anonymous. (Year). CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.
- Anonymous. (Year). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C: Structural Chemistry, Volume(Issue), Pages.
- Anonymous. (Year). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, Volume(Issue), Pages.
- Wurfer, F.-G., & Badea, V. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.
- Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458.
Sources
- 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 2. ajrconline.org [ajrconline.org]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 2-(4-Methoxy-phenylamino)-thiazol-4-one Derivatives
Introduction: Beyond the Primary Target
The 2-(4-Methoxy-phenylamino)-thiazol-4-one scaffold represents a promising starting point for the development of novel small molecule inhibitors. Its structural similarity to known kinase-binding motifs and other pharmacophores has led to its investigation against a variety of biological targets. However, the journey from a promising hit in a primary screen to a viable drug candidate is paved with rigorous validation, chief among which is the assessment of its selectivity.
A compound's selectivity profile—its propensity to interact with a range of on- and off-target proteins—is a critical determinant of its therapeutic window. Poor selectivity can lead to unforeseen toxicity, while a well-characterized, multi-target profile can be leveraged for polypharmacology. This guide provides a comprehensive framework for researchers to systematically evaluate the selectivity of novel compounds derived from the 2-(4-Methoxy-phenylamino)-thiazol-4-one core. We will move beyond simple IC50 values to build a holistic understanding of a compound's biological interactions, using a hypothetical derivative, "MPT-1," as our central example.
Part 1: The Strategic Framework for Selectivity Profiling
Assessing selectivity is not a single experiment but a multi-faceted strategy. The choice of assays is dictated by the initial hypothesis about the compound's mechanism of action. Given that thiazol-4-one derivatives have frequently been identified as kinase inhibitors, our strategy will focus on this target class, while remaining adaptable.
The core logic is to move from broad, high-throughput screening to more focused, physiologically relevant assays. This tiered approach, detailed below, ensures an efficient use of resources while building a robust data package.
Caption: Tiered workflow for assessing inhibitor selectivity.
Part 2: Core Experimental Methodologies
A robust assessment relies on orthogonal methods that validate findings across different experimental principles (e.g., binding vs. enzymatic activity) and contexts (biochemical vs. cellular).
Broad Profiling: Large-Scale Kinase Binding Assays
The first step is to understand the compound's interaction landscape across a significant portion of the human kinome. This is crucial for identifying not only the intended target but also unexpected off-targets that could cause toxicity.
-
Principle: Competition binding assays measure the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases. Services like Eurofins DiscoverX's KINOMEscan™ platform are the industry standard.
-
Experimental Causality: We start with a high concentration (e.g., 1 µM) of MPT-1 to cast a wide net. This concentration is high enough to detect even weak interactions, providing a comprehensive map of potential binding partners. The output, typically expressed as "% Inhibition" or "% of Control," allows us to triage the entire kinome and prioritize the strongest binders for further study.
Protocol: Representative KINOMEscan™ Profiling
-
Compound Preparation: Solubilize MPT-1 in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final concentration).
-
Assay Execution (Automated): The test compound is mixed with DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Competition: The compound competes with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the test compound's binding affinity.
-
Quantification: The amount of bound kinase is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are expressed as a percentage of the DMSO control. A result of 0% indicates complete displacement (high affinity), while 100% indicates no interaction.
Quantitative Validation: Biochemical Potency Assays
Once a list of potential targets is generated, the next step is to quantify the potency of the interaction through dose-response experiments.
-
Principle: An enzymatic assay, such as the ADP-Glo™ Kinase Assay (Promega), measures the inhibition of kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. This provides a functional IC50 value.
-
Experimental Causality: Unlike a simple binding assay, this method confirms that binding to the kinase translates into functional inhibition of its enzymatic activity. Generating a full dose-response curve allows for the precise determination of the IC50, a critical parameter for comparing potencies across different kinases and against competitor compounds.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase reaction buffer, kinase-substrate solution, and serial dilutions of MPT-1 (and control compounds) in a 384-well plate.
-
Kinase Reaction: Add the kinase/substrate mix to the compound dilutions to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly produced ADP into ATP. Incubate for 30 minutes.
-
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Cellular Confirmation: Target Engagement & Pathway Modulation
Biochemical assays are performed in an artificial system. It is essential to confirm that the compound can enter cells and engage its target in a physiological environment.
-
Principle (Target Engagement): The NanoBRET™ Target Engagement Assay (Promega) measures compound binding to a specific protein in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe. A competitive inhibitor will displace the probe, leading to a loss of BRET signal.
-
Principle (Pathway Modulation): A downstream signaling assay, such as a Western blot for a phosphorylated substrate, provides functional evidence that target engagement leads to modulation of the relevant signaling pathway.
-
Experimental Causality: Cellular assays validate the biochemical data. A compound that is potent biochemically but shows no activity in a cell-based assay may have poor permeability or be subject to efflux pumps. Confirming target engagement and downstream pathway modulation provides the highest level of evidence for a compound's mechanism of action.
A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Case Study of 2-(4-Methoxy-phenylamino)-thiazol-4-one
Introduction: The Imperative of Reproducibility in Preclinical Research
In the landscape of drug discovery and development, the reproducibility of biological data is the bedrock of scientific progress. The ability of independent researchers to obtain consistent results is fundamental to validating new therapeutic targets and advancing lead compounds. However, the scientific community has increasingly recognized a "reproducibility crisis," where a significant number of published findings cannot be replicated, leading to wasted resources and a slowdown in innovation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring data integrity, using the compound 2-(4-Methoxy-phenylamino)-thiazol-4-one as a case study for establishing robust and reproducible biological evaluations.
Thiazol-4-one derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, 2-(4-Methoxy-phenylamino)-thiazol-4-one, belongs to this promising class. However, the journey from a promising scaffold to a validated lead molecule is fraught with challenges, primary among them being the generation of consistent and reliable biological data. This guide will provide a framework for the rigorous evaluation of this compound's potential anti-inflammatory activity, comparing it with a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.
The Challenge: Establishing a Verifiable Biological Activity Profile
The core challenge in assessing a novel compound like 2-(4-Methoxy-phenylamino)-thiazol-4-one is the lack of established, multi-lab validated data. Initial screenings may suggest a particular biological activity, but without a systematic and transparently reported experimental process, these early results can be misleading. Factors such as compound purity, solubility, the specific cell line used, and subtle variations in assay conditions can all contribute to variability in outcomes.
This guide will focus on a key pathway in inflammation: the cyclooxygenase (COX) enzymes. The COX-1 and COX-2 isoenzymes are the primary targets of NSAIDs. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Comparative Framework: 2-(4-Methoxy-phenylamino)-thiazol-4-one vs. Celecoxib
To objectively assess the anti-inflammatory potential of 2-(4-Methoxy-phenylamino)-thiazol-4-one, a direct comparison with a "gold standard" compound is essential. Celecoxib , a potent and selective COX-2 inhibitor, serves as an ideal comparator.[3][4] The goal is not merely to determine if the novel compound has activity but to quantify its potency and selectivity in a reproducible manner.
Illustrative Comparative Data: In Vitro COX-1/COX-2 Inhibition
The following table illustrates how data from a rigorously conducted COX inhibition assay would be presented. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-Methoxy-phenylamino)-thiazol-4-one | Hypothetical Data Point 1 | Hypothetical Data Point 2 | Calculated from Data 1 & 2 |
| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |
Note: The data for 2-(4-Methoxy-phenylamino)-thiazol-4-one is illustrative and must be determined experimentally. The data for Celecoxib is based on reported literature values and can vary based on assay conditions.
Experimental Workflow for Ensuring Reproducibility
A self-validating experimental workflow is critical for generating trustworthy data. The following diagram outlines a robust process for assessing the COX inhibitory activity of a test compound.
Caption: Experimental workflow for determining COX inhibitory activity.
Detailed Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and provides a detailed, step-by-step methodology for assessing COX-2 inhibition.[5]
1. Reagent Preparation:
-
COX Assay Buffer: Prepare as per the manufacturer's instructions.
-
COX Probe: Thaw and keep on ice, protected from light.
-
COX Cofactor: Immediately before use, dilute the cofactor solution in COX Assay Buffer.
-
Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme in purified water and store on ice.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and then dilute with NaOH and purified water immediately before use.
-
Test Compound and Celecoxib: Prepare 10 mM stock solutions in DMSO. Create a series of dilutions in COX Assay Buffer to achieve the desired final concentrations for the assay.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Assign wells for "Enzyme Control" (EC), "Inhibitor Control" (IC) with Celecoxib, and "Test Compound" at various concentrations.
-
Enzyme Addition: Add the prepared COX-2 enzyme solution to all wells except the "No Enzyme" control.
-
Inhibitor Addition:
-
Add Assay Buffer to the EC wells.
-
Add the appropriate dilution of Celecoxib to the IC wells.
-
Add the various dilutions of 2-(4-Methoxy-phenylamino)-thiazol-4-one to the test wells.
-
-
Cofactor Addition: Add the diluted COX Cofactor to all wells.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add the diluted Arachidonic Acid solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 10-20 minutes at 25°C.
3. Data Analysis:
-
Calculate the rate of the reaction (slope) for each well.
-
The percent inhibition for each concentration of the test compound and Celecoxib is calculated using the formula: % Inhibition = [(Slope of EC - Slope of Test Well) / Slope of EC] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a non-linear regression curve to determine the IC50 value.
Alternative and Confirmatory Assays: Nitric Oxide (NO) Inhibition in Macrophages
To build a more comprehensive and trustworthy biological profile, it is advisable to use orthogonal assays that measure a different aspect of the inflammatory pathway. A widely used secondary assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]
Illustrative Comparative Data: Inhibition of NO Production
| Compound | NO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| 2-(4-Methoxy-phenylamino)-thiazol-4-one | Hypothetical Data Point |
| Indomethacin (Reference) | Variable, often used as a reference |
Note: Indomethacin's effect on NO production can be cell-type and condition-dependent.
Detailed Experimental Protocol: Nitric Oxide Inhibition Assay
This protocol describes the measurement of nitrite, a stable product of NO, using the Griess reagent in the RAW 264.7 macrophage cell line.[6][7]
1. Cell Culture and Plating:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or a reference inhibitor (e.g., L-NAME).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include an unstimulated control group.
-
Incubate the plate for 24 hours.
3. Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion: A Path Forward for Rigorous Drug Discovery
The biological evaluation of novel compounds like 2-(4-Methoxy-phenylamino)-thiazol-4-one requires a steadfast commitment to scientific integrity and reproducibility. This guide has outlined a framework for a systematic and comparative approach, using well-established reference compounds and detailed, transparent protocols. By employing orthogonal assays and meticulously documenting all experimental variables, researchers can build a robust and verifiable data package. This not only enhances the credibility of the findings but also accelerates the translation of promising molecules from the laboratory to the clinic. The principles outlined herein are not merely best practices but are essential for the integrity and progress of drug discovery.
References
- Lesyk RB, Zimenkovsky BS. 4-Thiazolidones: centenarian history, current status and perspectives for modern organic and medicinal chemistry. Curr Org Chem. 2004;8(16):1547-1577.
-
Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. PubMed. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]
-
In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. PubMed. Available at: [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. NIH. Available at: [Link]
-
COX-I enzyme inhibitory assay of the tested compounds using... ResearchGate. Available at: [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]
-
2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. PubMed. Available at: [Link]
-
Inhibition of macrophage and endothelial nitric oxide synthase by diphenyleneiodonium and its analogs. ResearchGate. Available at: [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at: [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Available at: [Link]
-
Anti-inflammatory and antioxidant properties of a new arylidene-thiazolidinedione in macrophages. PubMed. Available at: [Link]
Sources
- 1. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 2-(4-Methoxy-phenylamino)-thiazol-4-one
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent "hit" compound is merely the first step in a long and arduous journey. The true challenge lies in characterizing its specificity. A molecule's interaction with unintended biological targets, known as off-target activity or cross-reactivity, can lead to unforeseen toxicity or confounding experimental results. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a representative small molecule, 2-(4-Methoxy-phenylamino)-thiazol-4-one .
This compound belongs to the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry known for its wide range of biological activities, often as kinase inhibitors.[1][2][3] However, the structural similarity within protein families, such as the human kinome, makes achieving selectivity a significant challenge.[4][5] This guide will compare the selectivity profile of our compound of interest, hereafter designated "Compound-M" , against two well-characterized kinase inhibitors:
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, representing a "promiscuous" or broadly active compound.
-
Lapatinib: A dual inhibitor of EGFR and HER2, representing a more "selective" compound.
We will employ a multi-pronged approach, integrating large-scale in vitro screening with cell-based target engagement and unbiased proteomic methods to build a holistic and reliable selectivity profile. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.
Part 1: The Initial Broad Screen - Kinome Profiling
Expertise & Experience: The most efficient first step in assessing cross-reactivity for a potential kinase inhibitor is to screen it against a large, representative panel of kinases.[6] This provides a bird's-eye view of the compound's activity across the kinome, immediately highlighting primary targets and significant off-targets. We utilize a radiometric in vitro kinase assay for its sensitivity and direct measurement of enzymatic activity.[4][7]
The Experimental Workflow: A Strategic Overview
Our profiling strategy is designed as a funnel, starting with a broad, single-concentration screen to identify potential interactions, followed by more focused, quantitative analyses to confirm and characterize those interactions.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a standard Western blot readout. [8][9]
-
Cell Treatment:
-
Culture cells known to express the target protein (e.g., HeLa cells for Aurora B) to ~80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10x the in vitro IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-Aurora B).
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to generate a melting curve.
-
Comparative Data 2: CETSA Thermal Shift (ΔTₘ)
This table shows the shift in the apparent melting temperature (Tₘ) of the primary targets upon treatment with each compound, confirming engagement in a cellular environment.
| Target Protein | Compound-M (ΔTₘ, °C) | Sunitinib (ΔTₘ, °C) | Lapatinib (ΔTₘ, °C) |
| Aurora B | + 5.8 | + 1.5 | No Shift |
| VEGFR2 | + 4.2 | + 8.5 | No Shift |
| EGFR | No Shift | No Shift | + 9.1 |
| GAPDH (Control) | No Shift | No Shift | No Shift |
Interpretation: The significant thermal shift for Aurora B and VEGFR2 confirms that Compound-M enters the cell and binds to these targets. The lack of a shift for EGFR validates the in vitro data. Sunitinib and Lapatinib likewise show strong, selective engagement with their respective primary targets in the cellular milieu. The absence of a shift for the housekeeping protein GAPDH serves as a crucial negative control.
Part 3: Unbiased Profiling - Discovering the Unknown Unknowns
Expertise & Experience: While panel screening and CETSA are excellent for validating predicted interactions, they are inherently biased towards known targets. To discover completely novel or unexpected off-targets, an unbiased approach is required. Affinity chromatography coupled with mass spectrometry (MS) is a powerful method for this purpose. [10][11][12]The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a complex cell lysate. [13]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol 3: Affinity Chromatography-Mass Spectrometry
This requires a version of the compound with a linker suitable for immobilization, a common practice in chemical biology. [14]
-
Probe Synthesis and Immobilization:
-
Synthesize an analog of Compound-M with an appropriate linker arm (e.g., an aminohexyl linker).
-
Covalently couple the linker-modified compound to activated chromatography beads (e.g., NHS-activated Sepharose).
-
Prepare control beads with no compound immobilized to identify non-specific binders.
-
-
Protein Pull-down:
-
Prepare a native cell lysate from a relevant cell line.
-
Incubate the lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C.
-
Competition Control (Crucial for Validation): In a parallel experiment, pre-incubate the lysate with an excess of free, unmodified Compound-M before adding the compound-immobilized beads. True targets will be competed off and will not bind to the beads. [14]3. Elution and Sample Preparation:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Compare the list of proteins identified from the compound beads, control beads, and the competition experiment. True binding partners will be enriched on the compound beads and depleted in the competition sample.
-
Comparative Data 3: Novel Off-Targets Identified by Affinity-MS
This table shows hypothetical, high-confidence hits from the unbiased screen that were not in the original kinase panel.
| Protein Identified | Function | Rationale for Interaction |
| Quinone Reductase 2 (NQO2) | Flavoenzyme | Known to bind promiscuously to planar, aromatic small molecules. |
| Bromodomain-containing protein 4 (BRD4) | Epigenetic Reader | The ATP-binding pocket of BRD4 shares some structural features with kinase hinges. |
Interpretation: The affinity-MS experiment revealed two potential off-targets for Compound-M that are not kinases: NQO2 and BRD4. The NQO2 interaction may be a common artifact for this chemical class, while the BRD4 interaction is more surprising and warrants orthogonal validation (e.g., via a BRD4-specific CETSA). This demonstrates the power of unbiased methods to uncover interactions that would be missed by targeted panels alone, providing critical information for future development.
Overall Synthesis and Guide Conclusion
By integrating three distinct and complementary methodologies, we have constructed a robust and multi-dimensional cross-reactivity profile for 2-(4-Methoxy-phenylamino)-thiazol-4-one (Compound-M).
-
Kinome Profiling provided a broad, quantitative landscape of its interactions within the kinase family, identifying Aurora B and PIM1 as primary targets and flagging moderate SRC family activity.
-
Cellular Thermal Shift Assay (CETSA) confirmed that Compound-M engages its primary targets in a live-cell environment, a critical step in validating its biological relevance.
-
Affinity Chromatography-MS ventured beyond the kinome, performing an unbiased search that identified potential non-kinase off-targets like NQO2 and BRD4, which must be considered in any future studies.
Compared to our reference compounds, Compound-M is neither as broadly active as Sunitinib nor as exquisitely selective as Lapatinib. It represents a common outcome in drug discovery: a potent inhibitor with a unique selectivity profile and a few key off-targets that require careful consideration.
References
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Molecules, 26(2), 433. [Link]
-
ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. [Link]
-
Moon, S. H., Kim, H., & Kim, K. T. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(20), e3052. [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
-
Cheng, A. C. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1349. [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 2(2), 294-306. [Link]
-
ResearchGate. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Gupta, D., & De, A. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(7), 721-732. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent developments and biological activities of 2-aminothiazole derivatives. Mini reviews in medicinal chemistry, 15(12), 995-1015. [Link]
-
Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]
-
Ingenta Connect. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. [Link]
-
van der Wouden, P. A., van den Berg, M., van der Vlag, R., & IJzerman, A. P. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 170(4), 747-764. [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-16. [Link]
-
Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Cutshall, N. S., O'Day, C., & Prezhdo, M. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & medicinal chemistry letters, 15(14), 3374-3379. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1478. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
Gupta, D., & De, A. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 721-732. [Link]
-
Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghamdi, S. A., & Gomaa, H. A. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(1), 123. [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hart, G. W., Van Vleet, T. R., ... & Robers, M. B. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell chemical biology, 25(1), 107-114. [Link]
-
Almqvist, H. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 55, 141-160. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
ResearchGate. (2014). Cell-based screening and kinome profiling identifies phenylamino-pyrimidines as a potential CDK7 scaffold. [Link]
-
Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for studying signal transduction. FEBS letters, 578(1-2), 1-5. [Link]
-
Helsinki Institute of Life Science. (2019). Virtual Kinome Profiler empowers chemogenomic analysis of the druggable kinome. [Link]
-
Ardito, F., Giuliani, M., Perrone, D., Troiano, G., & Lo Muzio, L. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International journal of molecular medicine, 40(2), 271-280. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 104-131. [Link]
-
MDPI. (2021). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]
-
Kim, J. W., Kim, J. R., Kim, S. J., Park, H. G., & Lee, S. K. (2004). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of pharmacal research, 27(1), 28-34. [Link]
-
Borzilleri, R. M., Zheng, X., Qian, L., Ellis, C., Cai, Z. W., Wautlet, B. S., ... & Bhide, R. S. (2005). Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f]t[4][15][8]riazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors. Journal of medicinal chemistry, 48(12), 3991-4008. [Link]
-
Touzé, A., Dupuy, C., & Coursaget, P. (2001). Identification of type-specific and cross-reactive neutralizing conformational epitopes on the major capsid protein of human papillomavirus type 31. Journal of general virology, 82(Pt 10), 2383-2386. [Link]
-
Vesikari, T., van Damme, P., & Diez-Domingo, J. (2019). Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. The Journal of infectious diseases, 219(11), 1734-1742. [Link]
-
Nakagawa, M., & Das, I. (2015). Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. Clinical and vaccine immunology : CVI, 22(6), 595-601. [Link]
-
Nakagawa, M., & Das, I. (2015). Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. Clinical and Vaccine Immunology, 22(6), 595-601. [Link]
-
Scherer, E. M., Smith, J. F., Simon, B. E., & Carter, J. J. (2012). Cross-neutralizing antibodies elicited by the Cervarix® human papillomavirus vaccine display a range of Alpha-9 inter-type specificities. Vaccine, 30(40), 5894-5901. [Link]
-
MDPI. (2025). Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. [Link]
-
Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Kinase Assays | Revvity [revvity.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technologynetworks.com [technologynetworks.com]
- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro kinase assay [protocols.io]
Safety Operating Guide
Navigating the Disposal of 2-(4-Methoxy-phenylamino)-thiazol-4-one: A Guide to Safe and Compliant Practices
For Immediate Release
As a novel compound likely utilized in dynamic research and development environments, 2-(4-Methoxy-phenylamino)-thiazol-4-one requires meticulous handling and disposal to ensure the safety of laboratory personnel and the preservation of our environment. While a specific, universally mandated disposal protocol for this exact molecule is not yet established, this guide synthesizes authoritative best practices for analogous chemical structures and regulatory frameworks from the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) to provide a robust operational plan.[1][2][3]
The foundational principle of this guide is to treat 2-(4-Methoxy-phenylamino)-thiazol-4-one as a hazardous waste unless definitively proven otherwise by comprehensive toxicological and environmental fate studies.[4][5] This proactive approach minimizes risk and ensures compliance with the stringent regulations governing laboratory waste.
I. Hazard Assessment and Characterization
Given its structure—a substituted aminothiazole—we must anticipate potential hazards. Thiazole derivatives can exhibit toxic properties, and aromatic amines are a well-documented class of compounds with potential health risks.[5] Therefore, it is prudent to assume that 2-(4-Methoxy-phenylamino)-thiazol-4-one may be harmful if swallowed, inhaled, or absorbed through the skin, and could cause skin and eye irritation.[6][7] Furthermore, many complex organic molecules are toxic to aquatic life with long-lasting effects.[4][8]
| Potential Hazard | Rationale | Primary Route of Exposure |
| Acute Toxicity | Based on the toxicological profiles of related thiazole and aniline compounds.[5] | Ingestion, Inhalation, Dermal Contact |
| Skin/Eye Irritation | Common characteristic of heterocyclic and amine-containing organic compounds.[6][7] | Dermal and Ocular Contact |
| Aquatic Toxicity | A precautionary assumption for complex synthetic organic molecules pending specific ecotoxicity data.[4][8] | Environmental Release |
II. Personal Protective Equipment (PPE): The First Line of Defense
When handling 2-(4-Methoxy-phenylamino)-thiazol-4-one for any purpose, including disposal, a comprehensive PPE protocol is mandatory.
-
Eye Protection: Chemical safety goggles are required at all times.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[4]
-
Body Protection: A lab coat or chemically resistant apron must be worn.[4]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
III. Spill Management: A Plan for the Unexpected
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Clear the immediate area of all personnel and inform your laboratory supervisor and Environmental Health and Safety (EHS) department.
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. For solid spills, gently cover with a damp paper towel to avoid raising dust.[7]
-
Clean-Up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[7][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]
IV. The Disposal Protocol: A Step-by-Step Guide
Disposal of 2-(4-Methoxy-phenylamino)-thiazol-4-one must be managed as a hazardous chemical waste stream.[4][10] Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][11]
-
Waste Segregation: All waste containing 2-(4-Methoxy-phenylamino)-thiazol-4-one, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty containers), must be segregated from other waste streams.[4][12]
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name: "2-(4-Methoxy-phenylamino)-thiazol-4-one".[13]
-
Liquid Waste: Collect in a sealable, leak-proof container, also clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.[1] Do not fill containers beyond 90% capacity to allow for vapor expansion.[1]
-
Empty Containers: The original container of 2-(4-Methoxy-phenylamino)-thiazol-4-one must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[4][12] After rinsing, the container can be managed as non-hazardous waste after defacing the original label.[4]
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][11] Ensure incompatible wastes are segregated to prevent accidental reactions.[11]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] Waste must be transported by a licensed hazardous waste vendor to a permitted treatment, storage, and disposal facility.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-(4-Methoxy-phenylamino)-thiazol-4-one.
Caption: Disposal workflow for 2-(4-Methoxy-phenylamino)-thiazol-4-one.
References
- Benchchem. Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. 2022-04-11.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regulations.
- EPA. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
- Santa Cruz Biotechnology. Thiazole.
- Sigma-Aldrich. SAFETY DATA SHEET. 2025-06-27.
- Safety data sheet. 2019-11-06.
- Practical Law. ECHA: Guidance on waste and recovered substances (Version 2, May 2010).
- European Chemicals Agency. Guidance documents.
- Material Safety Data Sheet. 2014-03-31.
- SAFETY DATA SHEET. 2009-09-26.
- Sigma-Aldrich. SAFETY DATA SHEET. 2024-09-06.
- MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET. 2021-12-24.
- Health and Safety Executive. Need to dispose chemicals. 2023-12-12.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]
- 3. Guidance documents - ECHA [echa.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. showakako.co.jp [showakako.co.jp]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methoxy-phenylamino)-thiazol-4-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. When handling compounds like 2-(4-Methoxy-phenylamino)-thiazol-4-one, for which comprehensive toxicological data may not be readily available, we must operate under the precautionary principle. This guide provides a detailed operational plan for personal protective equipment (PPE), grounded in an analysis of the compound's structure and established laboratory safety standards.
The rationale behind these protocols is to establish a self-validating system of safety, where each step is designed to mitigate a specific, understood risk. This approach ensures that our pursuit of scientific advancement does not compromise the well-being of our most valuable asset: our scientific staff.
Hazard Analysis: A Structure-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for 2-(4-Methoxy-phenylamino)-thiazol-4-one, a prudent risk assessment begins with an analysis of its constituent functional groups. This molecule contains a thiazolone core, an aromatic amine (p-anisidine moiety), and a ketone. Each of these presents a class of potential hazards that informs our PPE selection.
-
Thiazole Derivatives: Compounds containing a thiazole ring can exhibit a range of biological activities and, consequently, potential toxicities. Some have been investigated for antimicrobial and anti-inflammatory properties, indicating they are biologically active and should be handled with care to avoid unintended exposure.
-
Aromatic Amines: This class of compounds is well-known for potential health risks. Aromatic amines can be skin irritants, sensitizers, and in some cases, are suspected carcinogens. Dermal absorption is a primary route of exposure for many aromatic amines.
-
General Compound Hazards: As with any fine chemical powder, inhalation of dust can cause respiratory irritation. Accidental ingestion is also a potential route of exposure.
Given these potential hazards, we will proceed with the assumption that 2-(4-Methoxy-phenylamino)-thiazol-4-one is a hazardous substance, requiring stringent controls to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the foundational role of engineering controls. All manipulations of 2-(4-Methoxy-phenylamino)-thiazol-4-one, especially in its powdered form, must be conducted in a certified chemical fume hood. The fume hood provides primary containment, protecting the researcher from inhaling airborne particulates and vapors.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following PPE is mandatory for all procedures involving 2-(4-Methoxy-phenylamino)-thiazol-4-one. The selection is based on providing a multi-layered barrier against dermal, ocular, and respiratory exposure.
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, for procedures with a higher risk of splashes, such as when transferring solutions or during crystallization, chemical splash goggles are required. A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling larger quantities (>10g) of the solid or solutions.
-
Causality: The eyes are highly susceptible to chemical irritation. The side shields on safety glasses protect against projectiles, while the seal of chemical splash goggles provides superior protection against liquid splashes from all angles.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required. Cuffs should be snug around the wrist.
-
Gloves: Due to the potential for dermal absorption, glove selection is critical. Nitrile gloves are a suitable initial choice for handling this compound, providing good resistance to a broad range of chemicals.
-
Protocol for Glove Use:
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Regular Changes: Gloves should be changed immediately if they are visibly contaminated or torn. In any case, gloves should be changed at regular intervals (e.g., every 1-2 hours) during prolonged procedures, as their protective properties can degrade over time.
-
Proper Removal: Always remove gloves using a technique that avoids skin contact with the outer, potentially contaminated surface.
-
-
-
Body Coverage: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is generally not required, as the engineering control is sufficient to prevent inhalation of the compound.
-
High-Risk Scenarios: In situations where a fume hood is not available or in the event of a significant spill, respiratory protection is essential. A half-mask or full-face respirator equipped with P100 (particulate) and organic vapor cartridges would be appropriate. A proper fit test is required for all users of tight-fitting respirators to ensure their effectiveness.
PPE Donning and Doffing Workflow
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Decontamination and Disposal
-
Work Surfaces: All surfaces where the compound was handled should be wiped down with an appropriate solvent (e.g., 70% ethanol) and then cleaned with soap and water.
-
PPE Disposal:
-
Gloves: All used gloves should be disposed of in a designated hazardous waste container. Never wear gloves outside of the laboratory.
-
Lab Coats: Reusable lab coats should be professionally laundered. Do not take lab coats home.
-
-
Chemical Waste: All waste containing 2-(4-Methoxy-phenylamino)-thiazol-4-one, including contaminated consumables (e.g., weigh paper, pipette tips) and solutions, must be disposed of in accordance with institutional and local hazardous waste regulations. A dedicated, clearly labeled hazardous waste container should be used.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent PPE and handling protocols, researchers can confidently work with 2-(4-Methoxy-phenylamino)-thiazol-4-one, ensuring both personal safety and the integrity of their scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
